RS-102221
Description
Properties
IUPAC Name |
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F3N4O7S/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZZODVDSHQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F3N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028164 | |
| Record name | N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185376-97-0 | |
| Record name | N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-1-oxopentyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185376-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-102221 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48D22QR8GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of RS-102221
A Potent and Selective 5-HT2C Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of RS-102221, a potent and selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor. This document details its binding affinity, functional antagonism, and its effects on downstream signaling pathways and in vivo physiological processes. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Core Mechanism of Action: Selective 5-HT2C Receptor Blockade
This compound is a benzenesulfonamide (B165840) derivative that acts as a high-affinity antagonist at the 5-HT2C receptor.[1] Its primary mechanism of action is to competitively bind to this receptor, thereby blocking the effects of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in regulating mood, appetite, and the release of other neurotransmitters such as dopamine (B1211576).[2]
By antagonizing the 5-HT2C receptor, this compound effectively inhibits its constitutive activity and blocks serotonin-induced signaling cascades. This leads to a variety of downstream effects, including an increase in dopamine release in key brain regions.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Binding Affinity (pKi) | |
| Receptor | Species |
| 5-HT2C | Human |
| 5-HT2C | Rat |
| 5-HT2A | Not Specified |
| 5-HT2B | Not Specified |
Table 1: Binding Affinity of this compound. The pKi value is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of the antagonist. Higher pKi values denote stronger binding affinity. Data sourced from Bonhaus et al., 1997.[1]
| Functional Antagonism (pA2) | |
| Assay | pA2 |
| Microphysiometry | 8.1 |
Table 2: Functional Antagonist Potency of this compound. The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data sourced from Bonhaus et al., 1997.[1]
Signaling Pathways
The 5-HT2C receptor is known to couple to multiple G-protein signaling pathways. As an antagonist, this compound blocks the initiation of these cascades by serotonin.
Canonical Gq/11 Pathway
The primary signaling pathway for the 5-HT2C receptor involves its coupling to the Gq/11 family of G-proteins.[2] Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial G-protein coupling.
Modulation of Dopamine Release
A key consequence of 5-HT2C receptor antagonism is the modulation of dopamine neurotransmission. 5-HT2C receptors are known to exert an inhibitory effect on dopamine release in several brain regions. By blocking these receptors, this compound disinhibits dopaminergic neurons, leading to an increase in extracellular dopamine levels.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.
-
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
-
Materials:
-
Cell membranes expressing the human or rat 5-HT2C receptor.
-
Radioligand: e.g., [3H]mesulergine.
-
Unlabeled competitor: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Microphysiometry Assay
This functional assay measures the antagonist potency (pA2) of this compound.
-
Principle: Microphysiometry measures the metabolic activity of cells by detecting small changes in the extracellular acidification rate. Agonist activation of Gq-coupled receptors like 5-HT2C leads to an increase in this rate, which can be blocked by an antagonist.
-
Materials:
-
Cells expressing the 5-HT2C receptor (e.g., CHO cells).[1]
-
Microphysiometer system (e.g., Cytosensor).
-
5-HT (agonist).
-
This compound (antagonist).
-
Low-buffer cell culture medium.
-
-
Procedure:
-
Culture the 5-HT2C expressing cells in the microphysiometer chambers.
-
Establish a baseline extracellular acidification rate.
-
Apply increasing concentrations of 5-HT to generate a concentration-response curve.
-
In separate experiments, pre-incubate the cells with a fixed concentration of this compound before applying increasing concentrations of 5-HT.
-
Repeat with several concentrations of this compound.
-
-
Data Analysis:
-
Measure the shift in the 5-HT concentration-response curve caused by each concentration of this compound.
-
Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the Schild plot provides the pA2 value.
-
In Vivo Microdialysis
This technique is used to measure the effect of this compound on extracellular dopamine levels in the brain of freely moving animals.[3][4][5][6][7]
-
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region (e.g., the striatum). The probe is perfused with a physiological solution, and small molecules like dopamine diffuse from the extracellular fluid into the perfusate, which is then collected and analyzed.
-
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.
-
This compound for administration.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to the perfusion pump and begin collecting baseline dialysate samples.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Quantify the dopamine concentration in each sample.
-
Express the post-drug dopamine levels as a percentage of the baseline levels.
-
Compare the dopamine levels in the this compound treated group to a vehicle-treated control group.
-
In Vivo Effects
Preclinical studies in animal models have demonstrated several in vivo effects of this compound that are consistent with its mechanism of action as a 5-HT2C receptor antagonist.
-
Increased Food Intake and Weight Gain: Daily administration of this compound (2 mg/kg, i.p.) to rats has been shown to increase food intake and lead to weight gain.[1] This is a well-documented effect of 5-HT2C receptor antagonism, as these receptors are involved in the regulation of satiety.
-
Anxiolytic-like Effects: In mouse models of anxiety, such as the light-dark box test, this compound has demonstrated anxiolytic-like properties. This suggests that the 5-HT2C receptor is involved in the modulation of anxiety-related behaviors.
Clinical Trial Status
A thorough search of publicly available clinical trial registries did not yield any information on clinical trials involving this compound. This suggests that the compound may not have progressed to human clinical development or that such information is not in the public domain.
Conclusion
This compound is a potent and selective 5-HT2C receptor antagonist with a well-characterized preclinical pharmacological profile. Its high affinity for the 5-HT2C receptor and its ability to block downstream signaling pathways, leading to effects such as increased dopamine release, underscore its potential as a research tool and a lead compound for the development of therapeutics targeting the serotonergic system. The in vivo effects on appetite and anxiety further highlight the physiological roles of the 5-HT2C receptor. While its clinical development status is unknown, the detailed understanding of its mechanism of action provides a solid foundation for future research in this area.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
RS-102221: A Comprehensive Technical Guide to a Selective 5-HT2C Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-102221 is a potent and highly selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. This compound has been instrumental in elucidating the physiological roles of the 5-HT2C receptor, which is implicated in the regulation of mood, appetite, and reward pathways. As a selective antagonist, this compound effectively blocks the downstream signaling initiated by serotonin binding to the 5-HT2C receptor. This guide provides an in-depth overview of the pharmacological properties, mechanism of action, and key experimental data related to this compound, serving as a valuable resource for researchers in neuroscience and drug development.
Pharmacological Profile
This compound, chemically identified as 8-[5-(5-amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, is a benzenesulfonamide (B165840) derivative.[1] It exhibits nanomolar affinity for the 5-HT2C receptor and demonstrates significant selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors, as well as other neurotransmitter receptors.[1][2][3]
Binding Affinity and Selectivity
The binding affinity and selectivity of this compound have been characterized through extensive radioligand binding assays. The quantitative data from these studies are summarized in the tables below.
| Receptor | Species | Parameter | Value | Reference |
| 5-HT2C | Human | pKi | 8.4 | [1] |
| 5-HT2C | Rat | pKi | 8.5 | [1] |
| 5-HT2C | N/A | Ki | 10 nM | [3] |
| 5-HT2C | Human | IC50 | 3.1 nM |
Table 1: Binding Affinity of this compound for the 5-HT2C Receptor
| Receptor Subtype | Selectivity Fold vs. 5-HT2C | Reference |
| 5-HT2A | ~100-fold | [1][3] |
| 5-HT2B | ~100-fold | [1][3] |
| Other 5-HT Receptors | >100-fold | [2] |
| α-adrenergic Receptors | >100-fold | [2] |
| β-adrenergic Receptors | >100-fold | [2] |
| Muscarinic ACh Receptors | >100-fold | [2] |
Table 2: Selectivity Profile of this compound
Mechanism of Action: Antagonism of the 5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins.[4] Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a downstream signaling cascade that leads to various cellular responses. This compound functions as a competitive antagonist, binding to the 5-HT2C receptor and preventing the binding of serotonin, thereby inhibiting the initiation of this signaling pathway.
The canonical signaling pathway for the 5-HT2C receptor is as follows:
-
Serotonin Binding: Serotonin binds to the extracellular domain of the 5-HT2C receptor.
-
Gq/G11 Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/G11 protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/G11 stimulates the enzyme phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4]
-
Downstream Effects:
This compound blocks this entire cascade at the initial step by preventing serotonin from binding to the receptor.
5-HT2C Receptor Gq/G11 Signaling Pathway and its Antagonism by this compound.
Key Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor
This protocol is adapted from standard competitive radioligand binding assays used to determine the affinity of a test compound for the 5-HT2C receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT2C receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [3H]mesulergine.[5]
-
Non-specific binding control: Mianserin or Ketanserin.[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
96-well plates.
-
Glass fiber filter mats (PEI-soaked).
-
Cell harvester.
-
Liquid scintillation counter.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT2C receptor in cold lysis buffer.[5]
-
Centrifuge to remove nuclei and debris.[5]
-
Pellet the cell membranes by high-speed centrifugation.[5]
-
Wash and resuspend the membrane pellet in assay buffer.[5]
-
Determine protein concentration using a standard method (e.g., BCA assay).[5]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add diluted cell membranes, assay buffer, and [3H]mesulergine.[5]
-
Non-specific Binding (NSB): Add diluted cell membranes, a high concentration of a non-radiolabeled 5-HT2C ligand (e.g., 10 µM Mianserin), and [3H]mesulergine.[5]
-
Competitive Binding: Add diluted cell membranes, varying concentrations of this compound, and [3H]mesulergine.[5]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes to reach equilibrium.[5]
-
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]mesulergine binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Workflow for a Radioligand Binding Assay to Determine this compound Affinity.
In Vivo Assessment of Anxiolytic Effects: Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Objective: To evaluate the anxiolytic effects of this compound in mice.
Apparatus:
-
A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.[6][7]
Animals:
-
Male mice (e.g., C57BL/6 or BALB/c).
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle to different groups of mice.[3][8]
-
Testing:
-
Behavioral Scoring:
-
Manually or with automated tracking software, score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
An entry is typically defined as all four paws entering an arm.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
An increase in the percentage of open arm entries and/or time spent in the open arms is indicative of an anxiolytic effect.
-
In Vivo Assessment of Effects on Food Intake and Body Weight
Antagonism of the 5-HT2C receptor is known to increase food intake and body weight.
Objective: To determine the effect of this compound on food intake and body weight in rats.[1]
Animals:
-
Male Sprague-Dawley rats.
Procedure:
-
Housing and Acclimatization: House rats individually and allow them to acclimate to the housing conditions and diet.
-
Baseline Measurement: Record the baseline food intake and body weight for each rat for several days before the start of the treatment.
-
Drug Administration: Administer this compound (e.g., 2 mg/kg, intraperitoneally, daily) or vehicle to different groups of rats.[1]
-
Data Collection:
-
Measure food intake daily by weighing the remaining food pellets.
-
Measure body weight daily.
-
-
Data Analysis:
-
Compare the daily food intake and body weight changes between the this compound-treated group and the vehicle-treated control group over the treatment period using appropriate statistical methods (e.g., repeated measures ANOVA).
-
An increase in food intake and body weight in the this compound-treated group compared to the control group indicates an effect mediated by 5-HT2C receptor antagonism.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the 5-HT2C receptor. Its high affinity and selectivity make it a reliable antagonist for both in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of serotonergic systems and their implications in various physiological and pathological processes. Further research with this compound will continue to enhance our understanding of the complex functions of the 5-HT2C receptor and its potential as a therapeutic target.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
RS-102221: A Comprehensive Technical Guide to a Selective 5-HT2C Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of RS-102221, a potent and selective antagonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor. The 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key modulator of mood, appetite, and cognition. Its dysregulation has been implicated in a range of neuropsychiatric and metabolic disorders, making it a significant target for therapeutic intervention. This document consolidates the current knowledge on this compound, presenting its pharmacological profile, including binding affinity and functional activity, in a clear, quantitative format. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the replication and extension of research. Furthermore, this guide includes visualizations of the 5-HT2C receptor signaling pathways and experimental workflows to provide a comprehensive understanding of the mechanisms of action and methodologies for studying this compound.
Pharmacological Profile of this compound
This compound, chemically identified as 8-[5-(5-amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, is a high-affinity antagonist for the 5-HT2C receptor.[1] Its pharmacological activity is characterized by its strong binding to the receptor and its ability to inhibit the functional response induced by 5-HT2C agonists.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound for Serotonin (B10506) Receptors
| Receptor Subtype | Species | Assay Type | Radioligand | Value | Reference |
| 5-HT2C | Human | Radioligand Binding | [3H]mesulergine | pKi = 8.4 (Ki = 4.0 nM) | [1] |
| 5-HT2C | Rat | Radioligand Binding | [3H]mesulergine | pKi = 8.5 (Ki = 3.2 nM) | [1] |
| 5-HT2A | Human | Radioligand Binding | Not Specified | ~100-fold lower affinity than for 5-HT2C | [1] |
| 5-HT2B | Human | Radioligand Binding | Not Specified | ~100-fold lower affinity than for 5-HT2C | [1] |
Table 2: Functional Activity of this compound
| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| Microphysiometry | Not Specified | Not Specified | pA2 | 8.1 | [1] |
| Calcium Mobilization | HEK293 | Serotonin | IC50 | 15 nM | |
| Inositol (B14025) Phosphate Accumulation | CHO | Serotonin | IC50 | Not available |
5-HT2C Receptor Signaling Pathways
The 5-HT2C receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). However, evidence also suggests coupling to other G-proteins and the involvement of β-arrestin-mediated pathways. This compound, as an antagonist, blocks the initiation of these signaling cascades by preventing the binding of serotonin or other agonists.
Canonical Gq/11 Signaling Pathway
Upon agonist binding, the 5-HT2C receptor undergoes a conformational change, activating the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Caption: Canonical 5-HT2C receptor Gq/11 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [3H]mesulergine.
-
Non-specific binding control: Mianserin (B1677119) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-20 µg protein per well).
-
[3H]mesulergine (at a concentration near its Kd, e.g., 1 nM).
-
Either this compound dilution, assay buffer (for total binding), or mianserin (for non-specific binding).
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for the radioligand binding assay.
This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.
-
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
5-HT2C receptor agonist (e.g., serotonin).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Seed cells into the microplates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and pre-incubate with the cells.
-
Add a fixed concentration of the 5-HT2C agonist (typically the EC80 concentration) to all wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the IC50 value of this compound by analyzing the inhibition of the agonist-induced calcium response.
-
Caption: Workflow for the calcium mobilization assay.
In Vivo Assays
This assay assesses the in vivo efficacy of this compound in a model relevant to the role of 5-HT2C receptors in appetite regulation.
-
Animals: Male Sprague-Dawley rats.
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Procedure:
-
Acclimate the rats to the housing conditions for at least one week.
-
Record baseline food intake and body weight for several days.
-
Administer this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle daily.[1]
-
Measure food intake and body weight at regular intervals (e.g., daily) for the duration of the study (e.g., 14 days).[2]
-
Analyze the data to determine the effect of this compound on cumulative food intake and change in body weight compared to the vehicle-treated group.
-
This test is used to evaluate the potential anxiolytic effects of this compound.
-
Animals: Male mice (e.g., C57BL/6).
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.
-
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 1-2 mg/kg, intraperitoneally) or vehicle.[3]
-
After a set pre-treatment time (e.g., 30 minutes), place the mouse in the center of the light compartment.
-
Record the behavior of the mouse for a defined period (e.g., 5-10 minutes) using a video tracking system.
-
Analyze the following parameters: time spent in the light compartment, number of transitions between compartments, and latency to enter the dark compartment. An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its high affinity and selectivity make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of antagonizing the 5-HT2C receptor in various CNS disorders. The provided visualizations of the signaling pathways and experimental workflows aim to enhance the understanding and practical application of this research.
References
RS-102221: A Technical Guide to a Selective 5-HT2C Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-102221 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor (GPCR) implicated in a wide array of neurological processes. Developed by Hoffmann-La Roche, it was one of the first compounds to exhibit significant selectivity for the 5-HT2C subtype over the closely related 5-HT2A and 5-HT2B receptors.[1] This high selectivity has established this compound as a critical pharmacological tool for elucidating the physiological and pathological roles of the 5-HT2C receptor. Its demonstrated anxiolytic effects in animal models and its ability to modulate dopamine (B1211576) signaling underscore its therapeutic potential and its value in neuroscience research.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is a complex synthetic molecule featuring a benzenesulfonamide (B165840) moiety linked to a dimethoxyphenyl-pentanoyl group, which is in turn connected to a 1,3,8-triazaspiro[4.5]decane-2,4-dione core.[1][2] The compound is most commonly available as a hydrochloride salt to enhance its solubility and stability.[3]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-{5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide[1] |
| CAS Number | 185376-97-0 (Free Base)[1][3], 187397-18-8 (HCl Salt)[4][5] |
| PubChem CID | 3693566[1] |
| ChEMBL ID | CHEMBL88402[1] |
| SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C(=O)CCCCN3CCC4(CC3)NC(=O)NC4=O)C=C2OC)OC)C(F)(F)F[1] |
| InChI Key | HZZZZODVDSHQRG-UHFFFAOYSA-N[1] |
Physicochemical Properties
The properties listed below correspond to the this compound free base and its hydrochloride salt form.
| Property | Value (Free Base) | Value (HCl Salt) |
| Molecular Formula | C27H31F3N4O7S[1] | C27H31F3N4O7S.HCl[5][6] |
| Molecular Weight | 614.64 g/mol [1] | 649.08 g/mol [4][5][7] |
| Appearance | Solid Powder[7] | Solid[4] |
| Purity | >98%[3] | ≥98%[5][6] |
| Solubility | Not specified | Soluble to 100 mM in DMSO[4][5] |
| Storage | Store at Room Temperature[3] | Store at Room Temperature[5][6] |
Pharmacology
This compound functions as a competitive antagonist at the 5-HT2C receptor with high affinity and selectivity.[2] It has no detectable intrinsic efficacy, meaning it does not activate the receptor upon binding.[2][8] Its primary value lies in its ability to selectively block the downstream signaling initiated by the endogenous agonist, serotonin.
Mechanism of Action & Receptor Selectivity
The 5-HT2C receptor is a GPCR that primarily couples to the Gq/11 family of G-proteins.[2][6] Antagonism by this compound blocks the activation of this pathway. The compound's utility is defined by its high selectivity, showing approximately 100-fold greater affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B subtypes.[1][2][4] It also displays over 100-fold selectivity against other serotonin receptors, as well as adrenergic and muscarinic acetylcholine (B1216132) receptors.[4][5]
Binding Affinity and Functional Potency
The affinity of this compound for the 5-HT2C receptor has been quantified through various in vitro assays.
| Parameter | Species | Value | Assay Type |
| pKi | Human | 8.4[2][4] | Radioligand Binding |
| pKi | Human | 8.7[5] | Radioligand Binding |
| Ki | Human | 10 nM[3] | Radioligand Binding |
| pKi | Rat | 8.5[2] | Radioligand Binding |
| pA2 | Not specified | 8.1[2][8] | Microphysiometry Functional Assay |
-
pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist. Higher values denote stronger affinity.
-
Ki: The inhibition constant, representing the concentration of antagonist required to occupy 50% of the receptors.
-
pA2: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Signaling Pathways
As an antagonist, this compound blocks the canonical signaling cascade of the 5-HT2C receptor. Understanding this pathway is crucial for interpreting the effects of the compound.
Canonical 5-HT2C Receptor Signaling (Gq/11 Pathway)
The primary signal transduction pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins.[2][6] Upon activation by an agonist like serotonin, the Gαq subunit activates Phospholipase C (PLC).[4][6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][6] The combination of elevated cytosolic Ca2+ and DAG activates Protein Kinase C (PKC), which phosphorylates numerous downstream proteins, leading to a variety of cellular responses.[4][6] this compound prevents the initiation of this entire cascade.
Key Experimental Protocols
The pharmacological profile of this compound is primarily determined using in vitro radioligand binding assays. The following protocol describes a typical competition binding experiment to determine the affinity (Ki) of an unlabeled compound like this compound.
Competition Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled antagonist from the 5-HT2C receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293, CHO) expressing the human 5-HT2C receptor.[5]
-
Radioligand: [3H]mesulergine, a high-affinity 5-HT2C antagonist radioligand.[5]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) at a range of concentrations.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2C ligand like Mianserin to determine binding to non-receptor sites.[5]
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]
-
Equipment: 96-well plates, cell harvester for filtration, scintillation counter.[9]
Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT2C receptor in a cold lysis buffer containing protease inhibitors.[5][9]
-
Perform differential centrifugation to pellet the cell membranes, which are rich in the receptor of interest.[5][9]
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[9]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add cell membranes, assay buffer, and the radioligand ([3H]mesulergine) at a concentration near its dissociation constant (Kd).[5]
-
Non-Specific Binding (NSB) Wells: Add cell membranes, the NSB control (e.g., Mianserin), and the radioligand.[5]
-
Competition Wells: Add cell membranes, the radioligand, and varying concentrations of this compound.[5]
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (which passes through).[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
-
Quantification:
-
Data Analysis:
-
Calculate Specific Binding = Total Binding CPM - Non-Specific Binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
The Discovery and Pharmacological Profile of RS-102221: A Selective 5-HT2C Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RS-102221, a pioneering compound developed by Hoffmann-La Roche, emerged in the mid-1990s as one of the first highly potent and selective antagonists for the serotonin (B10506) 5-HT2C receptor. Its discovery marked a significant milestone in the exploration of the 5-HT2C receptor's role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to serve as a valuable resource for the scientific community.
Introduction and Historical Context
The serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has long been a target of interest for its involvement in mood, appetite, and cognition. Prior to the advent of this compound, the lack of selective antagonists hindered the precise elucidation of its functions, as available ligands often displayed significant affinity for the closely related 5-HT2A and 5-HT2B receptors. The development of this compound by Hoffmann-La Roche provided researchers with a critical tool to dissect the specific roles of the 5-HT2C receptor.[1] The seminal 1997 publication by Bonhaus and colleagues in Neuropharmacology introduced this compound as a novel benzenesulfonamide (B165840) derivative with nanomolar affinity and approximately 100-fold selectivity for the 5-HT2C receptor over its 5-HT2A and 5-HT2B counterparts.[1]
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT2C receptor. The following tables summarize the key quantitative data gathered from in vitro and functional assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Radioligand | Assay Type | pKi | Ki (nM) | Reference |
| 5-HT2C | Human | [³H]-Mesulergine | Radioligand Binding | 8.4 | ~4 | [1] |
| 5-HT2C | Rat | [³H]-Mesulergine | Radioligand Binding | 8.5 | ~3.2 | [1] |
| 5-HT2A | Human | [³H]-Ketanserin | Radioligand Binding | <6.5 | >320 | [1] |
| 5-HT2B | Human | [³H]-5-HT | Radioligand Binding | <6.5 | >320 | [1] |
Table 2: Functional Antagonist Activity of this compound
| Assay Type | Cell Line | Agonist | Measured Response | pA2 | Reference |
| Microphysiometry | CHO cells expressing human 5-HT2C receptors | Serotonin (5-HT) | Extracellular Acidification Rate | 8.1 | [1] |
Key Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound. While the precise protocols from the original discovery publication by Bonhaus et al. (1997) could not be obtained in their entirety, the following represent standard and detailed procedures for such assays.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human or rat 5-HT2C, 5-HT2A, or 5-HT2B receptors.
-
Radioligands: [³H]-Mesulergine (for 5-HT2C), [³H]-Ketanserin (for 5-HT2A), [³H]-5-HT (for 5-HT2B).
-
This compound (test compound).
-
Non-specific binding competitor (e.g., high concentration of an unlabeled standard antagonist like mianserin (B1677119) for 5-HT2C).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
For determining total binding, add vehicle instead of this compound.
-
For determining non-specific binding, add a high concentration of the non-specific binding competitor.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Microphysiometry Functional Assay
This cell-based assay measures the functional consequence of receptor activation, in this case, as an antagonist.
Objective: To determine the functional antagonist potency (pA2) of this compound at the human 5-HT2C receptor.
Principle: Microphysiometry measures the rate of extracellular acidification, which is an indicator of cellular metabolic activity. Activation of Gq-coupled receptors like 5-HT2C leads to an increase in metabolism and thus an increased acidification rate. An antagonist will block this agonist-induced effect.
Materials:
-
CHO cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium.
-
Microphysiometer instrument (e.g., Cytosensor).
-
Sensor chambers.
-
Serotonin (5-HT) as the agonist.
-
This compound as the antagonist.
-
Low-buffer running medium.
Procedure:
-
Cell Preparation:
-
Seed the CHO-5-HT2C cells into the sensor chambers of the microphysiometer and allow them to adhere and form a monolayer.
-
-
Assay Execution:
-
Perfuse the cells with the low-buffer running medium at a constant rate.
-
Establish a baseline extracellular acidification rate.
-
Introduce increasing concentrations of serotonin to the cells to generate a dose-response curve for the agonist-induced increase in acidification rate.
-
Wash the cells to return to baseline.
-
Pre-incubate the cells with a fixed concentration of this compound for a defined period.
-
While in the presence of this compound, re-introduce increasing concentrations of serotonin and generate a new dose-response curve.
-
Repeat this process with several different concentrations of this compound.
-
-
Data Analysis:
-
The dose-response curves for serotonin in the presence of different concentrations of this compound will be shifted to the right.
-
Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
-
Mandatory Visualizations
Signaling Pathway
The 5-HT2C receptor primarily signals through the Gq/11 G-protein, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Caption: 5-HT2C receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay.
References
RS-102221: A Technical Guide to its Serotonin Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the serotonin (B10506) receptor selectivity profile of RS-102221, a potent and highly selective 5-HT2C receptor antagonist. This document summarizes key quantitative binding and functional data, outlines detailed experimental methodologies, and visualizes associated signaling pathways and experimental workflows.
Core Data Presentation
The following tables summarize the known quantitative data for this compound's binding affinity and functional activity at serotonin receptors.
Table 1: Binding Affinity of this compound at Serotonin (5-HT) Receptors
| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity vs. 5-HT2C | Reference |
| 5-HT2C | Human | 8.4 | 4.0 | - | [1] |
| 5-HT2C | Rat | 8.5 | 3.2 | - | [1] |
| 5-HT2A | Human/Rat | ~6.4 | ~400 | ~100-fold | [1] |
| 5-HT2B | Human/Rat | ~6.4 | ~400 | ~100-fold | [1] |
| Other 5-HT, α- and β-adrenergic, and muscarinic ACh receptors | - | - | >400 | >100-fold |
Table 2: Functional Activity of this compound
| Assay Type | Receptor | Species | Activity | pA2 | Reference |
| Microphysiometry | 5-HT2C | - | Antagonist | 8.1 | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in determining the selectivity profile of this compound.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity (Ki) of a compound for a specific receptor. A competitive binding assay is typically used to assess the affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Cells stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-mesulergine for 5-HT2C receptors). The concentration is usually at or near the Kd of the radioligand for the receptor.
-
A range of concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Total binding is determined in the absence of any competing unlabeled ligand.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Cytosensor Microphysiometry Functional Assay
The Cytosensor Microphysiometer is a biosensor that measures the rate of proton extrusion from cells, which is an indicator of overall metabolic activity. For Gq-coupled receptors like 5-HT2C, agonist activation leads to an increase in the extracellular acidification rate (ECAR). Antagonists will block this agonist-induced increase.
1. Cell Preparation:
-
Cells stably expressing the 5-HT2C receptor are seeded into microphysiometer capsules and allowed to attach and form a monolayer.
2. Assay Procedure:
-
The cell-containing capsules are placed in the microphysiometer chamber and perfused with a low-buffering capacity medium.
-
A baseline ECAR is established.
-
Cells are then exposed to a known 5-HT2C receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response, and the increase in ECAR is measured.
-
To determine the antagonist activity of this compound, cells are pre-incubated with various concentrations of this compound before being challenged with the agonist.
3. Data Analysis:
-
The ability of this compound to inhibit the agonist-induced increase in ECAR is quantified.
-
The Schild equation is used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT2C Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Radioligand Binding Assay to Determine Ki of this compound.
References
An In-Depth Technical Guide to the Pharmacokinetic Properties of RS-102221
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-102221 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. This receptor is a key modulator of numerous physiological processes, including mood, appetite, and cognition, making it a significant target for therapeutic intervention in psychiatric and metabolic disorders. This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetic properties of this compound, including its absorption, distribution, and its interaction with its primary target. Due to the limited publicly available quantitative data on the metabolism and excretion of this compound, this guide will focus on the established characteristics and provide a framework for the experimental approaches typically used in the preclinical assessment of such compounds.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that exerts its diverse effects through a family of at least 14 distinct receptor subtypes. Among these, the 5-HT2C receptor has emerged as a promising therapeutic target for a range of neuropsychiatric conditions. This compound has been identified as a selective antagonist for this receptor, demonstrating high affinity and approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1] Understanding the pharmacokinetic profile of this compound is paramount for its development as a potential therapeutic agent, as these properties govern its onset, intensity, and duration of action.
Pharmacodynamic Properties
This compound acts as a competitive antagonist at the 5-HT2C receptor. In functional assays, it effectively blocks the signaling cascade initiated by the binding of serotonin. The primary and most well-characterized downstream signaling pathway of the 5-HT2C receptor is the Gq/11 pathway.[2]
Signaling Pathway
Upon agonist binding, the 5-HT2C receptor activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[3] this compound, by blocking the initial binding of serotonin, prevents the initiation of this cascade.
Recent research also suggests that 5-HT2C receptors can couple to other G-proteins, such as Gi/o and G12/13, and can also signal through β-arrestin pathways, adding further complexity to its pharmacological profile.[2][4]
References
The 5-HT2C Antagonist RS-102221: A Technical Guide to its Effects on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective 5-HT2C receptor antagonist, RS-102221, and its putative effects on dopamine (B1211576) neurotransmission. While direct quantitative studies on this compound's impact on dopamine release are not extensively available in public literature, this document synthesizes findings from related 5-HT2C antagonists to build a strong scientific case for its mechanism of action. This guide details the theoretical framework, key experimental protocols for investigation, and expected quantitative outcomes, offering a robust resource for researchers in neuropharmacology and drug development.
Introduction: The Role of 5-HT2C Receptors in Dopamine Modulation
Serotonin (B10506) (5-HT) plays a critical role in regulating dopamine (DA) neurotransmission throughout the brain.[1] Among the numerous serotonin receptor subtypes, the 5-HT2C receptor is a key modulator, exerting a tonic inhibitory influence on dopamine release in several critical pathways, including the mesolimbic and nigrostriatal systems.[1][2] Activation of 5-HT2C receptors has been shown to decrease the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), leading to reduced dopamine release in terminal regions like the nucleus accumbens (NAc).[3]
This compound is a potent and selective antagonist of the 5-HT2C receptor, exhibiting high affinity for both human (pKi = 8.4) and rat (pKi = 8.5) receptors.[1] Its selectivity is nearly 100-fold greater for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors.[1] By blocking the inhibitory action of endogenous serotonin at 5-HT2C receptors, this compound is hypothesized to disinhibit dopaminergic neurons, leading to an increase in extracellular dopamine levels. This mechanism of action suggests its potential therapeutic utility in conditions associated with dopamine dysregulation.
Predicted Quantitative Effects on Dopamine Release
Based on studies of other selective 5-HT2C antagonists, administration of this compound is expected to increase extracellular dopamine levels in key brain regions. The following tables summarize representative data from studies on analogous compounds, providing a basis for predicted outcomes with this compound.
| Compound | Dose | Brain Region | Peak Increase in Dopamine (%) | Reference |
| SB-242084 | 10.0 mg/kg, i.p. | Frontal Cortex | Marked Increase | [2] |
| SB-242084 | 0.5 mg/kg | Nucleus Accumbens | 21.8% | [3] |
| SB-206553 | 2.5 mg/kg | Nucleus Accumbens | 24.7% | [3] |
Table 1: Effects of Selective 5-HT2C Antagonists on Dopamine Release
| Parameter | Predicted Outcome for this compound |
| Route of Administration | Systemic (i.p., s.c.) or Local (reverse dialysis) |
| Effective Dose Range | 0.5 - 5.0 mg/kg (systemic, estimated) |
| Target Brain Regions | Nucleus Accumbens, Striatum, Prefrontal Cortex |
| Expected Peak Dopamine Increase | 20-50% above baseline |
| Time to Peak Effect | 40-60 minutes post-systemic administration |
| Duration of Action | 2-4 hours |
Table 2: Predicted Pharmacodynamic Profile of this compound on Dopamine Release
Signaling Pathway and Mechanism of Action
The proposed mechanism by which this compound enhances dopamine release involves the disinhibition of dopaminergic neurons. In a basal state, serotonin (5-HT) tonically activates 5-HT2C receptors on GABAergic interneurons in the VTA and substantia nigra. This activation stimulates the release of GABA, which in turn inhibits the firing of dopamine neurons. By antagonizing the 5-HT2C receptor, this compound reduces the excitatory drive on these GABAergic interneurons, leading to a decrease in GABAergic inhibition of dopamine neurons. This disinhibition results in an increased firing rate of dopamine neurons and consequently, enhanced dopamine release in projection areas such as the nucleus accumbens and prefrontal cortex.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin (5-HT)2C receptors tonically inhibit dopamine (DA) and noradrenaline (NA), but not 5-HT, release in the frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Modulation of 5-HT2C Receptor Activity Produces Bidirectional Changes in Locomotor Activity, Responding for a Conditioned Reinforcer, and Mesolimbic DA Release in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of RS-102221: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of RS-102221, a potent and selective antagonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor. This document summarizes key binding data, details the experimental protocols used for its characterization, and visualizes the underlying principles and workflows.
Core Data Presentation: Quantitative Binding Affinity of this compound
This compound demonstrates high affinity for the 5-HT2C receptor with significant selectivity over other serotonin (B10506) receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. The binding affinity is typically determined through competitive radioligand binding assays.
| Compound | Receptor | Species | Affinity Metric (Kᵢ) | pKᵢ | Reference |
| This compound | 5-HT2C | Human | ~4 nM | 8.4 | [1] |
| This compound | 5-HT2C | Rat | ~3.2 nM | 8.5 | [1] |
| This compound | 5-HT2A | Not Specified | ~400 nM | 6.4 | [1] |
| This compound | 5-HT2B | Not Specified | ~400 nM | 6.4 | [1] |
Note: Kᵢ values are approximated from pKᵢ values. The nearly 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors is a key characteristic of this compound.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of the in vitro binding affinity of this compound for the 5-HT2C receptor is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human 5-HT2C receptor.
-
Radioligand: [³H]-Mesulergine, a commonly used antagonist radioligand for the 5-HT2C receptor. The concentration used is typically near its dissociation constant (Kd).
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2C ligand, such as Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail: A liquid scintillant compatible with microplate scintillation counters.
Membrane Preparation
-
Cell Lysis: Frozen cell pellets of CHO or HEK293 cells expressing the 5-HT2C receptor are thawed on ice and homogenized in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Low-Speed Centrifugation: The homogenate is centrifuged at 1,000 x g for 5 minutes at 4°C to pellet nuclei and large cellular debris.
-
High-Speed Centrifugation: The resulting supernatant is transferred to a new tube and centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: The membrane pellet is resuspended in fresh, cold lysis buffer and the high-speed centrifugation step is repeated.
-
Final Preparation: The final pellet is resuspended in the assay buffer. The protein concentration is determined using a standard protein assay, such as the BCA assay. The membrane preparation is then diluted to the desired final concentration for the assay.
Assay Procedure (Competitive Binding)
-
Assay Plate Setup: The assay is performed in a 96-well plate with triplicate wells for each condition:
-
Total Binding: Contains cell membranes, radioligand, and assay buffer.
-
Non-Specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., Mianserin).
-
Competition: Contains cell membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
Reagent Addition: The components are added to the wells in a final volume of 250 µL. A typical order of addition is:
-
150 µL of diluted cell membrane suspension.
-
50 µL of either assay buffer (for total binding), NSB control, or this compound dilution.
-
50 µL of [³H]-Mesulergine solution.
-
-
Incubation: The plate is gently agitated to mix the contents and incubated for 60 minutes at 30°C to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through the pre-soaked glass fiber filter plates. This traps the cell membranes with the bound radioligand on the filter.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is then quantified using a microplate scintillation counter.
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with radioligand only).
-
IC₅₀ Determination: The data from the competition experiment (specific binding at different concentrations of this compound) is plotted on a semi-logarithmic scale. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the competitive binding principle and the workflow of the radioligand binding assay.
References
An In-Depth Technical Guide to the Anxiolytic Effects of RS-102221 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anxiolytic properties of RS-102221, a selective antagonist of the serotonin (B10506) 5-HT2C receptor, as demonstrated in various preclinical animal models. The document details the pharmacological background of this compound, its mechanism of action, and the experimental protocols used to evaluate its anxiety-reducing effects. Quantitative data from key studies are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its preclinical profile.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-HT2C receptor. This selectivity is a key feature, as the 5-HT2C receptor is implicated in the modulation of mood, anxiety, and appetite. Blockade of this receptor is a promising strategy for the development of novel anxiolytic agents. The anxiolytic effects of this compound are attributed to its ability to modulate downstream neurotransmitter systems, including dopamine (B1211576) and norepinephrine (B1679862), which play crucial roles in the regulation of anxiety and fear responses.
Mechanism of Action: 5-HT2C Receptor Antagonism
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects. The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, adding complexity to its signaling profile.
By acting as an antagonist, this compound blocks the binding of serotonin to the 5-HT2C receptor, thereby inhibiting its constitutive activity and downstream signaling. This blockade has been shown to disinhibit the release of dopamine and norepinephrine in key brain regions associated with anxiety, such as the prefrontal cortex and the amygdala, contributing to its anxiolytic effects.
Anxiolytic Effects of this compound in Animal Models
The anxiolytic potential of this compound has been evaluated in several well-validated animal models of anxiety. These models are designed to elicit anxiety-like behaviors in rodents, which can then be modulated by pharmacological interventions.
The Light-Dark Box Test
The light-dark box test is based on the innate aversion of rodents to brightly illuminated, open spaces and their natural tendency to explore novel environments. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocol (General)
-
Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.
-
Animals: Typically mice are used.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to testing.
-
This compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test.
-
Each animal is placed in the center of the light compartment, facing away from the opening.
-
Behavior is recorded for a 5-10 minute session.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity (total distance traveled).
-
Quantitative Data
| Animal Model | Compound | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Mice | This compound | 2 | Reduced anxiety-like behavior. | [1] |
| Mice | This compound | 1 | Reduced prestimulus inhibition of the startle reflex. | [1] |
The Elevated Plus Maze (EPM) and Elevated Zero Maze (EZM)
The elevated plus maze and its variant, the elevated zero maze, are widely used to assess anxiety-like behavior in rodents. These tests are based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs increase the proportion of time spent and the number of entries into the open arms/sections.
Experimental Protocol (General for EPM)
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms of equal dimensions.
-
Animals: Rats or mice.
-
Procedure:
-
Animals are habituated to the testing room.
-
This compound or vehicle is administered prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Number of closed arm entries (as a measure of locomotor activity).
-
Total number of arm entries.
-
Quantitative Data
| Animal Model | Compound | Dose (mg/kg) | Key Findings | Reference |
| Rats | This compound | 0.5, 1.0, 2.0 | Produced an anxiolytic-like behavioral profile in the elevated zero-maze. | [2] |
| Adolescent Wistar Albino Rats | This compound hydrochloride | 1 | Displayed anti-depressive ability on the 7th day of treatment in a chronic unpredictable stress model, assessed in the EPM. |
The Vogel Conflict Test
The Vogel conflict test is a "punished responding" model of anxiety. In this test, a thirsty animal is trained to drink from a sipper tube, but its licks are intermittently paired with a mild electric shock. Anxiolytic drugs increase the number of punished licks.
Experimental Protocol (General)
-
Apparatus: An operant chamber with a grid floor and a drinking spout connected to a shock generator and a lickometer.
-
Animals: Typically rats.
-
Procedure:
-
Animals are water-deprived for a period (e.g., 24-48 hours) before the test.
-
This compound or vehicle is administered.
-
The animal is placed in the chamber and allowed to drink. After a certain number of licks (e.g., 20), a mild, brief electric shock is delivered through the sipper tube.
-
The number of shocks received during a fixed period (e.g., 3-5 minutes) is recorded.
-
-
Parameter Measured:
-
Number of punished licks or shocks accepted.
-
Quantitative Data
While no specific studies using this compound in the Vogel conflict test were identified, other 5-HT2C antagonists have shown efficacy in similar conflict models, suggesting that this compound would likely produce an anxiolytic-like effect. For instance, several non-selective 5-HT2C/5-HT2A receptor antagonists increased punished responding in the Geller-Seifter conflict test, an effect consistent with anxiolysis.[3]
The Social Interaction Test
The social interaction test assesses anxiety by measuring the amount of time a rodent spends in active social engagement with an unfamiliar conspecific. Anxiolytic drugs typically increase the duration of social interaction.
Experimental Protocol (General)
-
Apparatus: A novel, neutral arena. Lighting conditions can be manipulated to increase anxiety (bright light).
-
Animals: Rats or mice, tested in pairs.
-
Procedure:
-
Animals are habituated to the testing room.
-
This compound or vehicle is administered to one or both animals.
-
A pair of unfamiliar animals is placed in the arena.
-
Their social behaviors (e.g., sniffing, following, grooming) are scored for a set duration (e.g., 5-10 minutes).
-
-
Parameter Measured:
-
Total time spent in active social interaction.
-
Quantitative Data
Summary of Anxiolytic Profile
The preclinical data strongly support an anxiolytic-like profile for this compound. Its efficacy in established animal models of anxiety, such as the light-dark box and elevated zero maze, at doses of 1-2 mg/kg, highlights its potential as a therapeutic agent for anxiety disorders. The mechanism of action, centered on the selective antagonism of the 5-HT2C receptor and the subsequent modulation of key neurotransmitter systems, provides a solid neurobiological basis for its observed behavioral effects.
Future Directions
Further research is warranted to fully elucidate the anxiolytic potential of this compound. Dose-response studies in a wider range of anxiety models, including the Vogel conflict test and social interaction test, would provide a more complete preclinical profile. Additionally, exploring the effects of chronic administration of this compound would be crucial for assessing its potential for long-term treatment of anxiety disorders. Investigating the specific neural circuits through which this compound exerts its anxiolytic effects will also be a key area for future investigation.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The development and use of any therapeutic agent should be guided by rigorous scientific research and regulatory oversight.
References
- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effects observed in rats exposed to the elevated zero-maze following treatment with 5-HT2/5-HT3/5-HT4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that 5-HT2c receptor antagonists are anxiolytic in the rat Geller-Seifter model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 5-HT1A agonist and a 5-HT2c antagonist reduce social interaction deficit induced by multiple ethanol withdrawals in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RS-102221 in Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of RS-102221, a selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor, and its significant role in the study of feeding behavior. By elucidating its mechanism of action and effects on appetite, this compound has become a critical tool in neuroscience and metabolic research. This document outlines the core pharmacology of this compound, details experimental protocols for its use in vivo, presents quantitative data from key studies, and visualizes the underlying biological pathways.
Core Concepts: this compound and the 5-HT2C Receptor
This compound is a potent and selective antagonist of the 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. The 5-HT2C receptor is a well-established modulator of appetite and energy balance.[1] Activation of this receptor by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), leads to a decrease in food intake, an effect often referred to as satiety.[1][2] Conversely, antagonism of the 5-HT2C receptor, as with this compound, has been shown to increase food consumption and promote weight gain in animal models.[3]
This compound exhibits high affinity for the 5-HT2C receptor with a pKi of 8.5 in rats and demonstrates approximately 100-fold selectivity over the closely related 5-HT2A and 5-HT2B receptors.[3] This selectivity makes it a valuable pharmacological tool for isolating the specific contributions of the 5-HT2C receptor in complex physiological processes like feeding.
Mechanism of Action: The Serotonin-Melanocortin Pathway
The influence of this compound on feeding behavior is primarily mediated through its interaction with the central melanocortin system, a critical pathway in the hypothalamic regulation of appetite. The 5-HT2C receptors are densely expressed on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus.
When serotonin activates these 5-HT2C receptors, it stimulates POMC neurons. These neurons then release α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) in downstream brain regions, leading to a suppression of appetite.[1][4]
This compound, by blocking the 5-HT2C receptor, prevents this serotonin-induced activation of POMC neurons. This disinhibition of the anorexigenic (appetite-suppressing) pathway results in an overall increase in food intake.
Simultaneously, serotonin acting via 5-HT1B receptors can inhibit the adjacent orexigenic (appetite-stimulating) Agouti-related peptide (AgRP) neurons. By antagonizing the broader serotonergic system's effects on appetite, though not directly at the 5-HT1B receptor, 5-HT2C antagonists like this compound can contribute to a more dominant orexigenic signal.
Quantitative Data from In Vivo Studies
The primary in vivo study demonstrating the effect of this compound on feeding behavior was conducted in rats. The key findings from this and related studies are summarized below.
| Parameter | Value/Observation | Animal Model | Reference |
| Compound | This compound | Sprague-Dawley Rats | [3] |
| Dose | 2 mg/kg | Sprague-Dawley Rats | [3] |
| Route of Administration | Intraperitoneal (i.p.) | Sprague-Dawley Rats | [3] |
| Frequency | Daily | Sprague-Dawley Rats | [3] |
| Effect on Food Intake | Increased | Sprague-Dawley Rats | [3] |
| Effect on Body Weight | Increased | Sprague-Dawley Rats | [3] |
| Receptor Affinity (pKi) | 8.5 (rat 5-HT2C) | - | [3] |
| Selectivity | ~100-fold for 5-HT2C vs. 5-HT2A/2B | - | [3] |
Experimental Protocols
While the original publication on this compound provides key parameters, a detailed, step-by-step protocol is essential for reproducibility. The following represents a generalized, yet comprehensive, protocol for a feeding study with this compound in rats, based on standard practices in the field.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: Young adult (e.g., 8-10 weeks old) with body weights between 250-300g at the start of the study.
-
Housing: Single-housed in standard polycarbonate cages to allow for accurate individual food intake measurement.
-
Environment: Maintained in a temperature-controlled room (e.g., 22 ± 2°C) with a 12-hour light/12-hour dark cycle (lights on at 07:00).
-
Acclimation: Animals should be acclimated to the housing conditions and handling for at least one week prior to the start of the experiment.
Diet and Feeding
-
Diet: Standard laboratory chow provided ad libitum unless otherwise specified by the experimental design.
-
Water: Freely available throughout the study.
-
Food Intake Measurement: Food intake is measured daily by weighing the food hopper at the same time each day (e.g., 10:00 AM). Spillage should be collected and accounted for. Automated food intake monitoring systems can also be used for more detailed analysis of feeding patterns.
Drug Preparation and Administration
-
Vehicle: The vehicle for this compound should be sterile and appropriate for intraperitoneal injection (e.g., saline or a solution containing a small amount of a solubilizing agent like DMSO, then diluted in saline).
-
Dosing: this compound is administered at a dose of 2 mg/kg body weight. The injection volume should be consistent (e.g., 1 ml/kg).
-
Administration: Injections are given intraperitoneally once daily, typically at the beginning of the light or dark cycle, depending on the specific research question.
Experimental Timeline and Measurements
-
Baseline: A baseline period of at least 3-5 days is recommended to establish stable food intake and body weight before the start of treatment.
-
Treatment Period: Daily administration of this compound or vehicle for a predetermined period (e.g., 7-14 days).
-
Measurements:
-
Body Weight: Measured daily to the nearest 0.1 gram.
-
Food Intake: Measured daily as described above.
-
Clinical Observations: Animals should be observed daily for any signs of toxicity or adverse effects.
-
Data Analysis
-
Statistical Analysis: Data on food intake and body weight are typically analyzed using repeated measures ANOVA or t-tests to compare the this compound treated group with the vehicle-treated control group. The p-value for statistical significance is generally set at < 0.05.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for dissecting the role of the 5-HT2C receptor in the regulation of feeding behavior. Its selectivity allows for targeted investigation of this specific receptor's function within the complex neural circuits governing appetite. The clear orexigenic effect of this compound has solidified the understanding of the 5-HT2C receptor as a key component of the brain's satiety signaling pathways.
Future research could leverage this compound to explore the interaction of the 5-HT2C receptor with other neurotransmitter systems involved in energy homeostasis, such as the dopamine (B1211576) and cannabinoid systems. Furthermore, its use in more complex behavioral paradigms could help to elucidate the role of the 5-HT2C receptor in aspects of feeding beyond simple caloric intake, such as food preference, motivation, and the rewarding properties of food. As the field of metabolic research continues to advance, the precise molecular tools like this compound will remain essential for uncovering the intricate mechanisms that control our eating habits.
References
- 1. Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.3. Body Weight and Food Intake [bio-protocol.org]
- 3. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of RS-102221 and SSRIs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological management of depressive and anxiety disorders. Their primary mechanism involves the inhibition of the serotonin transporter, leading to an elevation of synaptic serotonin levels. This increased serotonin, however, interacts with a wide array of postsynaptic and presynaptic serotonin receptors, contributing to both therapeutic effects and a spectrum of side effects. The 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a key modulator of the effects of SSRIs. Preclinical evidence strongly suggests that antagonism of the 5-HT2C receptor can not only mitigate certain SSRI-induced side effects but also potentiate their therapeutic efficacy. This technical guide provides a comprehensive overview of the selective 5-HT2C antagonist, RS-102221, and its interaction with SSRIs. We will delve into its pharmacological profile, the underlying signaling pathways, and the preclinical data supporting the combination strategy. This document aims to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic potential of this combination.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-HT2C receptor.[1][2] Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes.
Pharmacological Profile of this compound
The key pharmacological parameters of this compound are summarized in the table below. The data highlights its high affinity for the 5-HT2C receptor and its significant selectivity over other closely related serotonin receptor subtypes.
| Parameter | Species | Value | Reference |
| pKi (5-HT2C) | Human | 8.4 | [2] |
| pKi (5-HT2C) | Rat | 8.5 | [2] |
| Ki (5-HT2C) | - | 10 nM | [1] |
| Selectivity | - | ~100-fold over 5-HT2A and 5-HT2B | [2] |
| pA2 | - | 8.1 (in a cell-based microphysiometry functional assay) | [2] |
The Rationale for Combining this compound with SSRIs
The therapeutic action of SSRIs is predicated on increasing synaptic serotonin.[3][4] However, this elevation in serotonin can lead to the activation of 5-HT2C receptors, which is thought to contribute to some of the undesirable side effects of SSRIs, such as anxiety and motor function impairment.[5][6][7] Furthermore, activation of 5-HT2C receptors can exert an inhibitory influence on dopamine (B1211576) and norepinephrine (B1679862) release, potentially dampening the overall antidepressant effect.[5][8]
By antagonizing the 5-HT2C receptor, this compound is hypothesized to:
-
Mitigate SSRI-induced side effects: Blockade of 5-HT2C receptors may reduce the anxiogenic and motor-impairing effects observed with acute SSRI administration.[9]
-
Potentiate antidepressant and anxiolytic efficacy: By disinhibiting dopamine and norepinephrine release, 5-HT2C antagonism could lead to a more robust and faster onset of therapeutic action when combined with an SSRI.[5][7]
Preclinical Evidence for the Combination Strategy
While direct studies with this compound and SSRIs are limited in the public domain, extensive research has been conducted with other selective 5-HT2C antagonists, such as SB-242084, which shares a similar mechanism of action. These studies provide strong proof-of-concept for the combination strategy.
Table 2.1: Effects of a 5-HT2C Antagonist (SB-242084) and an SSRI (Citalopram) on Neurotransmitter Levels
A microdialysis study in rats investigated the effects of acute and short-term co-administration of the 5-HT2C antagonist SB-242084 and the SSRI citalopram (B1669093) on serotonin (5-HT) and dopamine (DA) levels in key brain regions.[5]
| Treatment Group (2-day treatment) | Brain Region | Change in 5-HT Release (relative to baseline) | Change in DA Release (relative to baseline) |
| Citalopram (Cit) | Ventral Tegmental Area (VTA) | Increased | No significant change |
| Citalopram (Cit) | Nucleus Accumbens (NAcc) | Increased | No significant change |
| SB-242084 (SB) | VTA | No significant change | No significant change |
| SB-242084 (SB) | NAcc | No significant change | No significant change |
| Citalopram + SB-242084 | VTA | Augmented increase compared to Cit alone | Significant increase |
| Citalopram + SB-242084 | NAcc | Increased | Significant increase |
These findings demonstrate a synergistic effect of combining a 5-HT2C antagonist with an SSRI, leading to a more pronounced increase in both serotonin and dopamine levels.[5]
Table 2.2: Behavioral Effects of a 5-HT2C Antagonist (SB-242084) in Combination with SSRIs
A study in rats examined the anxiogenic-like effects of acute SSRI administration and the ability of SB-242084 to reverse these effects in the social interaction test.[9][10]
| Treatment Group | Behavioral Effect (Social Interaction Time) |
| Fluoxetine (SSRI) | Anxiogenic-like (decreased social interaction) |
| Sertraline (B1200038) (SSRI) | Anxiogenic-like (decreased social interaction) |
| Fluoxetine + SB-242084 | Reversal of anxiogenic-like effect |
| Sertraline + SB-242084 | Reversal of anxiogenic-like effect |
These results suggest that the initial anxiety and agitation sometimes experienced by patients starting SSRI treatment may be mediated by 5-HT2C receptor activation and can be mitigated by co-administration of a 5-HT2C antagonist.[9]
Signaling Pathways
SSRI Mechanism of Action
SSRIs primarily act by blocking the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and leading to an accumulation of synaptic serotonin.[3][4] This sustained presence of serotonin allows for enhanced neurotransmission at various postsynaptic and presynaptic serotonin receptors.
5-HT2C Receptor Signaling
The 5-HT2C receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway.[11][12] However, evidence also suggests coupling to Gi/o and G12/13 pathways, leading to a diverse range of intracellular responses.
Activation of the Gq/11 pathway by a 5-HT2C receptor agonist leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[11][12] DAG activates Protein Kinase C (PKC), while IP3 triggers the release of intracellular calcium.
The 5-HT2C receptor can also couple to Gi/o and G12/13 proteins. Gi/o protein activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[13][14] G12/13 activation is primarily linked to the regulation of the Rho family of small GTPases, which are involved in cytoskeletal rearrangement and other cellular processes.[4][15]
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor
This protocol describes a competition binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT2C receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT2C receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.
-
Radioligand: [³H]mesulergine (a 5-HT2C receptor antagonist).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2C ligand (e.g., mianserin).
-
Assay buffer.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.[1]
-
Microphysiometry Functional Assay
The Cytosensor Microphysiometer is used to measure the functional activity of G-protein coupled receptors by detecting changes in the extracellular acidification rate of cells in response to receptor activation.[16][17][18]
-
Objective: To determine the functional antagonist properties (pA2 value) of a test compound at the 5-HT2C receptor.
-
Principle: Activation of the 5-HT2C receptor (coupled to Gq/11) leads to an increase in cellular metabolism, resulting in an increased rate of acid extrusion from the cells. This change in the extracellular pH is measured by a light-addressable potentiometric sensor.
-
Procedure:
-
Cells expressing the 5-HT2C receptor are cultured on a sensor-containing microplate.
-
A baseline extracellular acidification rate is established.
-
The cells are exposed to a 5-HT2C receptor agonist (e.g., serotonin) at various concentrations, and the change in acidification rate is measured to generate a dose-response curve.
-
The assay is repeated in the presence of fixed concentrations of the antagonist (this compound).
-
The rightward shift in the agonist dose-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
-
In Vivo Behavioral Assay: The Light-Dark Box Test
The light-dark box test is a widely used behavioral paradigm to assess anxiety-like behavior in rodents.[4][7][15][19]
-
Objective: To evaluate the anxiolytic or anxiogenic effects of a test compound or a combination of compounds.
-
Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.
-
Procedure:
-
Administer the test compound(s) (e.g., SSRI, this compound, or combination) to the animals.
-
After a specified pretreatment time, place the animal in the center of the lit compartment.
-
Allow the animal to freely explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record and analyze behavioral parameters, including:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
-
Interpretation: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the interaction between this compound and an SSRI.
Conclusion
The selective 5-HT2C receptor antagonist this compound holds significant promise as an adjunctive therapy to SSRIs. The preclinical data strongly support the hypothesis that co-administration can lead to a more favorable clinical profile by mitigating certain side effects and potentiating therapeutic efficacy. The underlying mechanism likely involves the disinhibition of dopaminergic and noradrenergic pathways that are tonically inhibited by serotonin acting at 5-HT2C receptors. Further clinical investigation is warranted to translate these promising preclinical findings into improved treatments for patients with depressive and anxiety disorders. This technical guide provides a foundational resource for researchers and drug developers to further explore this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Serotonin-2C antagonism augments the effect of citalopram on serotonin and dopamine levels in the ventral tegmental area and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Augmentation of SSRI effects on serotonin by 5-HT2C antagonists: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2C receptor blockade reverses SSRI-associated basal ganglia dysfunction and potentiates therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Striatal Serotonin 2C receptors decrease nigrostriatal dopamine release by increasing GABA-A receptor tone in the substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anxiety-like effects induced by acute fluoxetine, sertraline or m-CPP treatment are reversed by pretreatment with the 5-HT2C receptor antagonist SB-242084 but not the 5-HT1A receptor antagonist WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. sketchviz.com [sketchviz.com]
- 14. Molecular Mechanisms of Go Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. The cytosensor microphysiometer toxicity test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 18. Using the cytosensor microphysiometer to assess ocular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to RS-102221 Hydrochloride versus its Freebase Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-102221 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor, a key target in the central nervous system implicated in mood, appetite, and cognition.[1] As with many amine-containing pharmaceuticals, this compound can exist in both a freebase form and as various salts, most commonly the hydrochloride salt. The choice of form can significantly impact the compound's physicochemical properties, bioavailability, and suitability for various research and clinical applications. This technical guide provides a comprehensive comparison of this compound hydrochloride and its freebase, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing relevant biological and experimental workflows. While direct comparative studies are limited in publicly available literature, this guide consolidates existing data and infers likely differences based on established principles of medicinal chemistry.
Physicochemical Properties: Hydrochloride Salt vs. Freebase
The primary distinction between the hydrochloride and freebase forms of this compound lies in their physicochemical characteristics. The hydrochloride salt is formed by reacting the basic nitrogen atom in the this compound molecule with hydrochloric acid. This conversion to a salt form generally enhances aqueous solubility and stability, which are critical parameters for drug development.[2][3]
| Property | This compound Hydrochloride | This compound Freebase | Reference(s) |
| Molecular Formula | C₂₇H₃₂ClF₃N₄O₇S | C₂₇H₃₁F₃N₄O₇S | [4] |
| Molecular Weight | 649.08 g/mol | 612.62 g/mol | [4] |
| Appearance | Solid | Likely a solid | |
| Solubility | Soluble to 100 mM in DMSO. Likely higher aqueous solubility than the freebase.[2] | DMSO solubility not specified. Likely lower aqueous solubility than the hydrochloride salt.[2] | [2] |
| Stability | Generally more stable as a solid and in solution.[2] | Potentially less stable, particularly in acidic conditions. | [2] |
| Hygroscopicity | May be hygroscopic, a common feature of salt forms.[5] | Likely less hygroscopic than the hydrochloride salt.[5] | [5] |
Biological Activity and Selectivity
At equivalent molar concentrations, both the hydrochloride and freebase forms of this compound are expected to exhibit comparable biological activity, as the active pharmacological moiety is the this compound molecule itself.[2] The primary role of the salt form is to facilitate delivery to the site of action.
This compound is a potent 5-HT2C receptor antagonist with high selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors.[1]
| Parameter | Value (for this compound) | Reference(s) |
| Binding Affinity (pKi) | 8.4 (human 5-HT2C), 8.5 (rat 5-HT2C) | [1] |
| Functional Antagonism (pA2) | 8.1 | [1] |
| Selectivity | Approximately 100-fold selective for 5-HT2C over 5-HT2A and 5-HT2B receptors. | [1] |
Signaling Pathway of 5-HT2C Receptor Antagonism
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the binding of serotonin to the 5-HT2C receptor, thereby inhibiting this downstream signaling.
Caption: 5-HT2C Receptor Gq Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Synthesis of this compound Freebase and Hydrochloride Salt
General Workflow for Synthesis and Salt Formation:
Caption: General workflow for the synthesis of this compound freebase and its conversion to the hydrochloride salt.
Conversion of Hydrochloride to Freebase (and vice-versa):
-
Hydrochloride to Freebase: A solution of this compound hydrochloride in a suitable solvent (e.g., water or a polar organic solvent) can be treated with a mild base (e.g., sodium bicarbonate or a tertiary amine) to neutralize the hydrochloric acid and precipitate the freebase. The freebase can then be extracted into an organic solvent and isolated by evaporation.
-
Freebase to Hydrochloride: The freebase of this compound can be dissolved in an appropriate anhydrous solvent (e.g., diethyl ether, dioxane, or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Analytical Characterization
A combination of analytical techniques is essential to confirm the identity, purity, and integrity of both the freebase and hydrochloride forms of this compound.
| Technique | Purpose |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the compound and to quantify its concentration. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution is a common starting point. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. The freebase and hydrochloride salt will show different molecular ions corresponding to their respective molecular weights. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To elucidate the chemical structure of the molecule. ¹H and ¹³C NMR are standard. The spectra of the freebase and hydrochloride salt will show subtle differences in chemical shifts, particularly for protons and carbons near the protonated nitrogen. |
In Vitro 5-HT2C Receptor Binding Assay
This assay determines the affinity of this compound for the 5-HT2C receptor.
-
Preparation of Membranes: Cell membranes expressing the human 5-HT2C receptor are prepared.
-
Radioligand: A suitable radioligand, such as [³H]-mesulergine, is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of this compound (either form, calculated on a molar basis) are incubated to allow for competitive binding.
-
Separation: Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Ki).
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of this compound to block serotonin-induced activation of the 5-HT2C receptor.
-
Cell Culture: A cell line stably expressing the 5-HT2C receptor is cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A 5-HT2C receptor agonist (e.g., serotonin) is added to the wells.
-
Signal Detection: The change in fluorescence, indicating intracellular calcium mobilization, is measured in real-time.
-
Data Analysis: The concentration of this compound that produces a 50% inhibition of the agonist response is determined to calculate the pA2 value.
In Vivo Considerations
The choice between the hydrochloride and freebase forms of this compound for in vivo studies depends on the intended route of administration and the required formulation.
-
Oral Administration: The higher aqueous solubility of the hydrochloride salt may lead to better dissolution in the gastrointestinal tract and potentially higher oral bioavailability compared to the freebase.
-
Parenteral Administration: For injectable formulations, the hydrochloride salt is often preferred due to its enhanced solubility in aqueous vehicles. The pH of the formulation should be carefully controlled to ensure the stability of the compound and to minimize irritation at the injection site.
-
Pharmacokinetics: While the active moiety is the same, differences in solubility and absorption rates between the two forms could lead to variations in pharmacokinetic parameters such as Cmax, Tmax, and overall exposure (AUC). Direct comparative pharmacokinetic studies in animal models would be necessary to quantify these differences.[6]
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. The hydrochloride salt is the most commonly available and utilized form, primarily due to its presumed superior solubility and stability compared to the freebase. While direct comparative data is scarce, the principles of medicinal chemistry suggest that the hydrochloride form is generally more amenable to formulation for both in vitro and in vivo studies. Researchers should carefully consider the physicochemical properties of each form when designing experiments and interpreting results. Further studies directly comparing the solubility, stability, and pharmacokinetic profiles of this compound hydrochloride and freebase would be beneficial for the scientific community.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study - PMC [pmc.ncbi.nlm.nih.gov]
RS-102221: A Technical Guide to Preclinical Safety and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical data for RS-102221. A comprehensive safety and toxicology profile, including data from acute, sub-chronic, chronic, genetic, and reproductive toxicity studies, as well as carcinogenicity studies, is not available in the public domain. The experimental protocols described herein are based on the limited information disclosed in published research and may not be complete.
Overview
This compound is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor.[1] It has been investigated for its potential therapeutic applications, including its effects on appetite and anxiety-like behaviors. This guide provides a summary of the available preclinical safety and pharmacological data.
Pharmacodynamics
This compound demonstrates high-affinity binding to the 5-HT2C receptor with significant selectivity over other serotonin receptor subtypes.
Receptor Binding Affinity
The affinity of this compound for human and rat 5-HT2C receptors, as well as its selectivity over 5-HT2A and 5-HT2B receptors, is summarized below.
| Receptor Subtype | Species | Affinity (pKi) | Selectivity vs. 5-HT2C | Reference |
| 5-HT2C | Human | 8.4 | - | [1] |
| 5-HT2C | Rat | 8.5 | - | [1] |
| 5-HT2A | - | - | ~100-fold lower affinity | [1] |
| 5-HT2B | - | - | ~100-fold lower affinity | [1] |
Functional Activity
In a cell-based microphysiometry functional assay, this compound acts as an antagonist with no detectable intrinsic efficacy.[1]
| Assay | Activity | pA2 | Reference |
| Microphysiometry | Antagonist | 8.1 | [1] |
In Vivo Pharmacology & Toxicology
Preclinical studies in rodents have explored the pharmacological effects of this compound, providing some insights into its potential in vivo safety profile at pharmacologically active doses.
Effects on Feeding Behavior and Body Weight in Rats
Daily administration of this compound has been shown to increase food intake and body weight in rats, consistent with its 5-HT2C antagonist activity.
| Species | Dose | Route | Frequency | Observed Effects | Reference |
| Rat | 2 mg/kg | Intraperitoneal | Daily | Increased food intake and weight gain | [1] |
Effects on Anxiety and Startle Reflex in Mice
This compound has demonstrated anxiolytic-like effects in behavioral models in mice.
| Species | Dose | Route | Observed Effects in Behavioral Models | Reference |
| Mouse | 2 mg/kg | Intraperitoneal | Reduced anxiety in the light-darkness test; Decreased amplitude of the startle reflex | [2] |
| Mouse | 1 mg/kg | Intraperitoneal | Reduced prestimulus inhibition of the startle reflex | [2] |
Note: No behavioral changes were observed in the Porsolt test (a model for depression) or in motor activity in the open field test at the tested doses.[2]
Experimental Protocols (Based on Available Information)
Detailed experimental protocols are not fully available in the cited literature. The following are high-level descriptions based on the published abstracts.
5-HT2C Receptor Binding Assay
A radioligand binding assay was likely used to determine the binding affinity (pKi) of this compound. This typically involves incubating the compound with cell membranes expressing the target receptor and a radiolabeled ligand.
In Vivo Behavioral Assessments in Rodents
The following diagram illustrates a general workflow for the in vivo behavioral studies mentioned in the literature.
Signaling Pathway
This compound, as a 5-HT2C receptor antagonist, is expected to block the downstream signaling cascade initiated by serotonin (5-HT) binding to this G-protein coupled receptor (GPCR).
Conclusion
The available preclinical data indicate that this compound is a potent and selective 5-HT2C receptor antagonist with pharmacological activity in rodent models of feeding and anxiety at doses of 1-2 mg/kg. However, a comprehensive toxicological evaluation of this compound is not available in the public literature. Further studies would be required to fully characterize its safety profile for any potential clinical development.
References
RS-102221: A Technical Review of a Selective 5-HT2C Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor.[1][2] Developed as a research tool to probe the function of this receptor, it has been instrumental in elucidating the role of the 5-HT2C receptor in various physiological processes, including appetite, and anxiety-related behaviors. This technical guide provides a comprehensive review of the literature on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental applications.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound for the human and rat 5-HT2C receptors, as well as its selectivity over other serotonin receptor subtypes.
Table 1: Binding Affinity of this compound
| Receptor | Species | Parameter | Value | Reference |
| 5-HT2C | Human | pKi | 8.4 | [1] |
| 5-HT2C | Rat | pKi | 8.5 | [1] |
| 5-HT2C | - | Ki | 10 nM | [3] |
Table 2: Functional Antagonism of this compound
| Assay | Parameter | Value | Reference |
| Microphysiometry | pA2 | 8.1 | [1] |
Table 3: Receptor Selectivity Profile of this compound
| Receptor Subtype | Selectivity vs. 5-HT2C | Reference |
| 5-HT2A | ~100-fold | [1][2] |
| 5-HT2B | ~100-fold | [1][2] |
| Other 5-HT, α- and β-adrenergic, muscarinic ACh receptors | > 100-fold | [2] |
Mechanism of Action: 5-HT2C Receptor Signaling
This compound exerts its effects by blocking the binding of the endogenous agonist serotonin (5-HT) to the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The 5-HT2C receptor primarily couples to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By antagonizing this receptor, this compound inhibits these downstream signaling events.
References
Methodological & Application
Application Notes and Protocols for RS-102221 In Vivo Dosing in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 is a potent and selective antagonist of the serotonin (B10506) 5-HT2C receptor.[1] It exhibits high affinity for both human and rat 5-HT2C receptors (pKi = 8.4 and 8.5, respectively) and demonstrates approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1] Due to the role of the 5-HT2C receptor in regulating mood, anxiety, appetite, and other physiological processes, this compound is a valuable tool for in vivo research in these areas. These application notes provide detailed protocols for the in vivo administration of this compound to rats, data presentation guidelines, and a visualization of the relevant signaling pathway.
Data Presentation
Quantitative data from in vivo studies with this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of In Vivo Dosing Parameters for this compound in Rats
| Parameter | Details | Reference |
| Dose Range | 1 - 2 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection, Oral gavage (p.o.) | [1] |
| Frequency | Daily | [1] |
| Vehicle (for i.p.) | Saline or other aqueous vehicle (vehicle not explicitly stated in key studies, saline is a common choice) | Assumption based on common practice |
| Vehicle (for p.o.) | 0.5% Methylcellulose (B11928114) in water (for suspension of poorly soluble compounds) | [2] |
| Reported Effects | Increased food intake and weight gain (2 mg/kg, i.p., daily)[1], Potential anti-depressive effects (1 mg/kg in adolescent rats) |
Signaling Pathway
This compound exerts its effects by antagonizing the 5-HT2C receptor, which is a G protein-coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2C receptor involves its coupling to Gq/G11 proteins. Activation of this G protein initiates a cascade of intracellular events.
Caption: 5-HT2C Receptor Signaling Pathway and the Action of this compound.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rats
Objective: To administer this compound via intraperitoneal injection to study its effects on behavior or physiology.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
Vortex mixer
-
Analytical balance
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Animal scale
-
70% ethanol
Procedure:
-
Dose Calculation:
-
Weigh each rat accurately.
-
Calculate the required volume of this compound solution for each rat based on its weight and the desired dose (e.g., 2 mg/kg). The injection volume should typically be between 1-5 mL/kg.
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of this compound hydrochloride.
-
Dissolve in the chosen vehicle. If solubility is an issue, sonication may be required. Prepare a stock solution if necessary and dilute to the final concentration.
-
Vortex the solution to ensure it is thoroughly mixed.
-
-
Animal Handling and Injection:
-
Handle the rats gently to minimize stress.
-
Securely restrain the rat by placing it on a firm surface and holding its head and shoulders with one hand.
-
Position the rat so its abdomen is facing upwards.
-
Wipe the lower left or right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the bladder and internal organs.
-
Aspirate slightly to ensure no fluid is drawn into the syringe, which would indicate improper placement.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its home cage.
-
-
Observation:
-
Monitor the rats for any adverse reactions immediately after injection and at regular intervals as required by the experimental design.
-
Protocol 2: Oral Gavage (p.o.) Administration of this compound in Rats
Objective: To administer this compound directly into the stomach of rats. This method is useful for studies requiring oral administration to mimic potential therapeutic routes.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle (if starting with solid)
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Syringes (1-3 mL)
-
Oral gavage needles (16-18 gauge, straight or curved with a ball tip)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Animal scale
Procedure:
-
Dose Calculation and Formulation:
-
Weigh each rat to determine the precise dose.
-
Calculate the total volume of the formulation needed. Dosing volumes for rats are typically 5-10 mL/kg.
-
Prepare a suspension of this compound in 0.5% methylcellulose. Slowly add the powdered compound to the vehicle while stirring continuously to ensure a homogenous suspension.
-
-
Gavage Needle Measurement:
-
Measure the appropriate length for the gavage needle for each rat by holding the needle alongside the rat, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark the needle at the mouth to indicate the maximum insertion depth.
-
-
Animal Restraint:
-
Gently but firmly restrain the rat. One common method is to grasp the loose skin over the shoulders and neck to control head movement. The body of the rat can be supported against the handler's body.
-
-
Gavage Administration:
-
With the rat's head pointing slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If the rat coughs or struggles excessively, the needle may be in the trachea and should be immediately withdrawn.
-
Once the needle is at the predetermined depth, administer the suspension slowly and steadily.
-
After administration, gently remove the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study using this compound in rats.
Caption: A generalized workflow for an in vivo rat study with this compound.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Materials and Methods - NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for RS-102221 Mouse Model Experimental Design
Audience: Researchers, scientists, and drug development professionals.
Introduction RS-102221 is a potent, selective, and high-affinity antagonist of the serotonin (B10506) 5-HT2C receptor.[1] It demonstrates approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[1][2] The 5-HT2C receptor is a G protein-coupled receptor that, upon activation by serotonin, inhibits dopamine (B1211576) and norepinephrine (B1679862) release in various brain regions.[3] These receptors are implicated in regulating mood, anxiety, and feeding behaviors.[3] Consequently, antagonizing this receptor with this compound provides a valuable tool for investigating the physiological and behavioral roles of the 5-HT2C receptor in preclinical mouse models. In vivo studies have shown that this compound can increase food intake and body weight, produce anxiolytic-like effects, and modulate locomotor activity under specific conditions.[1][2][4] These application notes provide a framework for designing and executing experiments using this compound in mouse models to explore its therapeutic potential.
Data Presentation: Summary of In Vivo Effects
The following tables summarize quantitative data from published studies using this compound in rodent models. These data serve as a reference for dose selection and expected outcomes.
Table 1: Behavioral Effects of this compound in Mice
| Parameter | Mouse Strain | Dose (mg/kg) | Route | Key Finding | Reference |
| Anxiety (Light-Dark Box) | CBA | 2 | i.p. | Reduced anxiety | [4][5] |
| Startle Reflex | CBA | 2 | i.p. | Decreased amplitude | [4] |
| Prestimulus Inhibition | CBA | 1 | i.p. | Reduced inhibition | [4][5] |
| Motor Activity (Open Field) | CBA | 1-2 | i.p. | No significant change | [4] |
| MDMA-Induced Hyperlocomotion | - | 2 | i.p. | Suppressed hyperlocomotion | [2] |
| Head Twitch Response (Psilocybin-induced) | C57BL/6J | up to 4 | i.p. | Enhanced response | [6] |
| Head Twitch Response (Psilocybin-induced) | C57BL/6J | 8 | i.p. | Reduced response | [6] |
Table 2: Metabolic Effects of this compound in Rats
| Parameter | Animal Model | Dose (mg/kg/day) | Route | Duration | Key Finding | Reference |
| Food Intake | Rat | 2 | i.p. | 14 days | Increased food intake | [1][2] |
| Weight Gain | Rat | 2 | i.p. | 14 days | Increased weight gain | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a mouse model.
Caption: Simplified 5-HT2C receptor signaling pathway and the antagonistic action of this compound.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Dissolving RS-102221 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 is a potent and selective antagonist of the 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2][3] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT2C receptor in various cellular and disease models.[4][5] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for dissolving this compound hydrochloride, summarize its solubility, and offer guidance on solution storage and stability. Additionally, a diagram of the 5-HT2C signaling pathway is included to provide context for its mechanism of action.
Data Presentation: Solubility of this compound Hydrochloride
This compound is most commonly available as the hydrochloride salt, which generally offers enhanced water solubility and stability compared to its free base form.[6] The primary and recommended solvent for preparing stock solutions of this compound hydrochloride for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100[1] | 100[2] | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffer (e.g., PBS) | Data not available | Data not available | The hydrochloride salt form suggests some degree of aqueous solubility, but quantitative data is not readily available. It is recommended to prepare working solutions by diluting a DMSO stock solution into the aqueous buffer or cell culture medium. |
Molecular Weight of this compound Hydrochloride: 649.08 g/mol [1][2]
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially if the solution will be used in cell-based assays.
-
Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 64.91 mg of the compound.
-
Adding Solvent: Add the appropriate volume of DMSO to the vial containing the this compound hydrochloride powder.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of a working solution by diluting the DMSO stock solution into cell culture medium or an appropriate aqueous buffer.
Materials:
-
100 mM this compound hydrochloride stock solution in DMSO
-
Sterile cell culture medium or physiological buffer (e.g., PBS, HBSS)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilutions: Perform serial dilutions of the 100 mM DMSO stock solution into the cell culture medium or buffer to achieve the desired final concentration.
-
Control DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of less than 0.1% is well-tolerated by most cell lines. Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
Mixing and Application: Gently mix the final working solution before adding it to your cell culture or assay plate.
Mandatory Visualizations
Signaling Pathway of the 5-HT2C Receptor
This compound acts as an antagonist at the 5-HT2C receptor, blocking the downstream signaling initiated by the binding of serotonin (B10506) (5-HT). The 5-HT2C receptor primarily couples to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also couple to other G-proteins such as Gi/o and G12/13, and mediate signaling through β-arrestin.
Caption: 5-HT2C receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the key steps for preparing this compound solutions for in vitro experiments.
Caption: Workflow for the preparation of this compound solutions for in vitro assays.
References
- 1. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RS-102221 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of RS-102221, a selective 5-HT2C receptor antagonist, for use in rodent behavioral studies. This document includes detailed information on various administration routes, quantitative data from published studies, and step-by-step experimental protocols.
Overview of this compound
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2C receptor, with a Ki value of 10 nM.[1] It demonstrates approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors.[1] Due to its role in modulating serotonergic pathways, this compound is a valuable tool for investigating the involvement of the 5-HT2C receptor in various behaviors, including anxiety, depression, and feeding.
Administration Routes and Quantitative Data
The most commonly reported route of administration for this compound in behavioral studies is intraperitoneal (i.p.) injection. Information on oral and subcutaneous administration is limited; therefore, generalized protocols for these routes are provided based on common laboratory practices.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Behavioral Studies
| Animal Model | Dose (mg/kg) | Vehicle | Pre-treatment Time | Behavioral Test | Observed Effect | Reference |
| Mice | 1 | Not Specified | Not Specified | Startle Reflex | Reduced prestimulus inhibition. | |
| Mice | 2 | Not Specified | Not Specified | Light-Darkness Test | Reduced anxiety.[2] | [2] |
| Mice | 2 | Not Specified | Not Specified | Startle Reflex | Decreased amplitude.[2] | [2] |
| Mice | 2 | Not Specified | 30 minutes | Open Field Test (with MK-212) | Antagonized MK-212-induced hypolocomotion.[3] | [3] |
| Rats | 2 | Not Specified | Daily | Feeding Behavior | Increased food intake and weight gain.[4] | [4] |
Note: While some studies did not specify the vehicle, saline or a solution containing DMSO is commonly used for i.p. injections of similar compounds.
Signaling Pathway of the 5-HT2C Receptor
This compound exerts its effects by blocking the downstream signaling of the 5-HT2C receptor. The canonical pathway involves the activation of Gq/11 proteins, leading to a cascade of intracellular events.
Experimental Protocols
The following are detailed protocols for common behavioral assays used to evaluate the effects of this compound.
Intraperitoneal (i.p.) Administration Protocol
This is the most validated route for this compound in behavioral studies.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline or a solution of DMSO and saline)
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
This compound hydrochloride is soluble in DMSO.[5] For a 1 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, prepare a 0.1 mg/ml solution.
-
To minimize toxicity, a co-solvent system is recommended. Dissolve this compound in a small amount of DMSO (e.g., 5-10% of the final volume) and then bring to the final volume with sterile saline.
-
Vortex the solution until the compound is fully dissolved.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Gently restrain the animal, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the dosing solution.
-
Return the animal to its home cage and observe for any immediate adverse reactions.
-
-
Pre-treatment Time:
-
Administer this compound 30 minutes prior to the behavioral test to allow for sufficient absorption and distribution.[3]
-
Oral Administration Protocol (General)
Note: There is limited published data on the oral bioavailability and efficacy of this compound in behavioral studies. This protocol is a general guideline.
Materials:
-
This compound
-
Vehicle suitable for oral gavage (e.g., water, 0.5% methylcellulose (B11928114), or corn oil)
-
Oral gavage needles (flexible or rigid)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Determine the appropriate vehicle based on the solubility of this compound. If insoluble in water, a suspension in 0.5% methylcellulose can be used.
-
Prepare the formulation to the desired concentration.
-
-
Animal Handling and Dosing:
-
Weigh the animal.
-
Securely restrain the animal to prevent movement.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume.
-
Carefully remove the gavage needle.
-
Observe the animal for any signs of distress.
-
-
Pre-treatment Time:
-
A longer pre-treatment time (e.g., 60 minutes) may be necessary compared to i.p. administration to account for oral absorption.
-
Subcutaneous (s.c.) Administration Protocol (General)
Note: There is a lack of specific data for the subcutaneous administration of this compound in behavioral studies. This is a generalized protocol.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable sterile vehicle.
-
-
Animal Handling and Dosing:
-
Weigh the animal.
-
Grasp a fold of skin on the back of the neck or along the back.
-
Insert the needle into the "tent" of skin.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Pre-treatment Time:
-
A pre-treatment time of 30-60 minutes is generally appropriate for subcutaneous injections.
-
Key Behavioral Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Effects
Principle: This test assesses anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.[6][7]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle as described above.
-
After the pre-treatment period, place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with an overhead video camera and tracking software.
-
-
Parameters to Measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Forced Swim Test (FST) for Antidepressant-like Effects
Principle: This test is based on the observation that rodents will eventually adopt an immobile posture when placed in an inescapable cylinder of water. Antidepressant compounds decrease the duration of immobility.[8][9]
Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.
-
Procedure:
-
Administer this compound or vehicle.
-
After the pre-treatment period, gently place the animal into the water cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
After the test, remove the animal, dry it with a towel, and place it in a warm cage to recover.
-
-
Parameters to Measure:
-
Duration of immobility (floating with only minor movements to keep the head above water).
-
Time spent swimming.
-
Time spent climbing.
-
Feeding Behavior and Weight Gain
Principle: 5-HT2C receptor activation is known to suppress appetite. Antagonism of this receptor is expected to increase food intake and lead to weight gain.[4][10]
Protocol:
-
Procedure:
-
House animals individually to accurately measure food intake.
-
Administer this compound or vehicle daily at the same time each day.
-
Measure food intake and body weight daily, just before the next injection.
-
The study can be conducted over several days or weeks to observe chronic effects.
-
-
Parameters to Measure:
-
Daily food consumption (in grams).
-
Daily body weight (in grams).
-
Cumulative food intake and weight change over the study period.
-
Conclusion
References
- 1. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection against overfeeding-induced weight gain is preserved in obesity but does not require FGF21 or MC4R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated plus maze protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Serotonin receptor blockade increases food intake and body weight after total gastrectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS-102221 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor.[1] It exhibits nanomolar affinity for both human and rat 5-HT2C receptors, with approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1][2] This selectivity makes this compound a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of 5-HT2C receptors in the central nervous system. In electrophysiology, this compound is utilized to investigate the modulation of neuronal excitability, synaptic transmission, and ion channel function by the serotonergic system. These application notes provide a comprehensive guide for the effective use of this compound in various electrophysiological recording paradigms.
Data Presentation
Quantitative Data for this compound
| Parameter | Species | Value | Notes | Reference |
| pKi | Human | 8.4 | Affinity for 5-HT2C receptors. | [1] |
| pKi | Rat | 8.5 | Affinity for 5-HT2C receptors. | [1] |
| Ki | - | 10 nM | Selective 5-HT2C receptor antagonist. | [2][3] |
| pA2 | - | 8.1 | Functional antagonist activity in a cell-based microphysiometry assay. | [1] |
| Selectivity | - | ~100-fold | Selectivity for 5-HT2C over 5-HT2A and 5-HT2B receptors. | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in electrophysiology.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for electrophysiology.
Experimental Protocols
Stock Solution Preparation
Proper preparation and storage of the this compound stock solution are critical for experimental reproducibility.
Materials:
-
This compound hydrochloride (Molecular Weight: 649.08 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Solvent Selection: this compound hydrochloride is soluble in DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. To prepare a 10 mM stock solution, dissolve 6.49 mg of this compound hydrochloride in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 2 years). A solution in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[3]
Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol describes the use of this compound to investigate its effect on neuronal activity in acute brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus, cortex, dorsal root ganglion)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Intracellular solution for patch pipettes
-
This compound stock solution (10 mM in DMSO)
-
Perfusion system
-
Electrophysiology rig with amplifier, micromanipulator, and data acquisition system
Protocol:
-
Slice Preparation: Prepare acute brain slices from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution. Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Recording Setup: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Neuron Identification: Identify target neurons for recording using differential interference contrast (DIC) optics.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a target neuron in either voltage-clamp or current-clamp mode.
-
Baseline Recording: Record baseline neuronal activity for a stable period (e.g., 5-10 minutes).
-
Current-Clamp: Record spontaneous firing, resting membrane potential, and responses to current injections (e.g., depolarizing steps to elicit action potentials).
-
Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV) and record spontaneous or evoked postsynaptic currents.
-
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution into the aCSF to the final desired working concentration. A typical starting concentration is 100 nM, with a range of 10 nM to 1 µM being effective for blocking 5-HT2C receptors. The final DMSO concentration in the aCSF should be kept low (ideally ≤ 0.1%) to avoid solvent effects.
-
Drug Application: Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
Recording the Effect: Continuously record the neuronal activity during the application of this compound. The onset of the effect will depend on the perfusion rate and the concentration used. Allow sufficient time for the drug to reach equilibrium (typically 5-10 minutes).
-
Washout: After observing the effect of this compound, switch the perfusion back to the control aCSF to wash out the drug.
-
Recording Recovery: Continue recording during the washout period to determine if the effect of this compound is reversible. A complete washout may take 15-30 minutes or longer.
-
Data Analysis: Analyze the recorded data to quantify the effects of this compound on parameters such as firing frequency, membrane potential, input resistance, and synaptic current amplitude and frequency.
Example Application: Investigating the Role of 5-HT2C Receptors in Neuronal Excitability
Studies have shown that serotonin (5-HT) can increase the excitability of dorsal root ganglion (DRG) neurons, an effect that can be antagonized by this compound. Specifically, 5-HT-induced increases in action potential firing in DRG neurons are counteracted by the selective blockade of 5-HT2C receptors with this compound. This effect is mediated, at least in part, through the modulation of Ca2+-activated chloride channels (CaCCs) and sensitization of TRPV1 channels.
Note: The optimal working concentration and application time for this compound may vary depending on the specific brain region, neuron type, and experimental conditions. It is recommended to perform concentration-response experiments to determine the most effective concentration for your preparation.
References
Application Notes and Protocols for Studying Food Intake with RS-102221
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RS-102221, a potent and selective 5-HT2C receptor antagonist, for investigating the regulation of food intake. The protocols detailed below are designed for preclinical research in rodent models.
Introduction
This compound is a high-affinity antagonist for the serotonin (B10506) 2C (5-HT2C) receptor, exhibiting approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1] The 5-HT2C receptor is a key component of the central nervous system's appetite-regulating pathways. Activation of this receptor is associated with satiety and a reduction in food intake. Consequently, antagonism of the 5-HT2C receptor with this compound is hypothesized to block these satiety signals, leading to an increase in food consumption and potential weight gain. This makes this compound a valuable pharmacological tool for studying the mechanisms of appetite control and for the preclinical evaluation of therapeutic strategies targeting the serotonergic system.
Mechanism of Action
The 5-HT2C receptor is predominantly expressed on pro-opiomelanocortin (POMC) neurons within the arcuate nucleus (ARC) of the hypothalamus. Activation of these G-protein coupled receptors by serotonin (5-HT) stimulates POMC neurons. This stimulation leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) in downstream hypothalamic nuclei. The activation of the MC4R is a critical step in promoting satiety and reducing food intake.
This compound, as a 5-HT2C receptor antagonist, competitively binds to these receptors on POMC neurons, preventing their activation by endogenous serotonin. This blockade inhibits the downstream signaling cascade, leading to a reduction in α-MSH release and consequently, a decrease in MC4R activation. The net effect is a disinhibition of feeding behavior, resulting in increased food intake.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Food Intake and Body Weight
| Species | Administration Route | Dose (mg/kg) | Duration | Primary Outcome | Reference |
| Rat | Intraperitoneal (i.p.) | 2 | Daily | Increased food intake and weight gain | [1] |
Note: This table summarizes the key in vivo findings for this compound in the context of food intake studies.
Experimental Protocols
Protocol 1: Acute Assessment of this compound on Food Intake in Rats
This protocol is designed to evaluate the short-term effects of this compound on food consumption.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline, or 10% DMSO in saline)
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory chow
-
Metabolic cages or standard cages with specialized food hoppers for accurate measurement
-
Analytical balance
Procedure:
-
Animal Acclimatization: House rats individually for at least one week prior to the experiment to allow for acclimatization to the housing conditions and handling.
-
Habituation to Feeding Paradigm: For three days prior to the study, habituate the rats to the specific feeding protocol. This may involve providing a pre-weighed amount of food at a specific time each day and measuring the remaining amount after a set period (e.g., 2, 4, and 24 hours).
-
Drug Preparation: On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle. A common dose for eliciting an effect on food intake is 2 mg/kg.[1] The final injection volume should be between 1-2 ml/kg.
-
Baseline Food Intake: Provide a pre-weighed amount of standard chow to each rat at the beginning of the dark cycle (when rats are most active and feed).
-
Drug Administration: Thirty minutes prior to the onset of the dark cycle, administer this compound (2 mg/kg, i.p.) or vehicle to the respective groups of rats.
-
Food Intake Measurement: Measure the amount of food consumed at 1, 2, 4, and 24 hours post-drug administration. To do this, carefully remove the food hopper and weigh it. Account for any spillage by collecting and weighing any spilled food from the cage bedding.
-
Data Analysis: Calculate the cumulative food intake for each time point. Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to compare the food intake between the this compound-treated and vehicle-treated groups.
Protocol 2: Chronic Evaluation of this compound on Food Intake and Body Weight in a Diet-Induced Obesity (DIO) Model
This protocol assesses the long-term effects of this compound on food intake, body weight, and adiposity in a model of obesity.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline, or 10% DMSO in saline)
-
Male Wistar or Sprague-Dawley rats (4-5 weeks old)
-
Standard laboratory chow (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Metabolic cages or standard cages with specialized food hoppers
-
Analytical balance
-
Apparatus for measuring body composition (e.g., DEXA or MRI)
Procedure:
-
Induction of Diet-Induced Obesity: Upon arrival, divide the rats into two groups. Feed one group the standard chow and the other group the high-fat diet ad libitum for 6-10 weeks to induce an obese phenotype in the HFD group.[2]
-
Group Assignment: After the induction period, randomly assign the obese rats into two treatment groups: Vehicle and this compound. A lean control group on standard chow should also be maintained.
-
Drug Preparation and Administration: Prepare fresh solutions of this compound (2 mg/kg) or vehicle daily. Administer the assigned treatment via intraperitoneal injection once daily, typically 30 minutes before the dark cycle, for a period of 2-4 weeks.[1]
-
Daily Monitoring:
-
Food Intake: Measure daily food intake by weighing the food hoppers and accounting for spillage.
-
Body Weight: Record the body weight of each rat daily, prior to drug administration.
-
-
Weekly Monitoring:
-
Body Composition: At the beginning and end of the treatment period (and optionally on a weekly basis), measure the body composition (fat mass and lean mass) of the rats.
-
-
Data Analysis:
-
Calculate the average daily food intake and body weight for each group.
-
Analyze the changes in body weight and body composition over the treatment period.
-
Use appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of the effects of this compound compared to the vehicle in the DIO model.
-
Visualizations
Caption: Signaling pathway of this compound in appetite regulation.
Caption: Experimental workflow for a chronic this compound study.
References
Application Notes and Protocols for the CCR2 Antagonist RS-102895 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of diseases, including chronic inflammation, atherosclerosis, and cancer. Consequently, the development of CCR2 antagonists is an active area of therapeutic research.
This document provides detailed application notes and protocols for the use of RS-102895 , a potent and selective CCR2 antagonist, in cell culture experiments. While the initial query mentioned RS-102221, publicly available scientific literature primarily identifies this compound as a selective 5-HT2C serotonin (B10506) receptor antagonist. It is presumed that the intended compound for cell culture experiments involving chemokine signaling is the well-characterized CCR2 antagonist, RS-102895. These guidelines are designed to assist researchers in immunology, oncology, and drug development in utilizing this compound to investigate the biological functions of the CCL2/CCR2 axis.
Data Presentation
Quantitative data for RS-102895 from various in vitro assays are summarized below. These values are essential for designing experiments with appropriate compound concentrations.
| Parameter | Cell Line/System | IC50 Value | Reference |
| CCR2b Binding Affinity | Chinese Hamster Lung (CRL-1657) cells expressing human CCR2b | 360 nM | [1] |
| MCP-1-induced Chemotaxis | Human monocytic cell line (THP-1) | 1.7 µM | [1] |
| MCP-1-induced Calcium Influx | Chinese Hamster Lung (CRL-1657) cells expressing human CCR2b | 31 nM | [1] |
| MCP-3-induced Calcium Influx | Chinese Hamster Lung (CRL-1657) cells expressing human CCR2b | 130 nM | [1] |
Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This activation leads to the dissociation of the Gαi subunit from the Gβγ subunits of the heterotrimeric G protein. Both components then initiate downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[2][3][4] These signaling cascades are crucial for a variety of cellular responses, including chemotaxis, cell survival, proliferation, and cytokine production.[2][3][4] RS-102895 acts as an antagonist, blocking the binding of CCL2 to CCR2 and thereby inhibiting these downstream effects.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the efficacy of RS-102895.
Monocyte Chemotaxis Assay (Boyden Chamber Assay)
This assay evaluates the ability of RS-102895 to inhibit the migration of monocytic cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line, or primary human monocytes)
-
RS-102895 (stock solution in DMSO)
-
Recombinant Human CCL2/MCP-1
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size for monocytes)
-
Staining solution (e.g., Diff-Quik, Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
For primary monocytes, isolate from peripheral blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by monocyte selection).
-
One day prior to the assay, serum-starve the cells by reducing the FBS concentration to 0.5-1% to enhance their responsiveness to chemoattractants.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Antagonist Pre-treatment:
-
Prepare serial dilutions of RS-102895 in serum-free medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate the cell suspension with various concentrations of RS-102895 (or a vehicle control - DMSO) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add serum-free medium containing a predetermined optimal concentration of CCL2 (e.g., 10-100 ng/mL) to the lower wells of the Boyden chamber.
-
Include a negative control well with serum-free medium only (no CCL2) and a positive control well with CCL2 and vehicle-treated cells.
-
Carefully place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Gently scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a suitable stain.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, if using crystal violet, elute the stain and measure the absorbance.
-
Data Analysis: Calculate the percentage of migration inhibition for each RS-102895 concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Cell Viability/Proliferation Assay (WST-1 or MTT Assay)
This assay determines the effect of RS-102895 on the viability and proliferation of cells. It is crucial to ensure that the inhibitory effects observed in functional assays are not due to cytotoxicity.
Materials:
-
CCR2-expressing cells (e.g., A549 non-small cell lung cancer cells, which can express CCR2)
-
RS-102895 (stock solution in DMSO)
-
Recombinant Human CCL2/MCP-1
-
Complete cell culture medium
-
WST-1 or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of RS-102895 in complete medium.
-
If investigating the effect on CCL2-induced proliferation, replace the medium with low-serum medium containing the different concentrations of RS-102895 for 1-2 hours before adding CCL2.
-
Add 100 µL of the treatment solutions (or controls) to the respective wells. Include wells with untreated cells and vehicle-treated cells.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add 10 µL of WST-1 reagent or 20 µL of MTT solution to each well.
-
Incubate for 1-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the RS-102895 concentration to determine if the compound exhibits cytotoxic effects at the concentrations used in functional assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 4. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS-102221
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 is a potent and highly selective antagonist of the 5-HT₂C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT₂C receptor in various processes, including appetite, mood, and cognition. These application notes provide comprehensive information on the procurement, handling, and experimental use of this compound for in vitro and in vivo research.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals. It is typically supplied as a hydrochloride salt, which exhibits enhanced water solubility and stability.
| Supplier | Product Name | Purity | Form | CAS Number |
| Tocris Bioscience | RS 102221 hydrochloride | ≥98% (HPLC) | Solid | 187397-18-8 |
| MedChemExpress | This compound hydrochloride | >98% | Solid | 187397-18-8 |
| R&D Systems | RS 102221 hydrochloride | ≥98% | Solid | 187397-18-8 |
| Cayman Chemical | RS 102221 (hydrochloride) | ≥98% | Solid | 187397-18-8 |
| Abcam | RS 102221 hydrochloride | >98% | Solid | 187397-18-8 |
Note: This is not an exhaustive list. Researchers should verify the product specifications and purity with their chosen supplier. The compound is intended for laboratory research use only.
Physicochemical and Biological Properties
Chemical Name: 8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulphonamido)phenyl-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride. Molecular Formula: C₂₇H₃₁F₃N₄O₇S · HCl Molecular Weight: 649.08 g/mol [1][2]
Solubility
This compound hydrochloride is soluble in DMSO up to 100 mM.[1][2][3] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.
Storage
Store the solid compound at room temperature.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for the 5-HT₂C receptor.
Receptor Binding Affinity
| Receptor | Species | Radioligand | pKi | Ki (nM) | Reference |
| 5-HT₂C | Human | [³H]-Mesulergine | 8.7 | 2.0 | [1] |
| 5-HT₂C | Human | [³H]-Mesulergine | 8.4 | 4.0 | [2] |
| 5-HT₂C | Rat | [¹²⁵I]-DOI | 8.5 | 3.2 | |
| 5-HT₂A | Human | [³H]-Ketanserin | ~6.7 | ~200 | [1] |
| 5-HT₂B | Human | [³H]-5-HT | ~6.7 | ~200 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Antagonist Activity
| Assay Type | Cell Line | Agonist | pA₂ | Reference |
| Microphysiometry | CHO-K1 cells expressing human 5-HT₂C receptors | 5-HT | 8.1 | [3] |
Note: The pA₂ value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathway
This compound acts as an antagonist at the 5-HT₂C receptor, thereby blocking the downstream signaling cascades initiated by the binding of the endogenous agonist, serotonin (B10506) (5-HT). The primary signaling pathway of the 5-HT₂C receptor is through the Gq/11 family of G-proteins.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
In Vitro Radioligand Binding Assay (Competition)
This protocol is for determining the binding affinity (Ki) of this compound for the 5-HT₂C receptor.
Materials:
-
Cell membranes expressing the human 5-HT₂C receptor
-
[³H]-Mesulergine (Radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Mianserin
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of Mianserin (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [³H]-Mesulergine at a concentration near its Kd.
-
150 µL of diluted cell membrane preparation.
-
-
Incubate the plate for 60 minutes at 37°C with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Anxiolytic-like Effects (Light-Dark Box Test)
This protocol is for evaluating the anxiolytic-like properties of this compound in mice.[4]
Materials:
-
Adult male mice
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO or Tween 80)
-
Light-dark box apparatus
-
Video tracking software
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 1-2 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-45 minutes before the test.
-
Place a mouse into the center of the light compartment of the light-dark box.
-
Allow the mouse to freely explore the apparatus for 5-10 minutes.
-
Record the session using a video camera.
-
After each trial, clean the apparatus with 70% ethanol (B145695) to remove any olfactory cues.
-
Analyze the video recordings for the following parameters:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between compartments
-
Latency to first enter the dark compartment
-
-
An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.
In Vitro Neural Progenitor Cell Differentiation
This protocol describes the use of this compound to promote the differentiation of neural progenitor cells (NPCs).[5]
Materials:
-
Murine or human adult hippocampal neural progenitor cells (ahNPCs)
-
NPC proliferation medium
-
NPC differentiation medium
-
This compound
-
Poly-L-ornithine and laminin-coated culture plates
-
Antibodies for immunocytochemistry (e.g., anti-MAP-2 for mature neurons, anti-Nestin for NPCs)
-
Fluorescence microscope
Procedure:
-
Culture ahNPCs in proliferation medium on coated plates.
-
To induce differentiation, switch the medium to differentiation medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.3-300 nM). A concentration of 10 nM has been shown to be effective.[5] Include a vehicle-treated control group.
-
Culture the cells for 24 hours or longer, replacing the medium with fresh medium containing this compound as needed.
-
After the differentiation period, fix the cells.
-
Perform immunocytochemistry using antibodies against neuronal markers (e.g., MAP-2) and progenitor markers (e.g., Nestin).
-
Image the cells using a fluorescence microscope and quantify the percentage of MAP-2 positive cells to assess the extent of neuronal differentiation.
References
- 1. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 2. In Vitro Differentiation of Human Neural Progenitor Cells Into Striatal GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
recommended concentration of RS-102221 for cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis that governs the migration of monocytes, macrophages, and other immune cells to sites of inflammation. This pathway is deeply implicated in the pathogenesis of numerous chronic inflammatory diseases, autoimmune disorders, and cancer, making CCR2 a prime therapeutic target. Small molecule antagonists that block the CCL2/CCR2 interaction are therefore of significant interest in drug development.
Important Note on Compound Identification: The compound RS-102221 is a potent and selective 5-HT2C serotonin (B10506) receptor antagonist and is not reported in the scientific literature as a CCR2 antagonist. It is possible this has been confused with the similarly named compound RS-102895 , which is a well-characterized CCR2 antagonist . These application notes will therefore focus on the use of a representative CCR2 antagonist, using data from RS-102895 and other known CCR2 inhibitors to provide recommended concentration ranges and protocols.
These guidelines provide detailed protocols for key cell-based assays to characterize the potency and efficacy of putative CCR2 antagonists.
Quantitative Data Summary for CCR2 Antagonists
The following table summarizes the in vitro potency of several known CCR2 antagonists. This data is essential for designing experiments and selecting an appropriate concentration range for your test compound.
| Antagonist | Target(s) | Assay Type | Cell Type / System | IC50 Value | Reference(s) |
| RS-102895 | CCR2 | Binding Assay | Human Recombinant CCR2 | 360 nM | [1][2][3] |
| Calcium Influx | Not Specified | 32 nM | |||
| RS 504393 | CCR2 | Binding Assay | Human Recombinant CCR2 | 89 nM | [4][5] |
| INCB3344 | CCR2 | Binding Assay | Human CCR2 | 5.1 nM | [4] |
| Chemotaxis | Human CCR2 | 3.8 nM | [4] | ||
| Teijin Compound 1 | CCR2b | Binding Assay | Not Specified | 180 nM | [4] |
| (CCR2 antagonist 4) | Chemotaxis | Not Specified | 24 nM | [4] | |
| Cell Migration | A549 (human lung cancer) | 10 nM | [6] | ||
| Cell Invasion | A549 (human lung cancer) | 10 nM | [6] | ||
| Cell Proliferation | A549 (human lung cancer) | 0-20 nM | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR2 signaling cascade that leads to chemotaxis and a general workflow for evaluating a CCR2 antagonist.
Experimental Protocols
Chemotaxis Assay (Transwell Migration)
This assay directly measures the ability of a CCR2 antagonist to inhibit the directed migration of cells towards a CCL2 gradient.
A. Materials and Reagents
-
Cells: CCR2-expressing cells such as the human monocytic line THP-1 or primary human monocytes.
-
CCR2 Antagonist: Test compound stock solution (e.g., 10 mM in DMSO).
-
Chemoattractant: Recombinant Human CCL2/MCP-1.
-
Assay Medium: RPMI 1640 + 1% FBS or other low-serum medium.
-
Transwell Inserts: 24-well plate with inserts having a 5 µm pore size polycarbonate membrane.
-
Detection Reagent: Calcein-AM or similar viability dye for quantification.
-
Control: Vehicle (e.g., DMSO).
B. Protocol
-
Cell Preparation:
-
Culture CCR2-expressing cells to a healthy density.
-
On the day of the assay, harvest cells and wash them with assay medium.
-
Resuspend cells in assay medium to a final concentration of 1 x 10⁶ cells/mL.
-
Serum-starve the cells for 2-4 hours prior to the assay to reduce basal migration.[7]
-
-
Antagonist Pre-treatment:
-
Prepare serial dilutions of the CCR2 antagonist in assay medium. A typical starting range is 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a separate plate, mix equal volumes of the cell suspension and the antagonist dilutions (or vehicle).
-
Pre-incubate the cells with the antagonist for 30-60 minutes at 37°C .[7]
-
-
Assay Setup:
-
Prepare the chemoattractant solution (CCL2) in assay medium. The optimal concentration should be determined from a prior dose-response experiment but is typically in the range of 10-50 ng/mL .
-
Add 600 µL of assay medium containing CCL2 to the lower wells of the 24-well plate.
-
For negative control (basal migration), add 600 µL of assay medium without CCL2 to separate wells.[7]
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the plate.
-
Gently remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Migrated cells on the bottom of the membrane can be quantified in several ways:
-
Fluorescence-based: Add a fluorescent dye like Calcein-AM to the lower chamber, incubate, and read the fluorescence on a plate reader.
-
Cell Staining: Fix the migrated cells (e.g., with methanol) and stain them (e.g., with Crystal Violet). Elute the dye and measure absorbance, or count cells under a microscope.
-
-
-
Data Analysis:
-
Subtract the signal from the negative control (basal migration) from all other readings.
-
Normalize the data to the positive control (CCL2-induced migration without antagonist) set to 100%.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the curve using non-linear regression to determine the IC50 value .
-
Calcium Mobilization Assay
This functional assay measures the transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon CCL2 binding to CCR2, an event that is blocked by an antagonist.
A. Materials and Reagents
-
Cells: CCR2-expressing cells (e.g., THP-1) or a cell line engineered to express CCR2.
-
CCR2 Antagonist: Test compound stock solution (e.g., 10 mM in DMSO).
-
Agonist: Recombinant Human CCL2/MCP-1.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent Calcium Indicator: Fluo-4 AM or a similar cell-permeable calcium-sensitive dye.
-
Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
B. Protocol
-
Cell Seeding:
-
The day before the assay, seed the CCR2-expressing cells into the microplate at a density that will form a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the Fluo-4 AM stock (in DMSO) into the assay buffer.
-
Remove the culture medium from the wells and wash the cell monolayer once with assay buffer.
-
Add the dye loading solution to each well and incubate the plate in the dark at 37°C for 60 minutes .[10]
-
-
Antagonist Incubation:
-
During the final 20-30 minutes of dye loading, add the CCR2 antagonist at various concentrations to the respective wells. Alternatively, wash the cells after dye loading and then add the antagonist.
-
-
Calcium Flux Measurement:
-
Place the microplate into the fluorescence plate reader, which should be pre-set to the correct excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4.[10]
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Use the instrument's automated injector to add a pre-determined concentration of CCL2 (typically the EC80 concentration) to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the control wells (CCL2 stimulation without antagonist) set as 100% response.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and use non-linear regression to calculate the IC50 value .
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for RS-102221: Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability of RS-102221 in solution and outline recommended storage conditions. The included protocols offer detailed methodologies for researchers to conduct their own stability assessments, ensuring the integrity of experimental results.
Summary of this compound Properties
This compound is a potent and selective 5-HT2C receptor antagonist.[1] It is a valuable tool for research in neuroscience and related fields. Understanding its stability and handling requirements is crucial for accurate and reproducible experimental outcomes. The hydrochloride salt of this compound is often used in research due to its potential for enhanced water solubility and stability.
| Property | Value | Source |
| Molecular Weight | 649.08 g/mol (hydrochloride) | [1][2] |
| Formula | C27H31F3N4O7S.HCl | [1][2] |
| Purity | ≥98% | [1][2] |
| CAS Number | 187397-18-8 (hydrochloride) | [1][2] |
Storage Conditions
Proper storage of this compound is essential to maintain its chemical integrity and biological activity over time. Recommendations for both the solid compound and solutions are summarized below.
Solid Form
| Storage Condition | Recommendation | Source |
| Long-term | Store at -20°C for up to 3 years. | [3] |
| Store at 4°C for up to 2 years. | [3] | |
| Store at room temperature under desiccating conditions. | [4] | |
| Shipping | Shipped at ambient temperature. | [4] |
It is recommended to store the solid compound under desiccating conditions to prevent moisture absorption.[4]
In Solution
The stability of this compound in solution is dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Recommended Duration | Source |
| DMSO | -80°C | Up to 6 months | [3] |
| DMSO | -20°C | Up to 1 month | [3] |
| DMSO | 4°C | Up to 2 weeks |
For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Solubility
This compound hydrochloride exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM | [1][2][4] |
| DMSO | 125 mg/mL (requires sonication) | [3] |
When preparing solutions, particularly at high concentrations in DMSO, ultrasonic agitation may be necessary to ensure complete dissolution.[3]
Experimental Protocols
The following protocols provide a framework for researchers to assess the stability of this compound under their specific experimental conditions. These are general protocols that can be adapted based on the available analytical instrumentation and specific research needs.
Protocol for Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound hydrochloride powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound hydrochloride using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve the desired concentration (e.g., 100 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution, especially for higher concentrations.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol for Assessing Solution Stability by HPLC
Objective: To determine the stability of this compound in a specific solvent over time at a given temperature using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared stock solution of this compound
-
Solvent for stability testing (e.g., cell culture medium, phosphate-buffered saline)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent this compound peak from potential degradation products. This may involve testing different mobile phase compositions, gradients, and column temperatures.
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration suitable for your experiment in the desired test solvent.
-
Prepare several identical samples for each time point and condition to be tested.
-
Include a "time zero" sample which will be analyzed immediately after preparation.
-
-
Incubation:
-
Place the prepared samples in a temperature-controlled environment (e.g., 4°C, room temperature, 37°C).
-
Protect the samples from light by using amber vials or covering them with aluminum foil.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the corresponding sample.
-
Immediately analyze the sample by HPLC. If immediate analysis is not possible, store the sample at -80°C until analysis.
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent compound at each time point.
-
Calculate the percentage of the initial this compound remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of an this compound solution.
Caption: Workflow for this compound solution stability testing.
Potential Degradation Pathway of this compound
While specific degradation products of this compound have not been reported in the literature, based on its chemical structure containing a benzenesulfonamide (B165840) moiety, potential degradation pathways can be hypothesized. Hydrolysis of the sulfonamide bond is a known degradation route for similar compounds.
Caption: Hypothesized degradation pathways for this compound.
Disclaimer: The information provided in these application notes is for research purposes only. It is essential to consult the product-specific datasheet and perform your own stability studies to ensure the material is suitable for your intended application.
References
- 1. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. Absorption and brain penetration of a high affinity, highly selective 5-HT2C receptor antagonist, this compound [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of RS-102221 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 is a potent and selective antagonist of the serotonin (B10506) 5-HT2C receptor.[1] It displays approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[1] In preclinical research, particularly in murine models, this compound is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. These include, but are not limited to, anxiety, depression, appetite regulation, and locomotion.[2][3][4] The following application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in mice to study its effects on anxiety-like behaviors.
Mechanism of Action: 5-HT2C Receptor Antagonism
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand serotonin (5-HT), primarily activates the Gq/11 signaling pathway.[5][6] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] Subsequently, IP3 mediates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), triggering a cascade of downstream cellular responses.[5]
This compound, as a competitive antagonist, binds to the 5-HT2C receptor, thereby preventing serotonin from binding and activating the receptor. This blockade inhibits the Gq/11 signaling cascade, leading to a reduction in downstream signaling. The antagonistic action of this compound on 5-HT2C receptors in the central nervous system is thought to underlie its observed anxiolytic and orexigenic effects.
Quantitative Data Summary
The following tables summarize the reported effects of intraperitoneally administered this compound in mice.
| Dose (mg/kg, i.p.) | Behavioral Test | Observed Effect | Mouse Strain | Reference |
| 1 | Startle Reflex | Reduced prestimulus inhibition | Inbred CBA | [2][3] |
| 2 | Light-Darkness Test | Reduced anxiety | Inbred CBA | [2][3] |
| 2 | Startle Reflex | Decreased amplitude | Inbred CBA | [2][3] |
| 2 | Open Field Test | No significant change in motor activity | Inbred CBA | [2][3] |
| 2 | Porsolt Test | No significant behavioral changes | Inbred CBA | [2][3] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in 100% DMSO. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid potential toxicity.
-
Example for a 1 mg/kg dose:
-
Assuming an average mouse weight of 25 g and an injection volume of 10 mL/kg, the total injection volume would be 0.25 mL.
-
The required dose for a 25 g mouse is 0.025 mg.
-
To prepare a dosing solution of 0.1 mg/mL, dilute the 10 mg/mL stock solution 1:100 with sterile saline. This would result in a final DMSO concentration of 1%.
-
-
-
Solubilization: Vortex the final solution thoroughly to ensure complete mixing. Visually inspect the solution to ensure it is clear and free of precipitates.
-
Administration: Administer the solution intraperitoneally to the mice at the calculated volume.
Intraperitoneal Injection Procedure
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
70% ethanol (B145695) and sterile gauze
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Handling: Gently handle the mice to minimize stress.
-
Restraint: Securely restrain the mouse to expose the abdomen. This can be done by scruffing the back of the neck and securing the tail.
-
Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Gently aspirate to ensure that a blood vessel or organ has not been penetrated. If no fluid is drawn back, slowly inject the solution.
-
Post-Injection: Swiftly withdraw the needle and return the mouse to its home cage. Monitor the animal for any adverse reactions.
Light-Dark Box Test for Anxiety-Like Behavior
This test is based on the innate aversion of mice to brightly lit, open areas and their natural tendency to explore novel environments. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[7][8]
Apparatus:
-
A two-compartment box with one compartment being dark and the other brightly illuminated. The compartments are connected by a small opening.
Protocol:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.[8]
-
Drug Administration: Administer this compound or the vehicle control via intraperitoneal injection. A common pre-treatment time is 30 minutes before placing the animal in the apparatus.[9]
-
Test Procedure: Place the mouse in the center of the light compartment and allow it to explore the apparatus for a period of 5-10 minutes.[8]
-
Data Collection: Record the following parameters using an automated tracking system or by manual scoring:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between compartments
-
Latency to first enter the dark compartment
-
Total distance traveled
-
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
The open field test is used to assess general locomotor activity and anxiety-like behavior.[3][10] Anxiety is inferred from the tendency of the mouse to remain in the periphery of the open field (thigmotaxis) versus exploring the more anxiogenic central area.
Apparatus:
-
A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone for analysis.
Protocol:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally. A pre-treatment time of 30 minutes is often used.
-
Test Procedure: Gently place the mouse in the center of the open field and allow it to explore for a set period, typically 5-30 minutes.[3][11]
-
Data Collection: An automated tracking system is used to record:
-
Total distance traveled
-
Time spent in the center zone
-
Time spent in the peripheral zone
-
Number of entries into the center zone
-
Rearing frequency (a measure of exploratory behavior)
-
Disclaimer
These protocols are intended as a guide for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Researchers should optimize dosages, timing, and specific experimental parameters based on their specific research questions and animal models.
References
- 1. Open field test for mice [protocols.io]
- 2. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for RS-102221 in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 is a potent and selective antagonist of the serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system (CNS).[1][2][3] Due to its high affinity and selectivity, this compound serves as a critical research tool for elucidating the physiological and pathological roles of the 5-HT2C receptor in various CNS processes, including mood, appetite, and cognition.[4][5] These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo CNS research settings.
Physicochemical Properties and Storage
| Property | Value |
| Full Name | 8-[5-(5-amino-2,4-dimethoxyphenyl) 5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Molecular Formula | C₂₇H₃₁F₃N₄O₇S·HCl |
| Molecular Weight | 649.08 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 100 mM)[1] |
| Storage | Store at room temperature under desiccating conditions.[1] |
Quantitative Data: Receptor Binding Affinity
This compound exhibits high affinity for the human and rat 5-HT2C receptor and displays significant selectivity over other serotonin receptor subtypes as well as other CNS receptors.[1][2][6]
| Receptor | Species | pKi | Ki (nM) | Selectivity (fold vs. h5-HT2C) |
| 5-HT2C | Human | 8.4 - 8.7[1][2] | ~2 - 4 | - |
| Rat | 8.5[3] | ~3 | - | |
| 5-HT2A | Human | < 6.4 | > 400 | ~100-fold[1][4] |
| 5-HT2B | Human | < 6.4 | > 400 | ~100-fold[1][4] |
| Adrenergic (α and β) | Not Specified | - | - | > 100-fold[1][2] |
| Muscarinic (M1-M5) | Not Specified | - | - | > 100-fold[1] |
| Dopamine (D2) | Not Specified | - | - | Low affinity |
Signaling Pathway
The 5-HT2C receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon agonist binding, it activates Phospholipase C (PLC), which subsequently leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels. As an antagonist, this compound binds to the 5-HT2C receptor and blocks this agonist-induced signaling.
Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol is to determine the binding affinity of this compound for the 5-HT2C receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor
-
[³H]-Mesulergine (Radioligand)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, [³H]-Mesulergine (at a concentration close to its Kd), and varying concentrations of this compound. For total binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of a non-labeled 5-HT2C ligand (e.g., mianserin).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro: Calcium Mobilization Assay
This functional assay measures the ability of this compound to block agonist-induced calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor
-
5-HT (agonist)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Add a pre-determined EC₈₀ concentration of 5-HT to stimulate the cells and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: The antagonist activity of this compound is determined by its ability to inhibit the 5-HT-induced increase in fluorescence. Calculate the IC₅₀ value from the dose-response curve.
In Vivo: Light-Dark Box Test for Anxiety in Mice
This protocol assesses the anxiolytic-like effects of this compound.
References
- 1. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 2. innoprot.com [innoprot.com]
- 3. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Application of RS-102221 in Anxiety Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 is a potent and selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor, a key target in the modulation of mood and anxiety.[1][2][3][4][5] Activation of 5-HT2C receptors is generally associated with anxiogenic-like effects, and therefore, antagonists like this compound are valuable tools for investigating the role of the 5-HT2C receptor in anxiety and for the preclinical assessment of novel anxiolytic therapies. This document provides detailed application notes and protocols for the use of this compound in common rodent models of anxiety-like behavior.
Mechanism of Action
This compound exhibits high affinity for the 5-HT2C receptor with approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1][2][4] By blocking the 5-HT2C receptor, this compound inhibits the downstream signaling cascade typically initiated by serotonin. This includes the activation of Gq/11 proteins, which stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), contributing to neuronal excitability. The antagonistic action of this compound at the 5-HT2C receptor is believed to underlie its anxiolytic-like properties.
Data Presentation
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (pKi) | Selectivity vs. 5-HT2C | Reference |
| 5-HT2C (human) | 10 nM | 8.4 - 8.7 | - | [1][2][4][5] |
| 5-HT2C (rat) | - | 8.5 | - | [2] |
| 5-HT2A | ~1000 nM | ~6.0 | ~100-fold | [1][2][4] |
| 5-HT2B | ~1000 nM | ~6.0 | ~100-fold | [1][2][4] |
Table 2: Efficacy of this compound in Rodent Models of Anxiety
| Animal Model | Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Light-Dark Box Test | Mouse | 2 | Intraperitoneal (i.p.) | Reduced anxiety-like behavior. | [1] |
| Startle Reflex Test | Mouse | 1-2 | Intraperitoneal (i.p.) | Decreased startle amplitude and reduced prepulse inhibition. | [6] |
| Chronic Unpredictable Stress (CUS) | Rat | 1 | Not specified | Exhibited anti-depressive-like effects. | [7] |
| Elevated Plus Maze (EPM) | Rat | 1 | Not specified | Used to assess anxiety in a CUS model. | [7] |
| Social Investigation Test | Zebrafish | Not specified | Not specified | Reduced preference for an unfamiliar conspecific. | [8] |
| Fear Conditioning | Rat | Not specified | Bilateral infusion into the BNST | Reduced contextual fear conditioning. |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Syringes and needles for administration
-
Video tracking software
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment. On the day of testing, allow animals to acclimate to the testing room for at least 30-60 minutes.
-
Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before placing the animal on the maze. A typical anxiolytic dose is 1-2 mg/kg.
-
Testing:
-
Place the mouse or rat in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Analyze the video recordings to quantify the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
Interpretation: An anxiolytic-like effect of this compound is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated control group, without a significant change in total distance traveled.
Social Interaction Test
This test assesses anxiety-like behavior by measuring the social investigation of an unfamiliar conspecific.
Materials:
-
Open field arena
-
This compound
-
Vehicle
-
Syringes and needles
-
Video recording equipment
Procedure:
-
Animal Habituation: Habituate the animals to the testing arena for a set period (e.g., 10 minutes) on the day before the test.
-
Drug Preparation and Administration: Prepare and administer this compound or vehicle as described in the EPM protocol.
-
Testing:
-
Place a pair of unfamiliar, weight-matched animals (one test animal, one stimulus animal) in the center of the open field arena.
-
Record their interaction for a predetermined duration (e.g., 10 minutes).
-
-
Data Analysis: Score the video recordings for the following social behaviors:
-
Time spent in active social interaction (e.g., sniffing, following, grooming)
-
Latency to the first social interaction
-
Number of social interactions
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in active social interaction.[9] Based on findings in zebrafish, this compound may reduce social preference, which should be considered in the interpretation of results in rodent models.[8]
Fear Conditioning
This paradigm assesses fear learning and memory, which are relevant to anxiety disorders.
Materials:
-
Fear conditioning chamber with a grid floor for footshock delivery
-
Sound-attenuating outer chamber
-
Shock generator
-
Auditory cue generator (e.g., tone)
-
This compound
-
Vehicle
-
Surgical equipment for cannula implantation (if applicable)
-
Video camera and software for scoring freezing behavior
Procedure:
-
Habituation: Place the animal in the conditioning chamber for a few minutes on the day before training to habituate to the context.
-
Training (Day 1):
-
Administer this compound or vehicle prior to training. The timing will depend on the route of administration (e.g., 30 minutes before for i.p., or immediately before for intracranial infusions).
-
Place the animal in the conditioning chamber.
-
After a baseline period, present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds).
-
The CS co-terminates with a mild footshock (unconditioned stimulus, US), for example, 0.5 mA for 2 seconds.
-
Repeat the CS-US pairing for a predetermined number of trials.
-
-
Contextual Fear Testing (Day 2):
-
Place the animal back into the same conditioning chamber without presenting the CS or US.
-
Record the animal's behavior for a set period (e.g., 5 minutes) and measure the percentage of time spent freezing.
-
-
Cued Fear Testing (Day 3):
-
Place the animal in a novel context (different shape, color, and odor).
-
After a baseline period, present the CS (tone) without the US.
-
Measure the percentage of time spent freezing during the CS presentation.
-
-
Interpretation: A reduction in freezing behavior during the contextual or cued fear test in the this compound-treated group compared to the vehicle group suggests that 5-HT2C receptor antagonism impairs the acquisition or expression of conditioned fear.
Visualizations
Caption: 5-HT2C Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: A typical experimental workflow for evaluating the anxiolytic effects of this compound.
Caption: Logical flow of this compound's antagonism on 5-HT2C receptors to produce anxiolytic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Understanding clinical fear and anxiety through the lens of human fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Brain Penetration of RS-102221: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 is a potent and selective antagonist of the 5-HT2C receptor, which has shown potential in preclinical studies for various central nervous system (CNS) disorders.[1][2][3] A critical factor in the development of any CNS drug candidate is its ability to cross the blood-brain barrier (BBB) and reach its target in the brain at a therapeutically relevant concentration.[4][5] This document provides detailed application notes and experimental protocols for measuring the brain penetration of this compound. The methodologies described herein are standard preclinical techniques used to assess the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), and the rate of BBB permeation.[6][7]
Data Presentation
Quantifying the brain penetration of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship. The following tables present hypothetical data for this compound to illustrate how results from the described experimental protocols can be summarized.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Units |
| Dose (Intravenous) | 2 | mg/kg |
| Cmax (Plasma) | 150 ± 25 | ng/mL |
| Tmax (Plasma) | 0.25 | h |
| AUC (Plasma) | 450 ± 50 | ng*h/mL |
| Half-life (t½) | 3.5 ± 0.5 | h |
| Clearance (CL) | 0.074 | L/h/kg |
| Volume of Distribution (Vd) | 0.37 | L/kg |
Table 2: Brain Penetration of this compound in Rats
| Parameter | Value (Mean ± SD) | Description |
| Brain Concentration (Cbr) | 300 ± 40 | ng/g tissue |
| Plasma Concentration (Cpl) | 100 ± 15 | ng/mL |
| Brain-to-Plasma Ratio (Kp) | 3.0 ± 0.5 | Total brain conc. / Total plasma conc. |
| Fraction unbound in plasma (fu,p) | 0.05 ± 0.01 | - |
| Fraction unbound in brain (fu,b) | 0.10 ± 0.02 | - |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 6.0 ± 1.0 | (Cbr * fu,b) / (Cpl * fu,p) |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the determination of the pharmacokinetic profile and total brain-to-plasma concentration ratio (Kp) of this compound in rats.
Materials:
-
This compound
-
Vehicle for dosing (e.g., saline, DMSO/polyethylene glycol)
-
Sprague-Dawley rats (male, 250-300g)
-
Dosing syringes and needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Brain homogenization buffer
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Protocol:
-
Dosing: Administer this compound to a cohort of rats via intravenous (IV) injection (e.g., 2 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Brain Tissue Collection: At a terminal time point (e.g., 1 hour post-dose, corresponding to the expected peak plasma concentration), euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a known volume of homogenization buffer.
-
Sample Analysis: Analyze the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[8]
-
Data Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time profile. Determine the Kp value by dividing the concentration of this compound in the brain (ng/g) by the plasma concentration (ng/mL) at the terminal time point.
Brain Tissue Binding Assay
This protocol determines the fraction of this compound that is unbound in the brain tissue (fu,brain), which is essential for calculating the Kp,uu.[9][10]
Materials:
-
Control rat brain tissue
-
This compound stock solution
-
Phosphate buffered saline (PBS)
-
Equilibrium dialysis apparatus with semi-permeable membranes
-
LC-MS/MS system
Protocol:
-
Brain Homogenate Preparation: Homogenize control rat brain tissue in PBS (e.g., 1:3 w/v).
-
Dialysis Setup: Pipette the brain homogenate spiked with a known concentration of this compound into one chamber of the equilibrium dialysis cell and PBS into the other chamber.
-
Equilibrium: Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
Sample Collection: After incubation, collect samples from both the brain homogenate and the buffer chambers.
-
Analysis: Determine the concentration of this compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound in the homogenate (fu,homogenate) as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber. The fraction unbound in the brain (fu,brain) is then calculated considering the dilution factor of the brain homogenate.[9]
In Situ Brain Perfusion
This technique provides a direct measure of the rate of transport of this compound across the BBB.[11]
Materials:
-
Anesthetized rat
-
Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Perfusion pump
-
Surgical instruments
Protocol:
-
Surgical Preparation: Anesthetize the rat and expose the carotid artery.
-
Perfusion: Cannulate the carotid artery and perfuse the brain with the perfusion fluid at a constant rate for a short duration (e.g., 30-60 seconds).
-
Termination: Decapitate the animal and collect the brain.
-
Sample Processing: Dissect the brain, weigh the desired regions, and determine the concentration of this compound and the vascular marker.
-
Calculation: The brain uptake clearance (Cl,in) can be calculated, which represents the rate of transport across the BBB.
Brain Microdialysis
Microdialysis is a powerful technique to measure the unbound concentration of this compound in the brain interstitial fluid (ISF) of a freely moving animal, allowing for the direct determination of Kp,uu.
Materials:
-
Rat with a surgically implanted guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS system
Protocol:
-
Probe Insertion: Insert the microdialysis probe through the guide cannula into the brain.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Dosing: Administer this compound to the animal (e.g., IV or intraperitoneally).
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Blood Sampling: Collect parallel blood samples to determine the unbound plasma concentration.
-
Analysis: Analyze the concentration of this compound in the dialysate and unbound plasma samples using LC-MS/MS.
-
Data Analysis: The concentration in the dialysate, corrected for in vivo recovery, represents the unbound brain concentration (C_u,brain). The Kp,uu is calculated as the ratio of the area under the curve (AUC) of the unbound brain concentration to the AUC of the unbound plasma concentration.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify the brain uptake of a radiolabeled version of this compound in living subjects, including non-human primates and humans.[1]
Materials:
-
Radiolabeled this compound (e.g., with 11C or 18F)
-
PET scanner
-
Animal model (e.g., non-human primate)
-
Arterial line for blood sampling (optional, for full kinetic modeling)
Protocol:
-
Radiolabeling: Synthesize a radiolabeled version of this compound.
-
Subject Preparation: Anesthetize the subject and position it in the PET scanner.
-
Injection and Scanning: Inject the radiolabeled this compound and acquire dynamic PET scan data over a period of time (e.g., 90-120 minutes).
-
Blood Sampling: If performing full kinetic modeling, collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over different brain areas.
-
Data Analysis: Generate time-activity curves for each ROI. The brain uptake can be quantified using various modeling approaches, such as the calculation of the standardized uptake value (SUV) or by performing kinetic modeling to determine the volume of distribution (Vt), which is related to the Kp.
Conclusion
The selection of the most appropriate method for determining the brain penetration of this compound will depend on the specific research question and the stage of drug development. A combination of these techniques will provide a comprehensive understanding of the ability of this compound to cross the BBB and engage its target in the CNS.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. RS 102221 | 187397-18-8 | 5-HT Receptor | MOLNOVA [molnova.cn]
- 3. researchgate.net [researchgate.net]
- 4. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Absorption and brain penetration of a high affinity, highly selective 5-HT2C receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT2A receptor activation is necessary for CO2-induced arousal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cocaine Addiction Models Using RS-102221
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine addiction remains a significant public health concern with limited effective pharmacological treatments. The serotonin (B10506) 2C (5-HT2C) receptor has emerged as a promising target for the development of therapeutics for substance use disorders. Antagonism of the 5-HT2C receptor has been shown to modulate the reinforcing and neurochemical effects of cocaine, suggesting its potential in addiction research.
This document provides detailed application notes and experimental protocols for utilizing RS-102221, a potent and selective 5-HT2C receptor antagonist, in preclinical studies of cocaine addiction. This compound exhibits high affinity for the 5-HT2C receptor with approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1] These characteristics make it a valuable tool for elucidating the specific role of the 5-HT2C receptor in the mechanisms underlying cocaine addiction.
This compound: Key Characteristics
| Property | Value | Reference |
| Mechanism of Action | Selective 5-HT2C Receptor Antagonist | [1] |
| Binding Affinity (pKi) | Human: 8.4, Rat: 8.5 | [1] |
| Selectivity | ~100-fold over 5-HT2A and 5-HT2B receptors | [1] |
| Functional Activity | Antagonist (pA2 = 8.1), no detectable intrinsic efficacy | [1] |
| Formulation | Available as hydrochloride salt for improved solubility | |
| Storage | Store under desiccating conditions at room temperature |
Signaling Pathway of Cocaine and 5-HT2C Receptor Interaction
Cocaine primarily exerts its reinforcing effects by blocking the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine in key brain regions of the reward pathway, such as the nucleus accumbens (NAc). The 5-HT2C receptor, a G-protein coupled receptor (GPCR) typically linked to Gq/11 signaling, plays a crucial modulatory role in this circuitry.[2] Activation of 5-HT2C receptors, which are located on both dopamine and GABA neurons in the ventral tegmental area (VTA), generally leads to an inhibition of dopamine release in the NAc.[3][4] Therefore, antagonism of the 5-HT2C receptor with this compound is hypothesized to disinhibit these dopamine neurons, potentially potentiating the effects of cocaine.
Experimental Protocols
The following protocols are adapted from established methodologies for studying the effects of 5-HT2C receptor ligands on cocaine-related behaviors. Doses of this compound and cocaine should be optimized based on the specific animal strain and experimental conditions.
Cocaine Self-Administration
This model assesses the reinforcing properties of cocaine.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.
-
Surgery: Implant a chronic indwelling catheter into the jugular vein under aseptic surgical conditions. Allow for a recovery period of 5-7 days.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump for intravenous infusions.
-
Acquisition:
-
Train rats to press the active lever for cocaine infusions (e.g., 0.5 mg/kg/infusion in 0.1 mL saline over 5 seconds) on a Fixed Ratio 1 (FR1) schedule (one press results in one infusion).
-
Each infusion is paired with a conditioned stimulus (e.g., illumination of the cue light and a tone).
-
Sessions are typically 2 hours daily.
-
Continue training until stable responding is achieved (e.g., <20% variation in the number of infusions over 3 consecutive days).
-
-
Maintenance:
-
Once responding is stable on an FR1 schedule, the response requirement can be increased to an FR5 schedule to ensure robust responding.
-
-
Treatment with this compound:
-
Dissolve this compound hydrochloride in sterile saline.
-
Administer this compound (e.g., 0.5, 1, 2 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the self-administration session.
-
A within-subjects design is recommended, where each animal receives all doses of this compound in a counterbalanced order.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses and the total number of cocaine infusions.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of this compound on cocaine self-administration.
-
Expected Outcomes with 5-HT2C Antagonists:
| 5-HT2C Antagonist | Dose | Effect on Cocaine Self-Administration | Reference |
| SB 242084 | 0.5 mg/kg | Blocked the effect of a 5-HT2C agonist (WAY 163909) which decreased cocaine intake | [5] |
| SDZ SER-082 | 0.25-1 mg/kg | No alteration in the maintenance of cocaine self-administration | [6] |
Conditioned Place Preference (CPP)
This model assesses the rewarding effects of cocaine by measuring the animal's preference for an environment previously paired with the drug.
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice (20-25g) are commonly used.
-
Apparatus: A three-chamber CPP apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Pre-Test (Day 1):
-
Allow mice to freely explore all three chambers for 15-30 minutes.
-
Record the time spent in each chamber to establish baseline preference. A biased design, where cocaine is paired with the initially non-preferred side, is often used.
-
-
Conditioning (Days 2-9):
-
This phase typically consists of 8 alternating conditioning sessions.
-
On cocaine conditioning days, administer this compound (e.g., 1, 2 mg/kg, i.p.) or vehicle 30 minutes prior to cocaine (e.g., 10-20 mg/kg, i.p.). Immediately confine the mouse to one of the conditioning chambers for 30 minutes.
-
On saline conditioning days, administer vehicle and confine the mouse to the opposite chamber for 30 minutes.
-
-
Post-Test (Day 10):
-
In a drug-free state, allow the mice to freely explore all three chambers for 15-30 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate a preference score by subtracting the time spent in the saline-paired chamber from the time spent in the cocaine-paired chamber during the post-test.
-
Analyze the data using a two-way ANOVA to determine the effect of this compound on the development of cocaine-induced CPP.
-
Expected Outcomes with 5-HT2C Ligands:
| 5-HT2C Ligand | Dose | Effect on Cocaine CPP | Reference |
| Ro 60-0175 (Agonist) | 10 mg/kg | Attenuated the development of cocaine place preference | [7][8] |
| SB 242084 (Antagonist) | N/A | Increased cocaine-conditioned hyperactivity | [7] |
In Vivo Microdialysis
This technique measures the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions in awake, freely moving animals.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (275-325g).
-
Surgery:
-
Implant a guide cannula stereotaxically aimed at the nucleus accumbens (e.g., AP: +1.7mm, ML: ±0.8mm, DV: -6.0mm from bregma).
-
Allow for a recovery period of 5-7 days.
-
-
Microdialysis:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm active membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
-
Sample Collection:
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., 1, 2 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound administration, administer cocaine (e.g., 15 mg/kg, i.p.) or saline.
-
Continue collecting dialysate samples every 20 minutes for at least 2 hours post-cocaine injection.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Express dopamine levels as a percentage of the average baseline concentration.
-
Analyze the data using a two-way ANOVA with repeated measures to determine the effect of this compound on cocaine-induced dopamine overflow.
-
Expected Outcomes with 5-HT2C Antagonists:
| 5-HT2C Antagonist | Dose | Effect on Cocaine-Induced Dopamine Overflow in NAc | Reference |
| SB 206553 | 10 mg/kg | Markedly reduced striatal [11C]raclopride binding, indicative of increased dopamine release | [9] |
| 5-HT2C Receptor Knockout | N/A | Significantly greater cocaine-induced increase in NAc dopamine levels compared to wild-type | [10] |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in cocaine addiction. The protocols outlined in these application notes provide a framework for assessing the effects of this compound on the reinforcing, rewarding, and neurochemical effects of cocaine. By utilizing these models, researchers can further elucidate the therapeutic potential of 5-HT2C receptor antagonism for the treatment of cocaine use disorder. It is crucial to note that while these protocols provide a strong foundation, optimization of doses and specific experimental parameters may be necessary for individual laboratory settings and animal strains.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2C Receptors Localize to Dopamine and GABA Neurons in the Rat Mesoaccumbens Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT(2C) receptors localize to dopamine and GABA neurons in the rat mesoaccumbens pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective serotonin 5-HT2C receptor activation suppresses the reinforcing efficacy of cocaine and sucrose but differentially affects the incentive-salience value of cocaine- vs. sucrose-associated cues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of serotonin (5-HT)2 receptors in cocaine self-administration and seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Approach to Data Analysis in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin (2C) receptor regulation of cocaine-induced conditioned place preference and locomotor sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of striatal dopamine release by 5-HT2A and 5-HT2C receptor antagonists: [11C]raclopride PET studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
RS-102221 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with RS-102221. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound hydrochloride is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mM.[1] For experimental use, this DMSO stock solution is typically diluted into an aqueous buffer.
Q2: I am observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer (e.g., PBS, cell culture media). What can I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The key is to ensure the final concentration of DMSO is well-tolerated by your experimental system and that the concentration of this compound does not exceed its solubility limit in the final aqueous buffer. Please refer to the troubleshooting guides below for specific strategies to address this.
Q3: What is the aqueous solubility of this compound?
Data Presentation: this compound Solubility
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM | Recommended for stock solutions.[1] |
| Aqueous Buffers (e.g., Water, PBS) | Not well-documented | Prone to precipitation upon dilution from DMSO stock. Experimental optimization is required. |
Troubleshooting Guides
Issue 1: Precipitation upon Dilution into Aqueous Buffer
This is the most common solubility-related problem. The following step-by-step protocol will help you optimize the dilution process.
-
Prepare a High-Concentration Stock: Dissolve this compound hydrochloride in 100% DMSO to a final concentration of 10-100 mM. Ensure it is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Pre-warm Aqueous Buffer: Warm your final aqueous buffer (e.g., PBS, cell culture medium) to 37°C. This can sometimes increase the solubility of the compound.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
For example, to get to a 1 µM final concentration from a 10 mM stock, first dilute 1:10 in DMSO to get a 1 mM intermediate stock.
-
Then, dilute this 1 mM stock 1:100 into your pre-warmed aqueous buffer while vortexing vigorously.
-
-
Vortex During Addition: Add the DMSO stock drop-wise to the vigorously vortexing aqueous buffer. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, try a lower final concentration.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Need for a Lower Final DMSO Concentration
Some experimental systems are sensitive to DMSO. If you need to keep the final DMSO concentration very low (e.g., <0.1%), you may face significant solubility challenges.
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions. Ethanol (B145695) is a common and relatively biocompatible co-solvent.
-
Prepare a Co-solvent Buffer: Prepare your aqueous buffer (e.g., PBS) containing a small percentage of ethanol (e.g., 1-5%). Note: Always test the tolerance of your specific cells or assay to the final ethanol concentration.
-
Dissolve this compound: Prepare your stock solution of this compound in 100% DMSO as usual.
-
Dilute into Co-solvent Buffer: Dilute the DMSO stock into the ethanol-containing aqueous buffer, using the vigorous vortexing method described above. The presence of ethanol can help keep this compound in solution.
Signaling Pathway
This compound is a selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor.[3] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 alpha subunit.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC).[4]
Caption: 5-HT2C receptor signaling pathway and the antagonistic action of this compound.
References
unexpected behavioral effects of RS-102221
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective 5-HT2C receptor antagonist, RS-102221.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a high-affinity and selective antagonist of the serotonin (B10506) 5-HT2C receptor.[1][2] It demonstrates approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors.[2] In functional assays, it acts as an antagonist with no detectable intrinsic agonist activity.[2]
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: Based on its mechanism of action as a 5-HT2C antagonist, this compound is expected to have anxiolytic and antidepressant-like effects. Studies have shown that it can reduce anxiety-like behavior in rodents and may have antidepressant properties in certain stress models.[1][3] Additionally, antagonism of the 5-HT2C receptor is associated with increased food intake and weight gain.[2]
Q3: Are there any unexpected or paradoxical behavioral effects reported for this compound?
A3: Yes, some effects of this compound may be considered unexpected. For instance, while it generally shows anxiolytic properties, it has been observed to reduce social preference in zebrafish in a social investigation test.[4] Furthermore, it surprisingly failed to reverse the hypolocomotion induced by the 5-HT2 receptor agonist m-CPP, a response that might be expected from a 5-HT2C antagonist.[2] It also exhibits a complex, dose-dependent bimodal effect on the head-twitch response (HTR) induced by psychedelics, where lower doses enhance the response and higher doses suppress it.[5]
Q4: Has this compound been evaluated in clinical trials?
A4: The provided search results focus on preclinical animal studies and do not contain information regarding clinical trials of this compound in humans.
Troubleshooting Guides
Issue: Unexpected Results in Anxiety-Related Behavioral Assays
Problem: My results with this compound in anxiety models (e.g., elevated plus maze, light-dark box) are inconsistent or contrary to the expected anxiolytic effect.
Possible Causes and Solutions:
-
Dosage: The behavioral effects of this compound can be dose-dependent. A study in mice showed anxiolytic effects at 2 mg/kg, while a 1 mg/kg dose affected the startle reflex differently.[1]
-
Recommendation: Perform a dose-response study to determine the optimal concentration for the desired anxiolytic effect in your specific model and species.
-
-
Animal Strain: Different rodent strains can exhibit varied responses to serotonergic compounds.
-
Recommendation: Ensure consistency in the animal strain used across your experiments. The initial findings of anxiolytic activity were observed in CBA mice.[1]
-
-
Acclimation and Handling: Insufficient acclimation or excessive handling can increase baseline stress levels, potentially masking the anxiolytic effects of the compound.
-
Recommendation: Follow a strict and consistent acclimation and handling protocol for all experimental animals.
-
Issue: No Effect on Depressive-Like Behavior in Forced Swim Test
Problem: I am not observing an antidepressant-like effect of this compound in the Porsolt forced swim test.
Possible Explanation:
-
Model Specificity: Initial reports indicated no significant behavioral changes in the Porsolt test with acute administration of this compound.[1][6] However, an antidepressant-like effect was observed in a chronic unpredictable stress (CUS) model in rats.[3]
-
Recommendation: The antidepressant-like effects of this compound may be more apparent in chronic stress paradigms rather than acute models like the standard forced swim test. Consider employing a chronic stress model to evaluate the antidepressant potential of this compound.
-
Issue: Unexplained Changes in Locomotor Activity
Problem: I am observing unexpected changes, or a lack of expected changes, in locomotor activity in my open-field tests.
Possible Explanation:
-
Intrinsic Activity: this compound itself has been reported to cause no significant changes in motor activity in the open field test in mice.[1][6]
-
Interaction with Agonists: Unexpectedly, this compound failed to reverse the hypolocomotion (reduced movement) induced by the 5-HT2 receptor agonist m-CPP.[2] This suggests a complex interaction that may not follow a simple antagonist-reverses-agonist effect.
-
Recommendation: When studying interactions with other compounds, be aware that this compound may not straightforwardly reverse all 5-HT2C agonist-induced motor effects.
-
Data Presentation
Table 1: Summary of In Vivo Behavioral Effects of this compound
| Behavioral Test | Species | Dose | Observed Effect | Reference |
| Light-Darkness Test | Mouse (CBA) | 2 mg/kg | Reduced anxiety | [1] |
| Startle Reflex | Mouse (CBA) | 2 mg/kg | Decreased amplitude | [1] |
| Prestimulus Inhibition | Mouse (CBA) | 1 mg/kg | Reduced inhibition | [1] |
| Porsolt Test | Mouse (CBA) | Not specified | No behavioral changes | [1][6] |
| Open Field Test | Mouse (CBA) | Not specified | No change in motor activity | [1][6] |
| Feeding Behavior | Rat | 2 mg/kg (daily) | Increased food intake and weight gain | [2] |
| m-CPP Induced Hypolocomotion | Rat | Not specified | Failed to reverse | [2] |
| Chronic Unpredictable Stress | Rat (Wistar) | 1 mg/kg | Anti-depressive effect | [3] |
| Social Investigation Test | Zebrafish | Not specified | Reduced social preference | [4] |
| Head-Twitch Response (5-HTP/Psilocybin induced) | Not specified | 2-4 mg/kg | Increased HTR | [5] |
| Head-Twitch Response (5-HTP/Psilocybin induced) | Not specified | 8 mg/kg | Decreased HTR | [5] |
Experimental Protocols
1. Light-Darkness Test for Anxiolytic Activity
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.
-
Procedure:
-
Administer this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle to mice.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the mouse in the center of the light compartment.
-
Allow the mouse to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the time spent in the light compartment, the number of transitions between compartments, and latency to enter the dark compartment.
-
-
Expected Outcome: An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment.
2. Acoustic Startle Response and Prestimulus Inhibition
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Administer this compound (e.g., 1 or 2 mg/kg, i.p.) or vehicle.
-
Place the animal in the startle chamber for an acclimation period with background noise.
-
Present a series of trials: some with a high-intensity startle stimulus alone, and others where a weaker prestimulus precedes the startle stimulus.
-
Measure the amplitude of the startle response in all trials.
-
-
Expected Outcome: A decrease in the amplitude of the startle reflex may be observed.[1] A reduction in prestimulus inhibition (less of a dampening effect from the prestimulus) can also occur.[1]
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT2C receptor and the antagonistic action of this compound.
Caption: A generalized workflow for conducting behavioral experiments with this compound.
References
- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RS-102221 Dosage for Maximal Effect
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of RS-102221 for maximal effect in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2C receptor, which is a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to the 5-HT2C receptor and block the downstream signaling typically initiated by the endogenous ligand, serotonin. This compound exhibits high affinity for both human (pKi = 8.4) and rat (pKi = 8.5) 5-HT2C receptors and shows approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1]
Q2: What are the known downstream signaling pathways affected by 5-HT2C receptor antagonism with this compound?
The 5-HT2C receptor primarily couples to the Gq/11 G-protein. Antagonism by this compound blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately inhibits the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Beyond this canonical pathway, 5-HT2C receptors can also signal through other G-proteins (Gi/o, G12/13) and β-arrestin pathways. By blocking the receptor, this compound can modulate a complex network of intracellular signaling.
Q3: What are some key quantitative parameters for this compound that I should be aware of when designing my experiments?
Having baseline quantitative data is crucial for designing dose-response experiments and interpreting your results. Below is a summary of reported values for this compound.
| Parameter | Value | Species/System | Reference |
| pKi | 8.4 | Human 5-HT2C Receptor | [1] |
| 8.5 | Rat 5-HT2C Receptor | [1] | |
| Ki | 10 nM | 5-HT2C Receptor | [2] |
| pA2 | 8.1 | Cell-based microphysiometry functional assay | [1] |
| Selectivity | ~100-fold vs 5-HT2A/2B | [1] |
Troubleshooting Guides
In Vitro Experiments
Issue 1: I am not observing any antagonist effect of this compound in my functional assay (e.g., calcium mobilization, IP1 accumulation).
-
Verify Compound Integrity:
-
Purity and Identity: Ensure the purity and correct identity of your this compound stock.
-
Storage: Confirm that the compound has been stored correctly to prevent degradation.
-
Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in your assay buffer. Precipitated compound will lead to an inaccurate concentration.
-
-
Validate Assay Performance:
-
Positive Control Agonist: Does your positive control agonist (e.g., serotonin) elicit a robust and reproducible response in the expected concentration range? If not, there may be an issue with your cells or assay reagents.
-
Cell Health: For cell-based assays, ensure your cells are healthy, within a low passage number, and free from contamination.
-
-
Review Concentration Range:
-
Based on the known pA2 of 8.1, you should be using this compound in the nanomolar to low micromolar range to see a competitive antagonist effect.[1] Ensure your concentration range is appropriate to generate a full dose-response curve for Schild analysis.
-
Issue 2: I am observing a weak or variable antagonist effect.
-
Receptor Desensitization/Internalization: Prolonged exposure to agonists can lead to 5-HT2C receptor desensitization and internalization, reducing the number of available receptors on the cell surface.[3][4] Consider the timing of agonist and antagonist addition in your protocol.
-
Assay Window: If the response window of your assay is small, it may be difficult to detect a significant antagonist effect. Optimize your assay conditions to maximize the signal-to-background ratio.
-
Partial Agonism of the "Agonist": If the agonist you are using is a partial agonist, the observed antagonist effect of this compound may be less pronounced.
In Vivo Experiments
Issue 3: I am not observing the expected in vivo effect of this compound (e.g., anxiolytic effect, increased food intake).
-
Dose and Administration Route:
-
Pharmacokinetics:
-
Bioavailability and Brain Penetration: While this compound is known to penetrate the brain, its bioavailability and the time to reach maximal concentration (Tmax) after a specific administration route might influence the timing of your behavioral assessment. Consider performing pharmacokinetic studies to determine Cmax and Tmax in your specific experimental setup.
-
Metabolism: The compound may be metabolized in vivo to inactive or less active metabolites.
-
-
Animal Model and Behavioral Paradigm:
-
The chosen animal model and behavioral test must be sensitive to modulation by the 5-HT2C receptor.
-
Ensure that other experimental factors (e.g., stress, time of day) are not confounding your results.
-
Issue 4: I am observing unexpected or off-target effects.
-
Dose-Dependence: Off-target effects are often observed at higher doses.[7] Conduct a thorough dose-response study to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Pharmacological Selectivity: While this compound is highly selective for the 5-HT2C receptor, at higher concentrations, it may interact with other receptors. Consult pharmacological databases to check for potential off-target binding.
-
Use of a Different Antagonist: To confirm that the observed effect is due to 5-HT2C antagonism, consider using a structurally different 5-HT2C antagonist with a different off-target profile as a control.
Experimental Protocols
Protocol 1: In Vitro Functional Antagonism - Phosphoinositide (PI) Hydrolysis Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in inositol phosphates, a downstream product of Gq/11 signaling.
-
Cell Culture and Labeling:
-
Culture cells stably expressing the 5-HT2C receptor in a suitable medium.
-
Seed cells into multi-well plates.
-
Label the cells by incubating them overnight in inositol-free medium containing myo-[³H]inositol.[8]
-
-
Compound Treatment:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle) for a predetermined time.
-
Stimulate the cells with a fixed concentration (e.g., EC80) of a 5-HT2C agonist (e.g., serotonin) in the presence of LiCl (to inhibit inositol monophosphatase).
-
-
Extraction and Quantification:
-
Terminate the reaction by adding a suitable stop solution (e.g., cold trichloroacetic acid).
-
Isolate the inositol phosphates using anion-exchange chromatography.[8]
-
Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Generate dose-response curves for this compound's inhibition of the agonist response.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist's maximal response.
-
Perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of this compound to determine the pA2 value.[9][10]
-
Protocol 2: In Vivo Pharmacodynamic Assessment - Microdialysis
This protocol allows for the in vivo measurement of neurotransmitter levels in a specific brain region following administration of this compound.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into the target brain region (e.g., prefrontal cortex, nucleus accumbens).
-
Secure the guide cannula with dental cement.
-
Allow the animal to recover for several days.[11]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[11]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for the concentration of relevant neurotransmitters (e.g., dopamine, serotonin) using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels for each animal.
-
Compare the effects of different doses of this compound on neurotransmitter release.
-
Disclaimer: These protocols are intended as a general guide. Specific parameters such as cell types, reagent concentrations, incubation times, and animal models should be optimized for your particular experimental conditions.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Schild (apparent pA2) analysis of a kappa-opioid antagonist in Planaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
RS-102221 off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the 5-HT2C receptor antagonist, RS-102221. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor.[1] It exhibits high affinity for both human (pKi = 8.4) and rat (pKi = 8.5) 5-HT2C receptors.[1] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway. This pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates and a subsequent increase in intracellular calcium levels. As an antagonist, this compound blocks the activation of this receptor by serotonin or other agonists.
Q2: What are the known off-target binding affinities of this compound?
This compound is known for its high selectivity for the 5-HT2C receptor. While a comprehensive screening panel with quantitative Ki values for a broad range of off-target receptors is not publicly available, existing data demonstrates significant selectivity over closely related serotonin receptor subtypes and other major receptor families.
Data Presentation: Selectivity Profile of this compound
| Target Receptor | Affinity/Selectivity Data | Reference |
| On-Target | ||
| 5-HT2C (human) | pKi = 8.4 | [1] |
| 5-HT2C (rat) | pKi = 8.5 | [1] |
| Closely Related Off-Targets | ||
| 5-HT2A | ~100-fold lower affinity than for 5-HT2C | [1] |
| 5-HT2B | ~100-fold lower affinity than for 5-HT2C | [1] |
| Other Off-Targets | ||
| Other 5-HT receptors | >100-fold selectivity | |
| α-adrenergic receptors | >100-fold selectivity | |
| β-adrenergic receptors | >100-fold selectivity | |
| Muscarinic ACh receptors | >100-fold selectivity |
Q3: What are the potential functional off-target effects to consider in behavioral studies?
While this compound is highly selective, modulation of the 5-HT2C receptor can lead to systemic effects that might be considered "off-target" depending on the primary research question. For instance:
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Anxiolytic Effects: In some animal models, this compound has been shown to reduce anxiety-like behaviors.[2]
-
Increased Food Intake and Weight Gain: Consistent with 5-HT2C receptor antagonism, this compound can increase food consumption and lead to weight gain.[1]
-
Modulation of Locomotor Activity: The effect of this compound on locomotion can be complex. In one study, it surprisingly failed to reverse the hypolocomotion induced by the 5-HT2 receptor agonist m-CPP.[1]
Researchers should carefully consider these potential systemic effects when designing and interpreting behavioral experiments.
Troubleshooting Guides
Issue 1: Unexpected Results in In Vitro Functional Assays (e.g., Calcium Flux)
Question: I am using this compound as an antagonist in a calcium flux assay with cells expressing the 5-HT2C receptor. I am not seeing the expected inhibition of the agonist-induced calcium signal. What could be the problem?
Answer: This issue can arise from several factors related to the compound, the cells, or the assay protocol itself.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Concentration: Double-check the calculations for your stock solution and dilutions.
-
Solubility: Ensure this compound is fully dissolved. The hydrochloride salt has better aqueous solubility.
-
Purity and Identity: If possible, verify the purity and identity of your compound batch using analytical methods like HPLC and mass spectrometry.
-
-
Assess Cell Health and Receptor Expression:
-
Cell Viability: Confirm that your cells are healthy and viable using a method like Trypan Blue exclusion.
-
Receptor Expression: Ensure that the cells are expressing a sufficient number of functional 5-HT2C receptors on their surface. Passage number can affect receptor expression levels.
-
-
Review Assay Protocol:
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for measurable inhibition.
-
Incubation Times: Ensure adequate pre-incubation time with this compound to allow for receptor binding before adding the agonist.
-
Assay Buffer Components: Check for any components in your assay buffer that might interfere with the compound or the cellular response.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Question: My in vitro data shows that this compound is a potent antagonist at the 5-HT2C receptor. However, in my animal model, I am not observing the expected behavioral phenotype (e.g., increased food intake). What could explain this?
Answer: Discrepancies between in vitro and in vivo results are common in pharmacology and can be attributed to a range of physiological and experimental factors.
Troubleshooting Steps:
-
Pharmacokinetic Considerations:
-
Bioavailability and Route of Administration: Ensure the chosen route of administration (e.g., intraperitoneal, oral) results in adequate absorption and systemic exposure.
-
Metabolism: this compound could be rapidly metabolized in vivo, leading to concentrations below the effective threshold at the target site.
-
Blood-Brain Barrier Penetration: For central nervous system effects, confirm that this compound is reaching the brain in sufficient concentrations.
-
-
Animal Model and Experimental Design:
-
Species Differences: The pharmacology and physiology of the 5-HT2C receptor can vary between species.
-
Dose Selection: The effective dose in vivo may be significantly different from the concentrations used in vitro. A dose-response study is recommended.
-
Timing of Administration and Observation: The timing of drug administration relative to the behavioral observation period is critical.
-
-
Homeostatic and Adaptive Responses:
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The physiological system you are studying may have compensatory mechanisms that counteract the effect of 5-HT2C receptor blockade, especially with chronic dosing.
-
Experimental Protocols
Protocol 1: Calcium Flux Assay for 5-HT2C Receptor Antagonism
This protocol provides a general framework for assessing the antagonist activity of this compound at the 5-HT2C receptor using a fluorescent calcium indicator.
Materials:
-
Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
5-HT2C receptor agonist (e.g., serotonin)
-
This compound
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Plating: Seed the 5-HT2C expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Inject the 5-HT2C agonist (at a pre-determined EC80 concentration) into the wells and immediately begin recording the fluorescence signal.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
References
how to prevent degradation of RS-102221 in experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the degradation of RS-102221 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a potent and selective antagonist of the 5-HT2C receptor, a subtype of the serotonin (B10506) receptor.[1][2] It demonstrates approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[1][2] In research, it is primarily used to investigate the role of the 5-HT2C receptor in various physiological processes, including appetite, mood, and cognition.[3] Studies have shown its involvement in increasing food intake and weight gain in rats, as well as exhibiting anxiolytic effects.[1]
Q2: What are the optimal storage conditions for this compound?
Proper storage is crucial to maintain the stability and integrity of this compound. Recommended storage conditions vary based on the form of the compound (powder vs. solution).
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Store under desiccating conditions.[4] |
| In DMSO | 4°C | 2 weeks | For short-term storage. |
| In DMSO | -80°C | 6 months | For long-term storage. |
Q3: What is the best solvent for dissolving this compound?
This compound is soluble in DMSO up to 100 mM.[4] For in vitro assays, it is important to use a solvent that does not interfere with the experimental results. While DMSO is a common choice, researchers should be aware that high concentrations of DMSO can have cytotoxic effects or inhibit certain enzymes.[5][6] It is recommended to keep the final concentration of DMSO in cell-based assays at 1% v/v or less.[5] The hydrochloride salt form of this compound generally offers enhanced water solubility and stability.[7]
Q4: What are the likely causes of this compound degradation in my experiments?
Based on the chemical structure of this compound, which includes a benzenesulfonamide (B165840) group, and general knowledge of 5-HT antagonist stability, the primary factors contributing to its degradation are likely:
-
pH: Extreme acidic or basic conditions can catalyze the hydrolysis of the sulfonamide bond.[8] Many pharmaceutical compounds with ester and amide bonds are susceptible to hydrolysis at non-optimal pH levels.[8]
-
Oxidation: The molecule may be susceptible to oxidative degradation.[9][10]
-
Light Exposure (Photodegradation): Exposure to UV or ambient light can lead to the degradation of photosensitive compounds.[11][12] It is a common practice to protect solutions from light.[12]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[13]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
Issue 1: Loss of Compound Potency or Inconsistent Results
Possible Cause: Degradation of this compound in stock or working solutions.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Ensure the powdered compound and its solutions are stored at the recommended temperatures as outlined in the FAQ section.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution upon initial preparation is highly recommended.
-
-
Check Solution Preparation and Handling:
-
Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions.
-
pH of Aqueous Buffers: If preparing aqueous working solutions, ensure the pH of the buffer is within a stable range. For sulfonamides, hydrolysis is often accelerated at acidic pH.[14]
-
Protection from Light: Prepare and store all solutions containing this compound in amber vials or tubes, or wrap them in aluminum foil to prevent photodegradation.
-
Freshly Prepare Working Solutions: For optimal results, prepare fresh working solutions from a frozen stock solution on the day of the experiment.
-
-
Assess for Contamination:
-
Microbial contamination in buffers or media can alter the pH and introduce enzymes that may degrade the compound. Use sterile reagents and techniques.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS)
Possible Cause: Presence of degradation products.
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Prepare a new solution of this compound from the solid powder and immediately analyze it to establish a baseline chromatogram.
-
Conduct a Forced Degradation Study (see Experimental Protocols): To identify potential degradation products, intentionally stress the compound under various conditions (acidic, basic, oxidative, photolytic, and thermal). This can help in identifying the unknown peaks in your experimental samples.
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Review Experimental Conditions:
-
pH: Ensure the pH of your mobile phase or assay buffer is not contributing to on-column or in-assay degradation.
-
Temperature: Avoid exposing the compound to high temperatures during sample preparation or analysis.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
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This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
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UV-Vis spectrophotometer or photostability chamber
-
Oven
Procedure:
-
Sample Preparation: For each condition, dilute the this compound stock solution to a final concentration of approximately 100 µM in the respective stress solution (HCl, NaOH, H₂O₂, or water for thermal and photolytic stress). Prepare a control sample diluted in water.
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at room temperature and/or an elevated temperature (e.g., 60°C) for various time points (e.g., 0, 2, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Place the this compound solution in an oven at a set temperature (e.g., 70°C) for various time points.
-
Photolytic Degradation: Expose the this compound solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for various durations. Keep a control sample wrapped in foil to exclude light.
-
Analysis: Analyze the stressed samples and the control sample by HPLC or LC-MS at each time point to monitor the degradation of the parent compound and the formation of any degradation products.
Visualizations
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor primarily signals through the Gq/11 pathway.[15] Upon activation by serotonin (5-HT), the receptor stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[4] this compound, as an antagonist, blocks this signaling cascade by preventing the binding of 5-HT to the receptor.
Caption: 5-HT2C receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preventing Degradation
This workflow outlines the key steps to minimize the degradation of this compound during experimental procedures.
Caption: Recommended workflow for handling this compound to prevent degradation.
References
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of fleroxacin injection: different products with different concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
interpreting conflicting results with RS-102221
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from experiments involving the 5-HT2C receptor antagonist, RS-102221.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common questions and conflicting results encountered during experiments with this compound, providing potential explanations and troubleshooting steps.
Q1: Is this compound a neutral antagonist or an inverse agonist?
A1: this compound is primarily characterized as a selective 5-HT2C receptor neutral antagonist.[1] The seminal study by Bonhaus et al. (1997) reported that this compound had no detectable intrinsic efficacy in a cell-based microphysiometry functional assay.[1] However, the 5-HT2C receptor is known to exhibit constitutive activity (agonist-independent signaling), particularly the non-edited isoform (5-HT2C-INI).[2][3][4][5] In systems with high levels of constitutive activity, a neutral antagonist can appear to have inverse agonist-like effects by blocking this basal signaling. Therefore, the observed effect of this compound may depend on the specific experimental system.
Troubleshooting Steps:
-
Assess the Constitutive Activity of Your System: If possible, determine the basal signaling level of the 5-HT2C receptor in your specific cell line or tissue preparation. High constitutive activity may lead to observations where this compound reduces basal signaling.
-
Review the 5-HT2C Receptor Isoform: The extent of RNA editing of the 5-HT2C receptor can significantly impact its constitutive activity, with edited isoforms showing reduced or silenced basal signaling.[2][3] Characterizing the predominant isoform in your system can help interpret your results.
-
Compare with a Known Inverse Agonist: To definitively characterize the activity of this compound in your system, compare its effects to a known 5-HT2C inverse agonist, such as SB206553.[4]
Q2: I'm seeing an anxiolytic or anti-depressant effect with this compound in my in vivo model. Is this expected for a 5-HT2C antagonist?
A2: Yes, these effects are consistent with the known pharmacology of 5-HT2C receptor antagonists. Several studies have reported that this compound exhibits anxiolytic and anti-depressive properties in rodent models.[6] The proposed mechanism involves the disinhibition of dopaminergic and noradrenergic pathways that are tonically inhibited by serotonin (B10506) acting on 5-HT2C receptors.[7]
Q3: My in vitro data shows this compound is a potent antagonist, but my in vivo results are weak or unexpected. Why is there a discrepancy?
A3: Discrepancies between in vitro and in vivo results are common in pharmacology and can arise from several factors:
Troubleshooting Steps:
-
Pharmacokinetics: Consider the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Poor bioavailability or limited penetration across the blood-brain barrier can lead to reduced efficacy in vivo.
-
Metabolism: this compound may be metabolized into compounds with different activities, altering its overall effect in a whole organism.
-
Receptor Environment: The cellular environment, including the presence of interacting proteins and the specific 5-HT2C receptor isoforms, can differ significantly between a cultured cell line and a complex biological system like the brain.
-
Homeostatic Mechanisms: In vivo, the body can employ compensatory mechanisms in response to receptor blockade that are not present in a simplified in vitro system.
Q4: this compound failed to block the effects of the 5-HT2C agonist m-CPP in my locomotor activity study. Why would an antagonist not antagonize an agonist's effect?
A4: This is a key conflicting finding originally reported by Bonhaus et al. (1997).[1] While surprising, several factors could contribute to this observation:
Potential Explanations:
-
Functional Selectivity/Biased Signaling: The 5-HT2C receptor can signal through multiple downstream pathways (e.g., Gq/11, Gi/o, G12/13, and β-arrestin).[8] It is possible that m-CPP's effect on locomotion is mediated by a pathway that is not effectively blocked by this compound. An antagonist might block one signaling cascade (e.g., Gq-mediated IP1 accumulation) but not another (e.g., β-arrestin-mediated signaling).
-
Off-Target Effects of the Agonist: The agonist used (m-CPP) is not entirely selective for the 5-HT2C receptor and has affinity for other serotonin receptor subtypes. The observed effect on locomotion might be mediated, in part, by these other receptors.
-
Experimental Conditions: The specific animal model, dose of the agonist and antagonist, and the timing of administration can all influence the outcome of the experiment.
Logical Diagram for Troubleshooting Conflicting Results
Caption: Troubleshooting logic for conflicting this compound results.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| 5-HT2C | Human | 8.4 | ~4 | [1][9] |
| 5-HT2C | Rat | 8.5 | ~3 | [1] |
| 5-HT2A | Not Specified | - | ~400 | [10] |
| 5-HT2B | Not Specified | - | ~400 | [10] |
Table 2: Functional Activity of this compound
| Assay Type | Parameter | Value | Notes | Reference |
| Microphysiometry | pA2 | 8.1 | No detectable intrinsic efficacy | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2C Receptor
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the 5-HT2C receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a radiolabeled 5-HT2C antagonist (e.g., [³H]-mesulergine), and varying concentrations of this compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA editing of the human serotonin 5-hydroxytryptamine 2C receptor silences constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA Editing of the Human Serotonin 5-Hydroxytryptamine 2C Receptor Silences Constitutive Activity* | Semantic Scholar [semanticscholar.org]
- 4. Constitutive activity of serotonin 2C receptors at G protein-independent signaling: modulation by RNA editing and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The activity of the serotonin receptor 2C is regulated by alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RS 102221 hydrochloride, 5-HT2C receptor antagonist (CAS 187397-18-8) | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of RS-102221
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of the selective 5-HT2C receptor antagonist, RS-102221.
Troubleshooting Guide
This guide addresses common issues encountered during the pre-formulation and in vivo evaluation of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Oral Bioavailability in Animal Models | Poor aqueous solubility of the free base form. | Consider formulation strategies such as salt formation (this compound is available as a hydrochloride salt which generally has improved water solubility), particle size reduction (micronization or nanosizing), or formulating as a solid dispersion.[1][2] |
| High first-pass metabolism. | Investigate the metabolic profile of this compound to identify major metabolizing enzymes. Co-administration with a known inhibitor of the identified enzyme system in preclinical studies could confirm this. However, this is a research tool and not a clinical strategy. Consider alternative routes of administration (e.g., parenteral) in early-stage research to bypass the liver. | |
| Efflux transporter activity (e.g., P-glycoprotein). | Conduct in vitro transporter assays (e.g., Caco-2 permeability assays) to determine if this compound is a substrate for efflux transporters. If so, formulation with excipients that inhibit P-gp could be explored. | |
| High Variability in Plasma Concentrations Between Subjects | Food effects on absorption. | Conduct fasting versus fed state bioavailability studies in animal models to assess the impact of food. |
| Inconsistent dissolution from the dosage form. | Optimize the formulation to ensure consistent and reproducible drug release. This could involve modifying excipients or the manufacturing process. | |
| Poor Brain Penetration | Efflux by transporters at the blood-brain barrier. | While this compound has been shown to have central nervous system activity, optimizing formulations to potentially increase brain exposure could be explored.[3] This is a complex area often requiring medicinal chemistry modifications to the molecule itself. |
| Precipitation of the Drug in the Gastrointestinal Tract | Change in pH from stomach to intestine, leading to conversion from the more soluble salt form to the less soluble free base. | Formulate with pH-modifying excipients or use enteric coatings to control the site of drug release. Amorphous solid dispersions can also help maintain the drug in a supersaturated state.[4][1] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of this compound?
A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of this compound, particularly its aqueous solubility at different pH values and its permeability. This will help you classify the compound according to the Biopharmaceutics Classification System (BCS) and select the most appropriate bioavailability enhancement strategy.[5]
Q2: Is the hydrochloride salt of this compound sufficiently soluble for oral absorption?
A2: While salt forms generally exhibit better aqueous solubility than the free base, the overall solubility might still be a limiting factor for oral absorption, especially at the higher pH of the small intestine.[6] It is recommended to experimentally determine the pH-solubility profile.
Q3: What are some suitable starting formulations for preclinical in vivo studies?
A3: For initial preclinical studies, simple aqueous solutions or suspensions are often used. For a compound like this compound where solubility might be a concern, a suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethyl cellulose) is a common starting point. If solubility remains a challenge, a lipid-based formulation or a solid dispersion could be considered.[4]
Q4: How can I assess the permeability of this compound?
A4: The permeability of this compound can be evaluated using in vitro models such as the Caco-2 cell monolayer assay. This assay provides an indication of intestinal permeability and can also help identify if the compound is a substrate for efflux transporters like P-glycoprotein.
Q5: What analytical methods are required to support bioavailability studies?
A5: A sensitive and specific bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), is required to quantify the concentration of this compound in plasma or other biological matrices. This method must be validated for accuracy, precision, linearity, and stability.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Objective: To determine the aqueous solubility of this compound at various physiologically relevant pH values.
-
Materials: this compound, phosphate (B84403) buffer solutions (pH 2.0, 4.5, 6.8, and 7.4), orbital shaker, centrifuge, HPLC-UV or LC-MS/MS system.
-
Method:
-
Prepare saturated solutions of this compound in each buffer by adding an excess of the compound to a known volume of the buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and identify potential efflux transporter interactions.
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, control compounds (high and low permeability), LC-MS/MS system.
-
Method:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical to basolateral (A-B) permeability assessment, add this compound to the apical chamber and collect samples from the basolateral chamber at specified time points.
-
For the basolateral to apical (B-A) permeability assessment, add this compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Experimental workflow for improving the bioavailability of a drug candidate.
Caption: Key factors influencing oral drug bioavailability.
References
- 1. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 2. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 3. Absorption and brain penetration of a high affinity, highly selective 5-HT2C receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: RS-102221 Research
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the selective 5-HT2C receptor antagonist, RS-102221.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
In Vitro Experiments
Q1: My radioligand binding assay with this compound shows high non-specific binding. What are the common causes and how can I reduce it?
A1: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult. Common causes and troubleshooting steps are outlined below:
| Potential Cause | Recommended Solution(s) |
| Radioligand Issues | - Radioligand Purity: Ensure the radioligand is of high purity (>98%). Impurities can significantly contribute to NSB. - Radioligand Concentration: Use a radioligand concentration at or below its Kd value for the 5-HT2C receptor.[1] |
| Assay Conditions | - Blocking Agents: Incorporate Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions. - Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, ensure that equilibrium for specific binding is still achieved.[2] - Washing Steps: Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[1] |
| Receptor Preparation | - Receptor Concentration: Use the lowest concentration of your membrane or cell preparation that still provides a robust specific binding signal. A typical range for many receptor assays is 3-20 µg of membrane protein for cells or 50-120 µg for tissue.[3] |
| Filtration Apparatus | - Filter Pre-soaking: Pre-soak filter mats in a buffer containing a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[3] |
Q2: I am not observing the expected antagonist effect of this compound in my functional assay (e.g., calcium flux, IP1 accumulation). What could be the issue?
A2: A lack of antagonist effect can be due to several factors, from assay setup to the complex nature of GPCR signaling.
| Potential Cause | Recommended Solution(s) |
| Assay Setup | - Agonist Concentration: Ensure the agonist concentration used is near its EC50 value. An excessively high agonist concentration can overcome the competitive antagonism of this compound. - Incubation Time: Ensure the pre-incubation time with this compound is sufficient to allow it to bind to the receptor before adding the agonist. |
| Cell Line Issues | - Receptor Expression Levels: Verify the expression level of the 5-HT2C receptor in your cell line. Low expression may result in a small assay window. - Cell Line Instability: Use low-passage number cells for your experiments to ensure consistent receptor expression and signaling.[4] |
| GPCR Signaling Complexity | - Functional Selectivity/Biased Agonism: Be aware that GPCRs can signal through multiple pathways (e.g., G-protein vs. β-arrestin).[5][6] this compound might be a "biased" antagonist, affecting one pathway more than another. Consider using assays that measure different signaling readouts.[5][6] |
In Vivo Experiments
Q3: I am observing unexpected behavioral effects or a lack of efficacy with this compound in my animal studies. What should I consider?
A3: In vivo experiments introduce complexities such as metabolism and bioavailability. Here are some key areas to investigate:
| Potential Cause | Recommended Solution(s) |
| Compound Administration | - Vehicle Selection: Ensure this compound is fully dissolved in the chosen vehicle. For intraperitoneal (i.p.) injections, common vehicles include saline with a small percentage of DMSO or other solubilizing agents. Always test the vehicle alone as a control group.[7] - Dose Selection: The effective dose of this compound can vary depending on the animal model and the behavioral paradigm. Doses in the range of 1-2 mg/kg (i.p.) have been reported to produce behavioral effects in rodents.[8][9] Conduct a dose-response study to determine the optimal dose for your experiment. |
| Pharmacokinetics | - Metabolism: this compound may be metabolized in vivo, leading to a shorter-than-expected duration of action or the formation of active/inactive metabolites.[10] - Bioavailability and Blood-Brain Barrier Penetration: Poor bioavailability or insufficient penetration of the blood-brain barrier can result in a lack of central effects.[10] |
| Pharmacodynamics | - Off-Target Effects: Although this compound is highly selective for the 5-HT2C receptor, at higher doses, off-target effects at other receptors cannot be entirely ruled out.[10] Consider using another selective 5-HT2C antagonist with a different chemical structure to confirm that the observed effects are target-specific. - Paradoxical Effects: In some contexts, 5-HT2C receptor antagonists have been reported to have effects that might seem counterintuitive. For example, while they can be anxiolytic, they might also increase certain types of impulsive behaviors.[5] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.[1]
-
Radioligand: [3H]-mesulergine (a 5-HT2C receptor antagonist).[1]
-
This compound
-
Non-specific binding control: Mianserin or another suitable 5-HT2C ligand.[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
96-well plates, filter mats (GF/C, pre-soaked in 0.3-0.5% PEI), cell harvester, and scintillation counter.[3]
Methodology:
-
Membrane Preparation:
-
Thaw frozen cell pellets expressing the 5-HT2C receptor on ice.
-
Homogenize cells in cold lysis buffer.
-
Centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.[1]
-
-
Assay Setup (in triplicate):
-
In a 96-well plate, add the following to a final volume of 250 µL:
-
150 µL of diluted cell membrane suspension.
-
50 µL of assay buffer (for total binding), non-specific binding control (e.g., 10 µM Mianserin), or this compound at various concentrations.
-
50 µL of [3H]-mesulergine at a concentration close to its Kd.[1]
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[3]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration through the pre-soaked filter mat using a cell harvester.
-
Quickly wash the filters four times with ice-cold wash buffer.[1]
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Antagonism Assay (Calcium Flux)
Objective: To measure the ability of this compound to inhibit agonist-induced calcium mobilization mediated by the 5-HT2C receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.[11]
-
5-HT2C receptor agonist (e.g., serotonin).[11]
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive dye solution.
-
Incubate the plate to allow for dye de-esterification.
-
-
Antagonist Pre-incubation:
-
Add this compound at various concentrations to the wells and incubate.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the 5-HT2C agonist and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
Protocol 3: In Vivo Behavioral Assessment (e.g., Open Field Test)
Objective: To assess the effect of this compound on locomotor activity and anxiety-like behavior in mice.
Materials:
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Adult male C57BL/6 mice.
-
This compound
-
Vehicle (e.g., saline with 5% DMSO).
-
Open field apparatus.
-
Video tracking software.
Methodology:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Open Field Test:
-
Place each mouse individually into the center of the open field apparatus.
-
Record the activity of the mouse for a set duration (e.g., 10-30 minutes) using a video camera.
-
-
Data Analysis:
-
Use video tracking software to analyze various behavioral parameters, including:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior).
-
Rearing frequency.
-
-
Compare the data between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
A troubleshooting logic diagram for common issues in this compound research.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 14. researchgate.net [researchgate.net]
addressing poor cell permeability of RS-102221
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS-102221, with a specific focus on addressing its potential for poor cell permeability.
Troubleshooting Guides
Issue: Inconsistent or No Cellular Activity of this compound in In Vitro Assays
If you are observing a lack of expected biological effect from this compound in your cell-based assays, poor cell permeability might be a contributing factor. The compound's relatively high molecular weight (649.08 g/mol ) may hinder its ability to passively diffuse across the cell membrane.[1][2]
Troubleshooting Workflow
Caption: A workflow for troubleshooting the low cellular activity of this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Poor Passive Diffusion | This compound has a molecular weight of 649.08 g/mol , which is above the ideal range for passive permeability according to some general guidelines in drug discovery.[1][2] Consider performing a cell permeability assay (see protocols below) to quantify its ability to cross the cell membrane. |
| Compound Precipitation in Aqueous Media | Although soluble in DMSO, this compound may precipitate when diluted in aqueous cell culture media.[1][2] Visually inspect your media for any precipitate after adding the compound. Determine the kinetic solubility of this compound in your specific assay buffer. |
| Efflux by Transporters | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). |
| Incorrect Compound Concentration | Verify the concentration of your stock solution and the final concentration in your assay. |
| Cell Line Specificity | The expression of transporters and the lipid composition of the cell membrane can vary between cell lines, affecting compound permeability. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not showing any effect in my cell-based assay, even at high concentrations?
A1: This is a common issue that can arise from poor cell permeability. This compound is a relatively large molecule, which can limit its ability to passively cross the cell membrane and reach its intracellular target.[1][2] We recommend first verifying that the compound is soluble in your cell culture medium at the concentrations tested. If solubility is confirmed, the next step is to assess its cell permeability directly using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.
Q2: How can I improve the cellular uptake of this compound in my experiments?
A2: Improving cellular uptake can be approached in several ways:
-
Use of Permeabilizing Agents: A transient increase in membrane permeability can be achieved by using low concentrations of detergents or solvents like DMSO. However, this should be carefully optimized as it can also induce cell stress and artifacts.
-
Formulation Strategies: For in vivo studies, formulation with penetration enhancers can be considered.
-
Structural Analogs: If you are in a drug development setting, exploring structural analogs of this compound with improved physicochemical properties (e.g., lower molecular weight, optimized lipophilicity) may be necessary.
Q3: What is the expected permeability of this compound?
A3: While specific public data on the cell permeability of this compound is limited, its use in animal studies via intraperitoneal injection suggests that oral absorption, which relies on intestinal cell permeability, may be low.[3] Compounds with high molecular weight often exhibit lower passive permeability.
Q4: Which assays can I use to measure the cell permeability of this compound?
A4: The two most common in vitro assays for assessing cell permeability are:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput method to get an initial estimate of permeability.
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay can measure both passive diffusion and active transport processes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a measure of the passive permeability of a compound.
Experimental Workflow for PAMPA
Caption: A generalized workflow for the PAMPA.
Methodology
-
Prepare Donor Solution: Dissolve this compound in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 10-100 µM.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Coat Membrane: Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Quantify Compound: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe).
Protocol 2: Caco-2 Permeability Assay
This assay assesses both passive and active transport across a cell monolayer.
Methodology
-
Culture Caco-2 Cells: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Assay Solutions: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Perform Permeability Assay:
-
Apical to Basolateral (A-B): Add the this compound solution to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the this compound solution to the basolateral chamber and transport buffer to the apical chamber.
-
-
Incubate and Sample: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at various time points.
-
Quantify and Analyze: Determine the concentration of this compound in the samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 649.08 g/mol | [1][2] |
| Formula | C₂₇H₃₁F₃N₄O₇S·HCl | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1][2] |
| Purity | ≥98% | [1][2] |
Table 2: Interpreting Permeability Assay Results
| Permeability Classification | Typical Papp (Caco-2) (x 10⁻⁶ cm/s) | Interpretation |
| High | > 10 | High potential for in vivo absorption. |
| Moderate | 1 - 10 | Moderate potential for in vivo absorption. |
| Low | < 1 | Low potential for in vivo absorption; may be a permeability-limited compound. |
Note: These are general guideline values and can vary between laboratories.
Signaling Pathway
This compound is a selective antagonist of the 5-HT2C receptor. The canonical signaling pathway for this G-protein coupled receptor is as follows:
References
- 1. The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating RS-102221-induced side effects in animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating side effects induced by the selective 5-HT2C receptor antagonist, RS-102221, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects in animal models?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2C receptor. In animal studies, its primary expected effects include an increase in food intake (hyperphagia) and subsequent weight gain.[1] Additionally, it has been observed to have anxiolytic (anxiety-reducing) properties and may influence motor activity and the startle reflex.[2]
Q2: What are the most common side effects observed with this compound administration in animals?
A2: The most consistently reported side effects in animal models are:
-
Increased Food Intake and Weight Gain: This is a direct consequence of blocking the 5-HT2C receptor, which is involved in satiety signaling.[1]
-
Alterations in Motor Activity: Depending on the dose and the specific behavioral test, this compound can have varied effects on locomotion. While some studies report no significant changes in open-field motor activity, others suggest the potential for subtle alterations.[2][3]
-
Changes in Anxiety-like Behavior: this compound has been shown to reduce anxiety-like behavior in paradigms such as the light-dark box test.[2]
Q3: How can I manage the increased food intake and weight gain in my study animals?
A3: To manage hyperphagia and weight gain, a pair-feeding experimental design is recommended. In this setup, a control group of animals is fed the same amount of food that the this compound-treated animals consume. This allows you to distinguish the direct pharmacological effects of the compound from the secondary effects of increased caloric intake and body weight.[4][5][6][7][8]
Q4: I am observing unexpected anxiogenic (anxiety-increasing) effects with this compound. What could be the cause?
A4: While this compound is generally reported to have anxiolytic effects, paradoxical anxiogenic responses can occur. Potential causes include:
-
Dose-Response Effects: Anxiolytic effects can sometimes follow a U-shaped dose-response curve. It's possible the dose you are using is outside the optimal therapeutic window.
-
Animal Strain and Individual Variability: Different rodent strains can have varying baseline levels of anxiety and may respond differently to serotonergic compounds.
-
Environmental Stressors: Factors such as housing conditions, handling, and noise levels can influence anxiety and may interact with the effects of the drug.
Q5: My results for locomotor activity are inconsistent between experiments. What should I do?
A5: Inconsistent locomotor activity can be due to several factors:
-
Habituation: Ensure that all animals are properly habituated to the testing room and apparatus before the experiment begins.
-
Time of Day: The circadian rhythm of the animals can significantly impact their activity levels. Conduct behavioral testing at the same time each day.
-
Handling: Consistent and gentle handling of the animals is crucial to minimize stress-induced changes in activity.
-
Dose and Administration: Verify the accuracy of your dosing calculations and the consistency of your administration technique.
Troubleshooting Guides
Issue 1: Excessive Weight Gain Compromising Animal Welfare
-
Problem: Animals treated with this compound are exhibiting rapid and excessive weight gain, leading to health complications.
-
Troubleshooting Steps:
-
Implement a Pair-Feeding Protocol: As detailed in the Experimental Protocols section, this will control for the effects of hyperphagia.
-
Monitor Animal Health Closely: Regularly check for signs of distress, impaired mobility, or other health issues. Consult with a veterinarian if you have concerns.
-
Refine Dosing Regimen: Consider if a lower dose of this compound might still achieve the desired primary effect with a less pronounced impact on appetite.
-
Environmental Enrichment: Provide opportunities for increased physical activity within the animals' home cages.
-
Issue 2: Paradoxical Increase in Anxiety-Like Behavior
-
Problem: Instead of the expected anxiolytic effect, animals treated with this compound are showing increased anxiety in behavioral tests (e.g., reduced time in the light compartment of the light-dark box).
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Test a range of doses to determine if the anxiogenic effect is dose-dependent and to identify a potential anxiolytic dose range.
-
Evaluate Experimental Conditions: Ensure that lighting, noise, and other environmental factors in the testing room are consistent and not contributing to heightened anxiety.
-
Consider Animal Strain: Be aware of the known behavioral characteristics of the rodent strain you are using. Some strains may be more prone to anxiety-like responses.
-
Acclimatization: Increase the duration of habituation to the testing environment and apparatus.
-
Issue 3: Observed Motor Deficits or Impairment
-
Problem: Animals are showing signs of impaired motor coordination or reduced overall activity that may interfere with behavioral assessments.
-
Troubleshooting Steps:
-
Dose-Dependent Effects: Motor impairments are more likely at higher doses. A dose-response study can help identify a dose with minimal motor side effects.
-
Utilize a Battery of Motor Tests: Employ a range of tests (e.g., rotarod, beam walking) to fully characterize the nature of the motor effects.
-
Co-administration of a Dopamine (B1211576) Agonist: As 5-HT2C receptors can modulate dopamine release, co-administration of a low dose of a dopamine D2 receptor agonist could potentially counteract motor deficits. However, this should be carefully validated as it can introduce confounding variables.
-
Quantitative Data Summary
Table 1: Effect of this compound on Food Intake and Body Weight in Rats
| Dosage (mg/kg, i.p.) | Duration | Change in Food Intake | Change in Body Weight | Reference |
| 2 | Daily | Increased | Increased | [1] |
Table 2: Behavioral Effects of this compound in Mice
| Behavioral Test | Dosage (mg/kg) | Key Findings | Reference |
| Light-Dark Box | 2 | Reduced anxiety | [2] |
| Startle Reflex | 2 | Decreased amplitude | [2] |
| Prestimulus Inhibition | 1 | Reduced | [2] |
| Open Field Test | 1 and 2 | No change in motor activity | [2] |
Experimental Protocols
Protocol 1: Pair-Feeding to Mitigate Hyperphagia-Induced Weight Gain
Objective: To control for the confounding effects of increased food intake and body weight when assessing the primary pharmacological effects of this compound.
Methodology:
-
Animal Groups:
-
Group 1: Control (Vehicle-treated, ad libitum access to food)
-
Group 2: this compound-treated (ad libitum access to food)
-
Group 3: Pair-fed (Vehicle-treated, food intake matched to Group 2)
-
-
Procedure:
-
House all animals individually to accurately measure food intake.
-
On Day 0, measure the baseline body weight of all animals.
-
Administer this compound or vehicle to the respective groups.
-
For the first 24 hours, measure the exact amount of food consumed by each animal in the this compound-treated group (Group 2).
-
On Day 1, provide the average amount of food consumed by Group 2 on Day 0 to the pair-fed group (Group 3).
-
Repeat this process daily for the duration of the study.
-
Measure body weight daily or at other regular intervals.
-
-
Data Analysis: Compare the primary outcome measures (e.g., cognitive performance, motor function) between the this compound-treated group and the pair-fed group. This comparison will reveal the effects of this compound that are independent of changes in body weight and food consumption.
Protocol 2: Open Field Test to Assess Locomotor Activity and Anxiety
Objective: To evaluate the effects of this compound on general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape, typically equipped with an automated tracking system (e.g., infrared beams or video tracking). The arena is usually divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the appropriate pretreatment time.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the following parameters using the tracking software:
-
Total distance traveled (a measure of overall locomotor activity).
-
Time spent in the center zone (an indicator of anxiety-like behavior; less time in the center suggests higher anxiety).
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
-
Thoroughly clean the arena with a 70% ethanol (B145695) solution between each animal to remove olfactory cues.
-
-
Data Analysis: Compare the recorded parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.
Protocol 3: Light-Dark Box Test for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic potential of this compound.
Methodology:
-
Apparatus: A box divided into two compartments: a small, dark, enclosed compartment and a larger, brightly illuminated compartment. There is an opening between the two compartments that allows the animal to move freely between them.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes prior to the test.
-
Administer this compound or vehicle at the specified pretreatment time.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a fixed duration (typically 5-10 minutes).
-
Record the following measures:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Clean the apparatus thoroughly between each trial.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect. Compare the data between the treated and control groups.[9][10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic programming effects initiated in the suckling period predisposing for adult-onset obesity cannot be reversed by calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Obesity induced by a pair-fed high fat sucrose diet: methylation and expression pattern of genes related to energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of RS-102221
Welcome to the technical support center for RS-102221. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges arising from the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin (B10506) receptor.[1][2] It exhibits high affinity for the 5-HT2C receptor with a pKi of 8.7 and displays approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[3] By blocking the activation of the 5-HT2C receptor by serotonin, this compound can modulate various physiological and neurological processes.[2]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in preclinical research to investigate the role of the 5-HT2C receptor in various functions. Common applications include studies on appetite regulation and feeding behavior, anxiety, and its potential as an antidepressant.[1] For instance, administration of this compound has been shown to increase food intake and weight gain in animal models.[1]
Q3: What does "batch-to-batch variability" mean for a chemical compound like this compound?
Batch-to-batch variability refers to the slight differences that can exist between different production lots of the same chemical compound. While reputable suppliers aim for high consistency, minor variations in purity, isomeric composition, physical form (e.g., crystalline vs. amorphous), and the presence of trace impurities can occur. These differences can potentially impact experimental outcomes.
Q4: Why is the purity of this compound important for my experiments?
The purity of a chemical compound is critical for obtaining accurate and reproducible results.[4][5][6] Impurities, even at trace levels, can have their own biological activity, potentially leading to off-target effects or confounding the interpretation of your data.[4][5] For confirmatory assays, it is recommended that the purity of the test compound be at least 95%.[7]
Q5: How should I prepare and store stock solutions of this compound?
This compound hydrochloride is soluble in DMSO up to 100 mM. For long-term storage, it is advisable to store the solid compound under desiccating conditions at room temperature. When preparing stock solutions, it is important to note that the molecular weight may vary slightly between batches due to hydration, which can affect the precise concentration.[3] The long-term stability of this compound in solution has not been extensively reported, and repeated freeze-thaw cycles should be avoided.[7]
Troubleshooting Guide
This guide is designed to help you identify and resolve issues you may encounter during your experiments with this compound, with a focus on problems that may arise from batch-to-batch variability.
Issue 1: I am observing inconsistent or weaker-than-expected antagonist activity in my in vitro assays.
-
Potential Cause 1: Inaccurate Compound Concentration.
-
Explanation: The actual concentration of your this compound solution may be lower than calculated. This can be due to slight variations in the provided molecular weight between batches (due to hydration) or weighing errors.[3]
-
Solution: Always refer to the batch-specific Certificate of Analysis (CoA) for the exact molecular weight. Use a calibrated analytical balance for weighing the compound. If possible, confirm the concentration of your stock solution using a spectrophotometer if the molar extinction coefficient is known.
-
-
Potential Cause 2: Compound Purity and Impurities.
-
Explanation: A new batch of this compound may have a slightly different purity profile. The presence of inactive isomers or impurities can reduce the effective concentration of the active antagonist.[4][8]
-
Solution: Always check the purity stated on the CoA for each new batch. For critical experiments, consider obtaining an independent analysis of the compound's purity and identity.
-
-
Potential Cause 3: Solubility Issues.
-
Explanation: While this compound is soluble in DMSO, it has poor aqueous solubility. When diluting a DMSO stock into an aqueous buffer for your assay, the compound can precipitate, leading to a lower effective concentration.[9][10] The physical form of the solid (e.g., different crystal forms) can also affect its solubility and dissolution rate.[9][11]
-
Solution: After diluting the compound into your final assay buffer, visually inspect the solution for any signs of precipitation or cloudiness. Consider performing a solubility test for each new batch in your specific assay buffer.
-
Issue 2: My in vivo study is showing variable behavioral or physiological effects.
-
Potential Cause 1: Differences in Bioavailability.
-
Explanation: Minor variations in the physical properties of the compound between batches, such as particle size or crystal form, can influence its dissolution rate and subsequent absorption in the body, leading to differences in bioavailability.
-
Solution: If you observe significant discrepancies in in vivo efficacy between batches, consider formulating the compound in a vehicle that enhances solubility and absorption. Maintaining a consistent formulation and administration protocol is crucial.
-
-
Potential Cause 2: Off-Target Effects.
-
Explanation: While this compound is highly selective, trace impurities in a particular batch could have their own pharmacological activities, leading to unexpected off-target effects.[12]
-
Solution: If you encounter an unexpected phenotype, consult pharmacological databases for the known binding profiles of potential impurities or degradation products. Using a structurally different 5-HT2C antagonist can help confirm if the observed effect is specific to 5-HT2C antagonism.[12]
-
Summary of Troubleshooting Strategies
| Potential Issue | Possible Cause (Batch-to-Batch Variability) | Recommended Solution |
| Inconsistent In Vitro Potency | Purity variations, presence of inactive isomers. | Always check the Certificate of Analysis (CoA) for purity. Consider independent analytical verification for critical studies. |
| Inaccurate concentration due to hydration differences. | Use the batch-specific molecular weight from the CoA for calculations. | |
| Poor aqueous solubility and precipitation upon dilution. | Visually inspect for precipitation after dilution. Perform solubility tests in your assay buffer. | |
| Variable In Vivo Efficacy | Differences in bioavailability (particle size, crystal form). | Maintain a consistent formulation. If issues persist, consider formulation optimization to improve solubility. |
| Off-target effects from impurities. | Review the impurity profile on the CoA. Use a structurally different antagonist to confirm on-target effects.[12] | |
| General Reproducibility Issues | Degradation of the compound in stock solutions. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Below is a generalized protocol for an in vitro calcium flux assay to assess the antagonist activity of this compound. This protocol highlights steps where batch-to-batch variability should be considered.
Objective: To determine the IC50 of this compound in inhibiting agonist-induced calcium mobilization in cells expressing the 5-HT2C receptor.
Methodology:
-
Cell Culture:
-
Culture cells stably expressing the human 5-HT2C receptor in appropriate media.
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Compound Preparation (Critical Step for Batch Variability):
-
Prepare a 10 mM stock solution of this compound in DMSO using the molecular weight provided on the batch-specific CoA.
-
Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to achieve the desired final concentrations.
-
Note: Visually inspect the diluted solutions for any signs of precipitation.
-
-
Calcium Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Antagonist Incubation:
-
Add the diluted this compound solutions to the appropriate wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Add a 5-HT2C receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
Immediately measure the fluorescence intensity using a plate reader capable of detecting calcium flux.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of the 5-HT2C receptor and the antagonistic action of this compound.
Caption: General experimental workflow for using this compound.
Caption: A logical flow for troubleshooting inconsistent results with this compound.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 4. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. techmate.co.uk [techmate.co.uk]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. benchchem.com [benchchem.com]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vitro Incubation Time for RS-102221
Welcome to the technical support center for RS-102221. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro experiments with this selective 5-HT2C receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the serotonin (B10506) 5-HT2C receptor, which is a G protein-coupled receptor (GPCR).[1] Its primary mechanism is to block the binding of the endogenous agonist, serotonin, to the 5-HT2C receptor. This receptor primarily couples to the Gq/11 signaling pathway.[2] Antagonism by this compound inhibits the downstream signaling cascade, which includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[3]
Q2: Why is optimizing the incubation time for this compound crucial in in vitro functional assays?
A2: Optimizing the incubation time is critical for accurately determining the potency (IC50) of this compound. A pre-incubation step, where the antagonist is added to the cells before the agonist, is often necessary to allow the binding to reach equilibrium. An insufficient pre-incubation time can lead to an underestimation of the antagonist's potency (an artificially high IC50 value), as the antagonist may not have had enough time to occupy the receptors before the agonist is introduced.[4] Conversely, excessively long incubation times might lead to off-target effects or cytotoxicity, confounding the results.
Q3: What are the typical functional assays used to characterize this compound activity?
A3: Given that the 5-HT2C receptor is Gq-coupled, the most common in vitro functional assays measure the downstream consequences of this pathway's activation. These include:
-
Intracellular Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration that occurs upon agonist stimulation. Antagonists like this compound will inhibit this calcium release.[5]
-
Inositol Monophosphate (IP1) Accumulation Assays: IP1 is a stable downstream metabolite of IP3. Measuring its accumulation provides a more sustained signal of Gq pathway activation compared to the transient nature of calcium flux.[6][7][8]
Q4: What is a good starting point for the pre-incubation time with this compound?
A4: Based on general protocols for GPCR antagonists, a common starting point for pre-incubation is between 15 and 30 minutes.[4][6] However, the optimal time is dependent on the specific binding kinetics of this compound to the 5-HT2C receptor in your experimental system. Therefore, it is highly recommended to perform a time-course experiment to determine the ideal pre-incubation duration.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| pKi | Human | 8.4 | [1] |
| Rat | 8.5 | [1] | |
| Ki | Human | ~10 nM | [9] |
| Selectivity | ~100-fold over 5-HT2A and 5-HT2B receptors | [1] | |
| Functional Activity | Antagonist (pA2 = 8.1) | [1] |
Table 2: Suggested Time Points for Pre-incubation Optimization
| Assay Type | Initial Time Point | Mid Time Point | Late Time Point | Rationale |
| Calcium Mobilization | 15 minutes | 30 minutes | 60 minutes | To determine the minimum time required to reach binding equilibrium for a rapid downstream signal. |
| IP1 Accumulation | 30 minutes | 60 minutes | 120 minutes | As IP1 accumulation is a slower process, longer pre-incubation times may be necessary to observe maximal inhibition. |
Mandatory Visualization
Caption: 5-HT2C Receptor Gq Signaling Pathway and this compound Inhibition.
Caption: Workflow for Optimizing this compound Pre-incubation Time.
Experimental Protocols
Key Experiment: Optimization of this compound Pre-incubation Time in a Calcium Flux Assay
This protocol describes a time-course experiment to determine the optimal pre-incubation time for this compound to accurately measure its inhibitory potency.
Materials:
-
Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Serotonin (or another suitable 5-HT2C agonist).
-
Fluorescence plate reader with kinetic reading capabilities and an injection system.
Methodology:
-
Cell Plating: The day before the assay, seed the 5-HT2C expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment. Incubate overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 45-60 minute incubation at 37°C.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare a solution of serotonin in the assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This should be determined in a separate agonist dose-response experiment.
-
-
Pre-incubation and Measurement:
-
Wash the cells with assay buffer after dye loading.
-
Add the diluted this compound solutions to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for different periods (e.g., 15, 30, and 60 minutes) at room temperature or 37°C. Use a separate plate for each pre-incubation time point.
-
Following each pre-incubation period, place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add the serotonin (EC80) solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds to capture the calcium peak.
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence response after agonist addition, subtracting the baseline fluorescence.
-
Normalize the data, setting the response of the vehicle-only control (with agonist) as 0% inhibition and the response of a no-agonist control as 100% inhibition.
-
For each pre-incubation time point, plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the IC50 value for each time point.[10]
-
The optimal pre-incubation time is the shortest duration at which the IC50 value stabilizes (i.e., does not significantly decrease with longer incubation).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High IC50 value / Low potency | Insufficient pre-incubation time: this compound has not reached binding equilibrium with the 5-HT2C receptor. | Perform the pre-incubation time-course experiment as described in the protocol above to determine the optimal incubation time. |
| High agonist concentration: The concentration of serotonin is too high, making it difficult for the antagonist to compete effectively. | Ensure you are using an agonist concentration around the EC80. A full agonist dose-response curve should be performed to accurately determine this value. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell density across the plate leads to variable receptor numbers per well. | Ensure a homogenous cell suspension during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even settling.[11] |
| Pipetting errors: Inaccurate liquid handling, especially during serial dilutions. | Calibrate pipettes regularly. Use appropriate pipetting techniques for small volumes. | |
| Edge effects: Evaporation or temperature gradients in the outer wells of the plate. | Avoid using the outermost wells for experimental data. Fill these wells with sterile buffer or media to minimize evaporation.[12] | |
| No or low signal after agonist addition | Low receptor expression: The cell line may have low or inconsistent expression of the 5-HT2C receptor. | Confirm receptor expression using a complementary technique like qPCR or Western blot. Use cells within a defined, low passage number range. |
| Unhealthy cells: Cells are stressed, over-confluent, or have low viability. | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability check (e.g., Trypan Blue) before the assay.[5] | |
| Inactive agonist: The serotonin solution may have degraded. | Prepare fresh agonist solutions for each experiment from a reliable stock. | |
| Curve does not reach 100% inhibition | Inhibitor solubility limit: this compound may be precipitating at higher concentrations. | Check the solubility of this compound in the assay buffer. Visually inspect the wells with the highest concentrations for any precipitate. |
| Partial antagonism: The observed effect may be the true maximal inhibition for this compound under the assay conditions. | This is a characteristic of the compound that should be noted. |
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of RS-102221 and SB-242084 for 5-HT2C Receptor Antagonism
For researchers and drug development professionals investigating the role of the serotonin (B10506) 2C (5-HT2C) receptor, the choice of a selective antagonist is a critical decision. Among the available tools, RS-102221 and SB-242084 have emerged as potent and selective antagonists widely used in preclinical research. This guide provides an objective comparison of their pharmacological properties, supported by experimental data, to aid in the selection of the most appropriate compound for specific research needs.
Pharmacological Profile: A Quantitative Comparison
Both this compound and SB-242084 exhibit high affinity for the 5-HT2C receptor, with nanomolar potency. However, subtle differences in their binding affinities and selectivity profiles may be crucial for interpreting experimental outcomes. The following tables summarize the key quantitative data for both compounds.
Table 1: Binding Affinity for the 5-HT2C Receptor
| Compound | Species | pKi | Ki (nM) | Reference |
| This compound | Human | 8.4 | ~4 | [1][2] |
| Rat | 8.5 | ~3.2 | [1] | |
| SB-242084 | Human | 9.0 | ~1 | [3][4][5] |
Table 2: Receptor Selectivity Profile
| Compound | Receptor | Selectivity vs. 5-HT2C | pKi | Reference |
| This compound | 5-HT2A | ~100-fold | < 6.4 | [1][6] |
| 5-HT2B | ~100-fold | < 6.4 | [1][6] | |
| SB-242084 | 5-HT2A | ~158-fold | 6.8 | [3][4][5] |
| 5-HT2B | ~100-fold | 7.0 | [3][4][5] | |
| Other Receptors | >100-fold | Various | [4] |
Table 3: Functional Antagonist Activity
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Microphysiometry | pA2 | 8.1 | [1] |
| SB-242084 | Phosphoinositide Hydrolysis | pKB | 9.3 | [3][5] |
In Vivo Effects: A Glimpse into Physiological Roles
In vivo studies have revealed distinct physiological effects of these antagonists, reflecting their potent blockade of 5-HT2C receptor function.
-
This compound: Administration of this compound has been shown to increase food intake and weight gain in rats, consistent with the known role of 5-HT2C receptors in satiety.[1][6] It has also demonstrated anxiolytic-like effects in animal models.[7]
-
SB-242084: This compound is well-characterized for its anxiolytic-like properties in various behavioral paradigms.[3][4][5] Interestingly, while it can antagonize the hypophagic effects of 5-HT2C agonists, it does not appear to significantly affect food intake or body weight on its own with acute or subchronic administration.[4] SB-242084 has also been shown to increase dopamine (B1211576) release in the mesolimbic system, suggesting its potential in conditions with dopaminergic hypofunction.[3][5][8]
Signaling Pathways of the 5-HT2C Receptor
The 5-HT2C receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events. However, it can also couple to other G proteins and engage β-arrestin-mediated signaling, adding complexity to its physiological roles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize 5-HT2C antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the 5-HT2C receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2C receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine), and varying concentrations of the unlabeled antagonist (this compound or SB-242084).
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[3]
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq/11 pathway by quantifying the accumulation of inositol (B14025) phosphates.
Protocol:
-
Cell Culture and Labeling: Culture cells stably expressing the 5-HT2C receptor and label them overnight with [³H]-myo-inositol.
-
Antagonist Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound or SB-242084 for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a 5-HT2C agonist (e.g., serotonin) in the presence of LiCl (to prevent inositol monophosphate degradation).
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Chromatography: Separate the inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the inositol phosphate (B84403) fractions using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced inositol phosphate accumulation (IC50). Calculate the antagonist affinity constant (pKB) from the Schild plot.[9]
Conclusion
Both this compound and SB-242084 are highly valuable tools for investigating the 5-HT2C receptor. SB-242084 exhibits slightly higher affinity for the human 5-HT2C receptor and has been extensively characterized for its anxiolytic-like effects and its influence on the dopaminergic system.[3][4][5] this compound is also a potent and selective antagonist, with notable effects on feeding behavior.[1][6] The choice between these two compounds will ultimately depend on the specific research question, the biological system being studied, and the desired in vivo outcomes. Careful consideration of their respective pharmacological profiles is essential for the design and interpretation of experiments targeting the 5-HT2C receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. um.edu.mt [um.edu.mt]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of RS-102221 and Other Serotonin Antagonists for 5-HT2C Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of RS-102221 with other notable serotonin (B10506) antagonists, focusing on their activity at the 5-HT2C receptor. The information presented is collated from preclinical data to assist researchers in selecting appropriate pharmacological tools and to inform drug development strategies.
Introduction to 5-HT2C Receptor Antagonism
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system for treating a variety of disorders, including obesity, depression, and schizophrenia.[1] Antagonism of this receptor has been shown to modulate dopaminergic and adrenergic pathways, highlighting its therapeutic potential.[2] This guide focuses on the comparative pharmacology of this compound, a highly selective 5-HT2C antagonist, and other compounds with significant 5-HT2C antagonistic properties.[3]
Quantitative Comparison of Serotonin Antagonists
The following tables summarize the binding affinities (pKi) and functional potencies (pA2/pKB) of this compound and other selected serotonin antagonists. This data provides a quantitative basis for comparing their efficacy and selectivity.
Table 1: Binding Affinities (pKi) of Serotonin Antagonists at 5-HT Receptor Subtypes
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity for 5-HT2C vs 5-HT2A/2B |
| This compound | 8.4 (human), 8.5 (rat)[3] | ~6.4[3] | ~6.4[3] | Approximately 100-fold[3][4][5] |
| SB 242084 | 9.0 (human)[6][7] | 6.8 (human)[6][7] | 7.0 (human)[6][7] | 158-fold vs 5-HT2A, 100-fold vs 5-HT2B[7] |
| Agomelatine (B1665654) | 6.1 (pKB)[2] | - | 6.6 (pKB)[2] | - |
| Amisulpride | Weak affinity[8] | - | Weak affinity[8] | Primarily a D2/D3 antagonist[8][9][10] |
| Prucalopride (B966) | Very low affinity[11][12] | - | - | Primarily a 5-HT4 agonist[13][14][15] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency (pA2/pKB) of Serotonin Antagonists
| Compound | Assay Type | Functional Potency (pA2/pKB) |
| This compound | Microphysiometry[3] | 8.1 (pA2)[3] |
| SB 242084 | Phosphoinositide (PI) hydrolysis[6][7] | 9.3 (pKB)[6][7] |
| Agomelatine | [3H]Phosphatidylinositol depletion[2] | 6.1 (pKB)[2] |
Note: pA2 and pKB are measures of antagonist potency. A higher value indicates greater potency.
Key Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize the pharmacological properties of serotonin receptor ligands.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO cells) stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A, 5-HT2C).[16][17]
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist being tested.[16][17]
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The membranes are then rapidly filtered through glass fiber filters and washed with ice-cold buffer to separate bound from unbound radioligand.[16]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization
Objective: To measure the ability of an antagonist to block agonist-induced intracellular calcium release, a downstream effect of 5-HT2C receptor activation.
General Protocol:
-
Cell Culture: Cells expressing the 5-HT2C receptor are seeded in multi-well plates.[18]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 Direct) which increases in fluorescence intensity upon binding to calcium.[18]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.[19]
-
Agonist Stimulation: A known 5-HT2C receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, indicating the intracellular calcium concentration, is measured over time using a fluorescence plate reader.[20]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and potency values such as pA2 or IC50 are determined.
In Vivo Models
Objective: To assess the physiological effects of 5-HT2C receptor antagonism in living organisms.
Examples of In Vivo Models:
-
Food Intake and Weight Gain: Antagonism of 5-HT2C receptors is known to increase food intake. In these studies, animals are administered the antagonist, and their food consumption and body weight are monitored over a period of time.[3][4]
-
Locomotor Activity: The effect of antagonists on spontaneous or agonist-induced changes in locomotion is measured. For instance, this compound was tested for its ability to reverse hypolocomotion induced by the 5-HT2 receptor agonist m-CPP.[3][7]
-
Anxiety Models: The anxiolytic-like effects of 5-HT2C antagonists can be evaluated using tests such as the light-dark box test or the startle reflex test.[4][21]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 5-HT2C receptor signaling cascade and a typical experimental workflow for characterizing a novel antagonist.
Caption: Canonical 5-HT2C receptor signaling pathway.
Caption: Workflow for 5-HT2C antagonist characterization.
Discussion and Conclusion
This compound stands out as a potent and highly selective antagonist of the 5-HT2C receptor, demonstrating approximately 100-fold selectivity over the closely related 5-HT2A and 5-HT2B subtypes.[3][4][5] Its in vivo efficacy in models of food intake further corroborates its mechanism of action.[3][4]
SB 242084 also exhibits high affinity and selectivity for the 5-HT2C receptor and has been shown to have anxiolytic-like properties in vivo.[6][7] In contrast, other compounds like agomelatine, while possessing 5-HT2C antagonist activity, also interact with other receptor systems, such as melatonergic receptors, which contributes to their overall pharmacological profile.[2][22][23] Amisulpride and prucalopride are included for comparative purposes to highlight their primary mechanisms of action, which are distinct from 5-HT2C antagonism.[8][9][10][13][14][15]
The choice of an appropriate antagonist for research or therapeutic development will depend on the desired level of selectivity and the specific biological question being addressed. For studies requiring precise modulation of the 5-HT2C receptor, highly selective compounds like this compound and SB 242084 are invaluable tools. This guide provides a foundational dataset and methodological overview to aid in these critical decisions.
References
- 1. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RS 102221 hydrochloride, 5-HT2C receptor antagonist (CAS 187397-18-8) | Abcam [abcam.com]
- 6. um.edu.mt [um.edu.mt]
- 7. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - Drugs in Context [drugsincontext.com]
- 12. oaji.net [oaji.net]
- 13. Intraluminal prucalopride increases propulsive motor activities via luminal 5-HT4 receptors in the rabbit colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. astrahealthcareltd.com [astrahealthcareltd.com]
- 16. benchchem.com [benchchem.com]
- 17. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 18. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PlumX [plu.mx]
- 20. innoprot.com [innoprot.com]
- 21. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. psychscenehub.com [psychscenehub.com]
- 23. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of RS-102221: A Comparative Guide for New Models
For researchers and drug development professionals investigating the serotonergic system, the selectivity of pharmacological tools is paramount. This guide provides an objective comparison of RS-102221, a potent 5-HT2C receptor antagonist, with other commonly used alternatives. The information presented herein, supported by experimental data, is intended to assist in the selection of the most appropriate compound for specific research needs and in the design of validation studies for new experimental models.
Introduction to this compound
This compound is a selective antagonist of the serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including appetite, mood, and cognition.[1] Developed by Hoffmann-La Roche, it was one of the first compounds to demonstrate high affinity and selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors.[1] Its utility in dissecting the roles of the 5-HT2C receptor in various in vitro and in vivo models has been well-documented.[2][3]
Comparative Selectivity Profile
The defining characteristic of a useful pharmacological tool is its selectivity for the intended target. The following table summarizes the binding affinities (pKi) of this compound and two other widely used 5-HT2C receptor antagonists, SB-242084 and SB-206553, for the human 5-HT2 receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Compound | 5-HT2C (pKi) | 5-HT2A (pKi) | 5-HT2B (pKi) | 5-HT2C/2A Selectivity (fold) | 5-HT2C/2B Selectivity (fold) |
| This compound | 8.4 - 8.7[4] | ~6.4 - 6.7 | ~6.4 - 6.7 | ~100[1][4] | ~100[1][4] |
| SB-242084 | 9.0[1][4] | 6.8[4] | 7.0[4] | ~158 | ~100 |
| SB-206553 | 7.9[5][6] | 5.8[5][6] | 8.9 (pA2)[5][6] | >80[2][7] | Potent antagonist |
Note: Selectivity fold is an approximation based on the differences in pKi values. pA2 is a measure of antagonist potency derived from functional assays.
Key Experimental Protocols for Selectivity Validation
To validate the selectivity of this compound or any other antagonist in a new experimental model, it is crucial to employ standardized and rigorous experimental protocols. Below are detailed methodologies for two key in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Mesulergine for 5-HT2C receptors.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., Mianserin).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of varying concentrations of the test compound.
-
50 µL of the radioligand solution (at a concentration close to its Kd).
-
100 µL of the diluted membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by an agonist, which is a downstream event of Gq-coupled receptor activation like the 5-HT2 receptors.
Objective: To determine the functional potency (IC50) of the test compound in blocking agonist-induced calcium release mediated by 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Cell lines stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A 5-HT2 receptor agonist (e.g., serotonin or α-methylserotonin).
-
Test compound (this compound) at various concentrations.
-
A fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to attach and grow to confluence.
-
Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive dye for a specified time at 37°C.
-
Compound Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the test compound or vehicle.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject the agonist into the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The antagonist's potency (IC50) is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
Visualizing Key Processes
To further aid in the understanding of the mechanisms and workflows involved, the following diagrams have been generated.
Caption: 5-HT2C Receptor Gq Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound remains a valuable and highly selective tool for the investigation of 5-HT2C receptor function. When validating its selectivity in new models, a direct comparison with other antagonists such as SB-242084 and SB-206553 through rigorous in vitro assays is recommended. The provided protocols and workflows offer a foundational framework for these essential validation studies, ensuring the generation of reliable and reproducible data. Researchers should always consider the specific context of their experimental system and may need to adapt these protocols accordingly.
References
- 1. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 206553 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 3. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. um.edu.mt [um.edu.mt]
- 5. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. rndsystems.com [rndsystems.com]
A Comparative Analysis of the Pharmacological Mechanisms of RS-102221 and Agomelatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological mechanisms of RS-102221 and agomelatine (B1665654), focusing on their receptor interactions and downstream signaling pathways. The information is supported by experimental data to assist researchers and drug development professionals in understanding the distinct and overlapping properties of these two compounds.
Overview of Mechanisms of Action
This compound is a highly selective and high-affinity antagonist of the serotonin (B10506) 5-HT2C receptor.[1][2] Its mechanism of action is primarily centered on blocking the effects of serotonin at this specific receptor subtype. This selectivity makes this compound a valuable tool for investigating the physiological roles of the 5-HT2C receptor.
Agomelatine possesses a dual mechanism of action. It is a potent agonist of melatonin (B1676174) receptors MT1 and MT2, and also acts as an antagonist at the 5-HT2C receptor.[3][4] The affinity of agomelatine for melatonin receptors is substantially higher than for the 5-HT2C receptor.[3][5] This unique combination of melatonergic agonism and serotonergic antagonism contributes to its pharmacological profile.[4]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the receptor binding affinities of this compound and agomelatine, presented as pKi or Ki values. A higher pKi value and a lower Ki value indicate a higher binding affinity.
| Compound | Receptor | Species | Binding Affinity (pKi) | Binding Affinity (Ki) | Selectivity |
| This compound | 5-HT2C | Human | 8.4[1] | 10 nM[6] | ~100-fold over 5-HT2A and 5-HT2B[1] |
| 5-HT2C | Rat | 8.5 | |||
| Agomelatine | MT1 | Human | ~0.1 nM[5] | ~6000-fold over 5-HT2C[5] | |
| MT2 | Human | ~0.12 nM[5] | |||
| 5-HT2C | Human | 631 nM[5] | |||
| 5-HT2B | Human | 660 nM[5] |
Experimental Protocols
The binding affinities and functional activities of this compound and agomelatine are determined through various in vitro assays. Below are representative protocols for key experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To measure the inhibition constant (Ki) of a test compound (e.g., this compound or agomelatine) for the 5-HT2C receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.
-
Radioligand, such as [³H]mesulergine, a known 5-HT2C receptor antagonist.
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Functional Assay (e.g., Microphysiometry)
This type of assay measures the functional consequence of receptor activation or blockade by a compound.
Objective: To determine the functional potency (e.g., pA2 for an antagonist) of a test compound at the 5-HT2C receptor.
Materials:
-
A cell line expressing the 5-HT2C receptor.
-
A microphysiometer system that measures changes in extracellular acidification rates as an indicator of cellular metabolic activity.
-
An agonist for the 5-HT2C receptor (e.g., serotonin).
-
The antagonist test compound (e.g., this compound).
Procedure:
-
Cell Preparation: Cells are cultured in the microphysiometer's sensor chambers.
-
Baseline Measurement: A baseline extracellular acidification rate is established.
-
Antagonist Incubation: The cells are exposed to various concentrations of the antagonist.
-
Agonist Stimulation: The cells are then stimulated with a known concentration of the agonist in the presence of the antagonist.
-
Measurement: The change in the extracellular acidification rate in response to the agonist is measured.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced response is quantified. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is calculated to determine the antagonist's potency.
Signaling Pathways
The distinct receptor profiles of this compound and agomelatine result in different downstream signaling effects.
This compound Signaling Pathway
As a selective 5-HT2C antagonist, this compound blocks the signaling pathways normally activated by serotonin binding to the 5-HT2C receptor. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). By blocking this, this compound can modulate the activity of various neuronal systems.
References
- 1. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 2. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
A Comparative Guide to Functional Assays for Confirming RS-102221 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays used to confirm the antagonism of RS-102221, a selective 5-HT2C receptor antagonist. The performance of this compound is objectively compared with other alternative 5-HT2C receptor antagonists, supported by experimental data. Detailed methodologies for key experiments are provided, along with visualizations of signaling pathways and experimental workflows to aid in understanding and replication.
Introduction to this compound and the 5-HT2C Receptor
This compound is a potent and selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT2C receptor is coupled to Gq/11 proteins and its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Due to its role in regulating mood, appetite, and other physiological processes, the 5-HT2C receptor is a significant target for drug development. Functional assays are crucial for characterizing the antagonistic properties of compounds like this compound and comparing them to other modulators of the 5-HT2C receptor.
Quantitative Comparison of 5-HT2C Antagonists
The following table summarizes the quantitative data for this compound and alternative 5-HT2C receptor antagonists from various functional assays. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions and cell systems used across different studies.
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Radioligand Binding | Human 5-HT2C | pKi | 8.4[1] |
| Microphysiometry | Cell-based | pA2 | 8.1[1] | |
| SB 242084 | Radioligand Binding | Cloned human 5-HT2C | pKi | 9.0[2] |
| Phosphatidylinositol Hydrolysis | SH-SY5Y cells expressing human 5-HT2C | pKb | 9.3[2] | |
| Agomelatine | Radioligand Binding | Cloned human 5-HT2C | pKi | 6.2[3] |
| [35S]GTPγS Binding | h5-HT2C receptor-mediated Gq/11 and Gi3 activation | pA2 | 6.0 and 6.1[3] | |
| [3H]Phosphatidylinositol Depletion | h5-HT2C receptors | pKB | 6.1[3] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: General Workflow for a Functional Antagonist Assay.
Experimental Protocols
Detailed methodologies for key functional assays are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Radioligand Binding Assay
This assay measures the affinity of an antagonist for the 5-HT2C receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [3H]-mesulergine).
-
Non-labeled agonist/antagonist for determining non-specific binding (e.g., 5-HT).
-
This compound and other test compounds.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a 5-HT2C agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT2C agonist (e.g., 5-HT).
-
This compound and other test compounds.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C in the dark.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a specified pre-incubation time.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading, then inject the 5-HT2C agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the calcium flux. Plot the agonist-induced response against the antagonist concentration to determine the IC50 value.
Cytosensor Microphysiometry Assay
This assay measures the rate of extracellular acidification, which is an indicator of overall cellular metabolic activity. Activation of Gq-coupled receptors like 5-HT2C leads to an increase in metabolism and thus an increased acidification rate.
Materials:
-
Cells expressing the 5-HT2C receptor.
-
Cytosensor Microphysiometer system.
-
Low-buffering running medium.
-
5-HT2C agonist (e.g., 5-HT).
-
This compound and other test compounds.
Protocol:
-
Cell Preparation: Prepare a cell capsule by seeding cells onto a porous membrane according to the manufacturer's instructions.
-
System Equilibration: Place the cell capsule into the microphysiometer chamber and perfuse with running medium until a stable baseline acidification rate is established.
-
Compound Application: Perfuse the cells with medium containing varying concentrations of the antagonist (e.g., this compound) for a set period.
-
Agonist Stimulation: Following the antagonist incubation, stimulate the cells with a fixed concentration of the 5-HT2C agonist in the continued presence of the antagonist.
-
Measurement: The microphysiometer continuously measures the rate of proton extrusion from the cells, reported as the extracellular acidification rate (ECAR).
-
Data Analysis: The antagonistic effect is determined by the degree to which the antagonist inhibits the agonist-induced increase in ECAR. A Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.[1]
Conclusion
The functional assays described in this guide provide a robust framework for the characterization of this compound and other 5-HT2C receptor antagonists. Radioligand binding assays are essential for determining the affinity of a compound for the receptor, while functional assays such as calcium mobilization and microphysiometry are critical for confirming its antagonistic activity and quantifying its potency in a cellular context. The choice of assay will depend on the specific research question, available resources, and desired throughput. By employing a combination of these assays, researchers can build a comprehensive pharmacological profile of novel 5-HT2C receptor antagonists for drug discovery and development.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]
A Comparative Analysis of RS-102221 and WAY-161503: Two Distinct Modulators of the 5-HT2C Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of RS-102221 and WAY-161503, two widely utilized research compounds that target the serotonin (B10506) 2C (5-HT2C) receptor. While both compounds exhibit high affinity for this receptor, their pharmacological actions are diametrically opposed, making them valuable but distinct tools for investigating serotonergic systems. This compound is a potent and highly selective antagonist, blocking the receptor's activity, whereas WAY-161503 is a potent agonist, stimulating the receptor. This fundamental difference dictates their downstream physiological and behavioral effects.
This document summarizes their key pharmacological parameters, presents detailed experimental protocols for their characterization, and visualizes their interaction with the 5-HT2C signaling pathway to assist researchers in selecting the appropriate compound for their experimental needs.
Quantitative Data Summary: Pharmacological Profiles
The following tables provide a side-by-side comparison of the in vitro pharmacological data for this compound and WAY-161503, focusing on their binding affinity, functional potency, and selectivity for the human 5-HT2 receptor subtypes.
Table 1: Comparative Receptor Binding Affinities (Kᵢ)
| Compound | Target Receptor | Kᵢ (nM) | pKᵢ | Selectivity vs. 5-HT2C |
| This compound | 5-HT2C | ~3.98 | 8.4 [1][2] | - |
| 5-HT2A | ~398 | 6.4 | ~100-fold[1][3] | |
| 5-HT2B | ~398 | 6.4 | ~100-fold[1][3] | |
| WAY-161503 | 5-HT2C | 3.3 - 4.0 [4][5][6][7] | 8.4 - 8.5 | - |
| 5-HT2A | 18[5][6][7] | 7.7 | ~6-fold[5][6][7] | |
| 5-HT2B | 60[5][6][7] | 7.2 | ~20-fold[5][6][7] |
Table 2: Comparative Functional Activity (EC₅₀ / pA₂)
| Compound | Functional Effect | Assay Type | 5-HT2C | 5-HT2A | 5-HT2B |
| This compound | Antagonist | Microphysiometry | pA₂ = 8.1[1] | - | - |
| WAY-161503 | Full Agonist | Calcium Mobilization | EC₅₀ = 0.8 nM[6][7] | EC₅₀ = 7.0 nM[6][7] | EC₅₀ = 1.8 nM[6][7] |
| Full Agonist | Inositol (B14025) Phosphate | EC₅₀ = 8.5 nM[6][7] | EC₅₀ = 802 nM (Partial)[6][7] | EC₅₀ = 6.9 nM[6][7] |
Mechanism of Action and Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
WAY-161503, as an agonist, initiates this cascade. In contrast, this compound, as an antagonist, binds to the receptor but does not activate it, thereby preventing serotonin or other agonists from initiating the signaling process.
Comparative In Vivo Effects
The opposing mechanisms of this compound and WAY-161503 lead to distinct in vivo effects, particularly in models of feeding and behavior.
| In Vivo Model | Compound | Species | Dose / Route | Outcome |
| Feeding Behavior | This compound | Rat | 2 mg/kg, i.p. | Increased food intake and weight gain[1][3] |
| WAY-161503 | Rat, Mouse | 0.73 - 6.8 mg/kg | Decreased food intake (anorectic effect)[5][7] | |
| Anxiety | This compound | Mouse | 2 mg/kg, i.p. | Reduced anxiety (anxiolytic)[3] |
| Locomotion | This compound | Mouse | 1-2 mg/kg, i.p. | No change in open field motor activity[8] |
| WAY-161503 | Mouse, Rat | 1.0 - 30 mg/kg, i.p. | Dose-dependent decrease in locomotor activity[4][9] | |
| Depression Models | WAY-161503 | Rat | - | Antidepressant-like effects[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are standard protocols for key in vitro assays used to characterize compounds like this compound and WAY-161503.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Kᵢ) of the test compound.
-
Materials:
-
Cell membranes from cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [¹²⁵I]DOI for agonist binding, [³H]mesulergine for antagonist binding).[6][7]
-
Test compound (this compound or WAY-161503) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.
-
Objective: To determine the functional potency (EC₅₀) and efficacy of an agonist (e.g., WAY-161503).
-
Materials:
-
Cells stably expressing the human 5-HT2C receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound at various concentrations.
-
A fluorescence plate reader capable of real-time kinetic measurement (e.g., FLIPR).[10]
-
-
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom microplate and allow them to attach overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., 1 hour at 37°C).
-
Compound Addition: Place the cell plate into the fluorescence reader. Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity in real-time immediately after compound addition. The increase in fluorescence corresponds to the increase in intracellular calcium.[10]
-
Data Analysis: Plot the peak fluorescence signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Conclusion
This compound and WAY-161503 are powerful pharmacological tools that act on the same target, the 5-HT2C receptor, but with opposing effects.
-
This compound is a highly selective antagonist , making it an ideal tool for studies aiming to block 5-HT2C receptor function. Its high selectivity (~100-fold over 5-HT2A/2B) minimizes off-target effects, providing clarity in interpreting results related to appetite stimulation and anxiolysis.[1][3]
-
WAY-161503 is a potent agonist suitable for investigating the consequences of 5-HT2C receptor activation.[4] Researchers should note its lower selectivity compared to this compound, as it also possesses significant activity at 5-HT2A and 5-HT2B receptors, which could influence experimental outcomes, particularly in functional assays like calcium mobilization.[5][6][7][11]
The choice between these two compounds depends entirely on the research question. For elucidating the effects of receptor blockade, this compound is the superior choice due to its selectivity. For studying receptor activation and its downstream effects, such as appetite suppression, WAY-161503 is the established tool, with the caveat that its activity at other 5-HT2 subtypes should be considered.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WAY-161503 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of RS-102221 and Mirtazapine: Focus on 5-HT2C Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data available for the selective 5-HT2C receptor antagonist, RS-102221, and the atypical antidepressant, mirtazapine (B1677164), which also exhibits 5-HT2C receptor antagonism as part of its broader pharmacological profile. This document is intended to serve as a resource for researchers in pharmacology and drug development, offering a concise overview of the binding affinities, functional activities, and in vivo effects of these two compounds.
Pharmacological Profiles at a Glance
This compound is a research chemical characterized by its high affinity and selectivity for the 5-HT2C receptor. In contrast, mirtazapine is a clinically approved antidepressant, classified as a noradrenergic and specific serotonergic antidepressant (NaSSA), with a more complex mechanism of action that includes antagonism at multiple receptor types.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and mirtazapine, focusing on their interaction with the 5-HT2C receptor and other relevant targets.
Table 1: Receptor Binding Affinity
This table presents the binding affinities (pKi and Ki) of this compound and mirtazapine for the human 5-HT2C receptor and other serotonin (B10506) receptor subtypes. Higher pKi values indicate stronger binding affinity.
| Compound | Receptor | pKi | Ki (nM) | Selectivity over 5-HT2A | Selectivity over 5-HT2B |
| This compound | human 5-HT2C | 8.4[1] | ~4 | ~100-fold[1] | ~100-fold[1] |
| Mirtazapine | human 5-HT2C | 7.4[2] | 39.8 | Lower | Lower |
| human 5-HT2A | 7.2[2] | 63.1 | - | - | |
| human 5-HT3 | ~8.1[3] | ~7.9 | - | - |
Table 2: Functional Antagonist Activity
This table outlines the functional antagonist potency of this compound and the qualitative functional antagonism of mirtazapine at the 5-HT2C receptor.
| Compound | Assay Type | Parameter | Value |
| This compound | Microphysiometry | pA2 | 8.1[1] |
| Mirtazapine | Phosphoinositide Generation | Antagonist Activity | Abolished 5-HT-induced phosphoinositide generation[4] |
Table 3: In Vivo Effects
This table summarizes key in vivo findings related to the 5-HT2C receptor antagonist activity of both compounds.
| Compound | Species | Dose | Effect |
| This compound | Rat | 2 mg/kg (i.p.) | Increased food intake and weight gain[1] |
| Mirtazapine | Rat | - | Blocked Ro 60-0175-induced penile erections[4] |
| Human | Clinical Doses | Increased appetite and weight gain[5] |
Experimental Protocols
Radioligand Binding Assay
Principle: This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2C receptors expressed in CHO or HEK293 cells) are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C) and varying concentrations of the test compound (this compound or mirtazapine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assays
Principle: This cell-based assay measures the metabolic activity of cells as an indicator of receptor activation. Antagonists are assessed by their ability to block the metabolic response induced by an agonist.
General Protocol:
-
Cell Culture: Cells expressing the 5-HT2C receptor are cultured in a specialized microphysiometer chamber.
-
Baseline Measurement: The basal metabolic rate of the cells is measured by monitoring changes in extracellular acidification rate.
-
Agonist Stimulation: A known 5-HT2C receptor agonist is introduced, and the resulting change in metabolic rate is recorded.
-
Antagonist Treatment: The assay is repeated in the presence of varying concentrations of the antagonist (this compound).
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Principle: Activation of the Gq-coupled 5-HT2C receptor stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) phosphates (IPs). This assay measures the accumulation of IPs as a marker of receptor activation.
General Protocol:
-
Cell Labeling: Cells expressing the 5-HT2C receptor are pre-labeled with [3H]-myo-inositol.
-
Incubation: The cells are incubated with a 5-HT2C agonist in the presence and absence of mirtazapine.
-
IP Extraction: The reaction is stopped, and the accumulated [3H]-inositol phosphates are extracted.
-
Quantification: The amount of [3H]-IPs is quantified using scintillation counting.
-
Data Analysis: The ability of mirtazapine to inhibit the agonist-induced accumulation of IPs demonstrates its antagonist activity at the 5-HT2C receptor.
In Vivo Studies
Principle: This study evaluates the effect of a 5-HT2C receptor antagonist on feeding behavior and body weight, as 5-HT2C receptor activation is known to suppress appetite.
Protocol:
-
Animal Acclimation: Male rats are individually housed and acclimated to the experimental conditions.
-
Drug Administration: this compound (2 mg/kg) or vehicle is administered intraperitoneally (i.p.) daily.
-
Measurements: Food intake and body weight are measured daily for the duration of the study.
-
Data Analysis: The food intake and body weight changes in the drug-treated group are compared to the vehicle-treated control group.
Principle: The 5-HT2C receptor agonist Ro 60-0175 is known to induce penile erections in rats. This model is used to assess the in vivo antagonist activity of compounds at the 5-HT2C receptor.
Protocol:
-
Animal Preparation: Male rats are used for the study.
-
Pre-treatment: Mirtazapine or vehicle is administered prior to the agonist.
-
Agonist Challenge: Ro 60-0175 is administered, and the number of penile erections is observed and recorded over a specific time period.
-
Data Analysis: The ability of mirtazapine to reduce the number of penile erections induced by Ro 60-0175 is indicative of its 5-HT2C receptor antagonist activity in vivo.[4]
Visualizations
Signaling Pathway
References
- 1. Mirtazapine enhances frontocortical dopaminergic and corticolimbic adrenergic, but not serotonergic, transmission by blockade of alpha2-adrenergic and serotonin2C receptors: a comparison with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Mirtazapine ( Remeron ) Research -- Neurotransmitter.net [neurotransmitter.net]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Preclinical Evidence for Anxiolytic Effects of RS-102221: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anxiolytic effects of RS-102221, a selective 5-HT2C receptor antagonist, against control groups. The data presented here is derived from animal studies, as clinical trial data in humans is not currently available in the public domain. These findings offer valuable insights for researchers and professionals involved in the development of novel anxiolytic agents.
Mechanism of Action: 5-HT2C Receptor Antagonism
This compound exerts its anxiolytic effects by selectively blocking the serotonin (B10506) 2C (5-HT2C) receptor.[1][2][3] The 5-HT2C receptor is implicated in the modulation of mood and anxiety.[4][5] By antagonizing this receptor, this compound is thought to disinhibit downstream pathways, leading to a reduction in anxiety-like behaviors. This compound demonstrates high affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B.[3]
Summary of Preclinical Anxiolytic Efficacy
The anxiolytic potential of this compound has been evaluated in various rodent models of anxiety. The following tables summarize the key quantitative findings from these studies, comparing the effects of this compound to a vehicle control (placebo).
Table 1: Effect of this compound in the Light-Dark Box Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Compartment (seconds) |
| Vehicle Control | - | Baseline |
| This compound | 2 | Increased[1][6] |
Table 2: Effect of this compound in the Elevated Plus Maze (EPM) in Rats
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (%) |
| Vehicle Control | - | Baseline |
| This compound | 1 | Increased[7] |
Table 3: Effect of this compound on Startle Reflex in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Amplitude of Startle Reflex |
| Vehicle Control | - | Baseline |
| This compound | 2 | Decreased[1][6] |
Detailed Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies evaluating the anxiolytic effects of this compound.
Light-Dark Box Test
This test is a widely used model for assessing anxiety-like behavior in rodents. The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment.
-
Animals: Male mice are typically used.
-
Procedure: A single dose of this compound (e.g., 2 mg/kg) or a vehicle is administered intraperitoneally (i.p.).[1][2] After a set pre-treatment period, the mouse is placed in the center of the light compartment, and its behavior is recorded for a specified duration.
-
Parameters Measured: The primary measure of anxiolytic activity is the time spent in the light compartment. An increase in this duration is indicative of a reduction in anxiety. Other parameters may include the number of transitions between the two compartments.
Elevated Plus Maze (EPM) Test
The EPM is another standard behavioral assay for anxiety in rodents. The maze is elevated above the floor and consists of two open arms and two enclosed arms.
-
Animals: Adolescent Wistar albino rats have been used in these studies.[7]
-
Procedure: Following a period of chronic unpredictable stress (CUS) to induce an anxiety-like state, animals are treated with this compound (e.g., 1 mg/kg) or a vehicle.[7] Each rat is then placed in the center of the maze, facing an open arm, and allowed to explore for a defined period.
-
Parameters Measured: The percentage of time spent in the open arms and the number of entries into the open arms are the key indicators of anxiety. Anxiolytic compounds typically increase both of these measures.
Conclusion
The available preclinical data consistently demonstrates that this compound possesses anxiolytic properties in rodent models. Its selective antagonism of the 5-HT2C receptor presents a promising mechanism of action for the treatment of anxiety disorders. However, it is crucial to underscore that these findings are from animal studies. Further investigation, including well-controlled clinical trials in human subjects, is necessary to validate these anxiolytic effects and establish the safety and efficacy of this compound for therapeutic use. The experimental protocols and data presented in this guide can serve as a valuable resource for researchers designing future studies in this area.
References
- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1C receptor antagonists have anxiolytic-like actions in the rat social interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RS-102221 and Novel 5-HT2C Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of RS-102221 with other novel and selective 5-HT2C receptor antagonists, including SB-242084 and SB-243213. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in neuroscience and drug development.
Introduction to 5-HT2C Receptor Antagonism
The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key modulator of mood, appetite, and cognition.[1] Antagonism of the 5-HT2C receptor has emerged as a promising therapeutic strategy for a range of conditions, including anxiety, depression, and obesity. By blocking the inhibitory effects of serotonin at these receptors, 5-HT2C antagonists can increase the release of dopamine (B1211576) and norepinephrine (B1679862) in key brain regions, contributing to their therapeutic effects.[1] This guide focuses on this compound, a selective 5-HT2C antagonist, and compares its pharmacological profile to other widely studied novel antagonists.
In Vitro Pharmacological Comparison
The following tables summarize the binding affinities and functional potencies of this compound, SB-242084, and SB-243213 for the human 5-HT2C receptor and their selectivity over the closely related 5-HT2A and 5-HT2B receptors.
Table 1: Comparative Binding Affinities (pKi) of 5-HT2C Antagonists
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (fold) vs 5-HT2A | Selectivity (fold) vs 5-HT2B | Reference |
| This compound | 8.4 | <6.4 | <6.4 | ~100 | ~100 | [2] |
| SB-242084 | 9.0 | 6.8 | 7.0 | 158 | 100 | [3] |
| SB-243213 | 9.37 | <7.37 | <7.37 | >100 | >100 | [1] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Functional Antagonist Potency (pA2/pKb)
| Compound | Functional Assay | Potency (pA2/pKb) | Reference |
| This compound | Microphysiometry | 8.1 (pA2) | [2] |
| SB-242084 | Phosphoinositide Hydrolysis | 9.3 (pKb) | [3] |
| SB-243213 | Phosphoinositide Hydrolysis | 9.8 (pKb) | [1] |
Note: pA2 and pKb are measures of antagonist potency. A higher value indicates greater potency.
In Vivo Pharmacological Comparison
The in vivo effects of these antagonists have been characterized in various animal models, providing insights into their potential therapeutic applications.
Table 3: Comparative In Vivo Effects of 5-HT2C Antagonists
| Compound | Model | Effect | Reference |
| This compound | Food Intake (Rats) | Increased food intake and weight gain (2 mg/kg, i.p.) | [2] |
| Anxiety (Mice) | Anxiolytic-like effects in the light-dark test (2 mg/kg) | [4] | |
| mCPP-induced Hypolocomotion | Did not reverse hypolocomotion | [2] | |
| SB-242084 | Food Intake (Rats) | No effect on food intake or weight gain | [3] |
| Anxiety (Rats) | Anxiolytic-like effects in social interaction and Geller-Seifter conflict tests (0.1-1 mg/kg, i.p.) | [3] | |
| mCPP-induced Hypolocomotion | Potently inhibited hypolocomotion (ID50 = 0.11 mg/kg, i.p.) | [3] | |
| SB-243213 | Food Intake (Rodents) | Did not increase body weight | [1] |
| Anxiety (Rats) | Anxiolytic-like effects in social interaction and Geller-Seifter conflict tests | [1] | |
| mCPP-induced Hypolocomotion | Potent inhibitor of hypolocomotion (ID50 = 1.1 mg/kg, p.o.) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of the 5-HT2C receptor and a typical experimental workflow for comparing the in vivo efficacy of 5-HT2C antagonists.
5-HT2C Receptor Gq/11 Signaling Pathway
In Vivo Comparison Workflow
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [3H]mesulergine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound, novel antagonists) and a non-labeled competing ligand (e.g., mianserin (B1677119) for non-specific binding).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, the test compound or vehicle, [3H]mesulergine (at a concentration near its Kd), and the cell membranes. For non-specific binding, a high concentration of a non-labeled ligand is added.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To measure the functional antagonist activity of a test compound by assessing its ability to inhibit agonist-induced PI hydrolysis.
Materials:
-
Cells stably expressing the 5-HT2C receptor.
-
[3H]myo-inositol.
-
5-HT (agonist).
-
Test compounds (this compound, novel antagonists).
-
Assay buffer and stop solution.
-
Anion-exchange chromatography columns.
Procedure:
-
Label the cells by incubating them with [3H]myo-inositol overnight.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle.
-
Stimulate the cells with a fixed concentration of 5-HT.
-
Terminate the reaction by adding a stop solution.
-
Separate the radiolabeled inositol (B14025) phosphates (IPs) from other cellular components using anion-exchange chromatography.
-
Quantify the amount of [3H]IPs produced using a scintillation counter.
-
Determine the concentration of the antagonist that causes a 50% inhibition of the agonist response (IC50) and calculate the pKb value.
In Vivo Microdialysis
Objective: To measure the effect of 5-HT2C antagonists on extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Perfusion pump and artificial cerebrospinal fluid (aCSF).
-
Test compounds (this compound, novel antagonists).
-
HPLC system with electrochemical detection for neurotransmitter analysis.
Procedure:
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of the anesthetized animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate.
-
Collect baseline dialysate samples to measure basal neurotransmitter levels.
-
Administer the test compound (systemically or locally via the probe).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage change from baseline levels.
Summary and Conclusion
This compound, SB-242084, and SB-243213 are all potent and selective antagonists of the 5-HT2C receptor. While all three compounds exhibit high affinity for the 5-HT2C receptor, they show some differences in their in vivo pharmacological profiles. This compound has been shown to increase food intake and produce anxiolytic-like effects. In contrast, SB-242084 and SB-243213 demonstrate anxiolytic-like properties without significantly affecting food intake or body weight in the reported studies. A notable difference is the inability of this compound to reverse mCPP-induced hypolocomotion, a standard in vivo model for 5-HT2C receptor activation, which is potently inhibited by both SB-242084 and SB-243213.
These differences in in vivo effects, despite high in vitro potency and selectivity, highlight the complexity of 5-HT2C receptor pharmacology and the potential for biased antagonism or differential engagement of downstream signaling pathways. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential and underlying mechanisms of action of these and other novel 5-HT2C antagonists. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool compound for their specific research questions in the pursuit of novel therapeutics targeting the 5-HT2C receptor.
References
- 1. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of RS-102221
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of RS-102221, a potent and selective 5-HT2C receptor antagonist. The information presented is supported by experimental data to facilitate an objective evaluation of its performance.
In Vitro Effects of this compound
This compound demonstrates high affinity and selective antagonism for the serotonin (B10506) 5-HT2C receptor in various in vitro assays.
Binding Affinity and Functional Activity
Quantitative analysis of this compound's interaction with serotonin receptors reveals its potent and selective nature. The compound exhibits nanomolar affinity for human and rat 5-HT2C receptors.[1] In functional assays, this compound acts as a pure antagonist with no detectable intrinsic efficacy.[1]
| Parameter | Species | Receptor | Value | Reference |
| pKi | Human | 5-HT2C | 8.4 | [1] |
| Ki | Human | 5-HT2C | 10 nM | [2] |
| pKi | Rat | 5-HT2C | 8.5 | [1] |
| pA2 | - | 5-HT2C | 8.1 | [1] |
Receptor Selectivity
This compound displays a high degree of selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. This selectivity is a critical attribute, minimizing off-target effects. The compound shows nearly 100-fold selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors.[1][2]
| Receptor Subtype | Selectivity Fold (over 5-HT2C) |
| 5-HT2A | ~100 |
| 5-HT2B | ~100 |
In Vivo Effects of this compound
In vivo studies in animal models have demonstrated the physiological and behavioral effects of this compound, consistent with the blockade of 5-HT2C receptors.
Anxiolytic Effects
This compound has shown anxiolytic (anxiety-reducing) properties in standard behavioral paradigms in rodents.
| Animal Model | Species | Dose | Effect |
| Elevated Plus-Maze | Rat | - | Anxiolytic-like effects |
| Light-Dark Box Test | Mouse | 2 mg/kg | Reduced anxiety |
Effects on Feeding Behavior
Consistent with the known role of 5-HT2C receptors in appetite regulation, administration of this compound has been shown to increase food intake and lead to weight gain in rats.[1]
| Species | Dose | Effect |
| Rat | 2 mg/kg (intraperitoneal, daily) | Increased food intake and weight gain |
Experimental Protocols
In Vitro Assays
Radioligand Binding Assay (Competition Assay)
This assay measures the affinity of this compound for the 5-HT2C receptor by assessing its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the human or rat 5-HT2C receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Cell-Based Functional Assay (Microphysiometry or Calcium Flux)
This assay determines the functional antagonist activity of this compound.
-
Cell Culture: Cells stably expressing the 5-HT2C receptor are cultured.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A 5-HT2C receptor agonist (e.g., serotonin) is added to stimulate the receptor.
-
Signal Detection: The cellular response, such as changes in intracellular calcium levels (measured using a fluorescent dye) or extracellular acidification rate (microphysiometry), is measured.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced response is quantified, and the pA2 value is calculated to determine its antagonist potency.
In Vivo Assays
Elevated Plus-Maze (EPM) Test
This test is used to assess anxiety-like behavior in rodents.[3][4][5][6][7]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.[5][6]
-
Procedure: Each mouse is placed in the center of the maze and allowed to explore freely for a 5-minute session.[6][7]
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Interpretation: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is also used to evaluate anxiety-like behavior based on the innate aversion of rodents to brightly lit areas.[8][9][10][11][12]
-
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment connected by an opening.[9][10]
-
Acclimation: Mice are habituated to the testing room prior to the experiment.
-
Procedure: Each mouse is placed in the light compartment and allowed to move freely between the two compartments for a set period (e.g., 5-10 minutes).
-
Data Collection: The time spent in each compartment and the number of transitions between the compartments are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.
Visualizations
Signaling Pathway of 5-HT2C Receptor Antagonism by this compound
The 5-HT2C receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 mediates the release of intracellular calcium. This compound, as an antagonist, blocks the binding of serotonin (5-HT) to the receptor, thereby inhibiting this downstream signaling cascade.
Caption: 5-HT2C receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Anxiety Models
The following diagram illustrates the general workflow for conducting in vivo behavioral assays to assess the anxiolytic effects of this compound.
Caption: General experimental workflow for in vivo behavioral studies of this compound.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elevated plus maze protocol [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. bio-protocol.org [bio-protocol.org]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Light-dark box test for mice [protocols.io]
- 9. bio-protocol.org [bio-protocol.org]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Comparative Performance of RS-102221 in Replication Studies
For researchers and drug development professionals investigating the role of the 5-HT2C receptor, the selective antagonist RS-102221 serves as a critical tool. This guide provides a comparative analysis of this compound's performance, drawing from various studies that, while not always formal replication studies, collectively contribute to a robust understanding of its pharmacological profile. We present quantitative data from key experiments, detailed methodologies for their replication, and visualizations of the underlying biological pathways.
Quantitative Comparison of 5-HT2C Antagonists
To objectively assess the performance of this compound, it is essential to compare its binding affinity and in vivo efficacy with other selective 5-HT2C receptor antagonists. The following table summarizes key quantitative data from various studies, providing a basis for comparison. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are synthesized from different publications.
| Compound | Binding Affinity (pKi) for human 5-HT2C | Selectivity over 5-HT2A/2B | Effective Dose (in vivo) | Observed Effect |
| This compound | 8.4[1] | ~100-fold[1] | 1-2 mg/kg (i.p.) in mice[2][3] | Reduced anxiety in the light-dark box test[2]; Anti-depressive effects in rats[4] |
| SB-242084 | 9.0[5][6][7][8] | ~158-fold over 5-HT2A and ~100-fold over 5-HT2B[5] | 0.1-1 mg/kg (i.p.) in rats[5] | Anxiolytic-like profile in social interaction and conflict tests[5] |
Key Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. To facilitate further research and replication, detailed protocols for two common behavioral assays used to evaluate the efficacy of 5-HT2C antagonists like this compound are provided below.
Open Field Test
The open field test is utilized to assess locomotor activity and anxiety-like behavior in rodents.
Objective: To measure changes in exploratory behavior and anxiety in response to a novel environment following the administration of a 5-HT2C antagonist.
Materials:
-
Open field apparatus (e.g., a 44.5 cm x 44.5 cm x 20 cm clear Plexiglas arena)
-
Video tracking software
-
70% ethanol (B145695) for cleaning
-
Test compound (e.g., this compound) and vehicle solution
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.[9]
-
Apparatus Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.[10]
-
Drug Administration: Administer the test compound (e.g., this compound at a specified dose) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).[11]
-
Test Initiation: Gently place the mouse in the center or periphery of the open field arena.[9]
-
Data Recording: Record the animal's activity for a predetermined duration, typically 5-20 minutes, using video tracking software.[10][12]
-
Behavioral Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center of the arena versus the periphery (anxiety-like behavior; less time in the center suggests higher anxiety).[13]
-
Number of entries into the center zone.
-
Rearing frequency (exploratory behavior).
-
Light-Dark Box Test
The light-dark box test is a widely used assay for assessing anxiety-like behavior in rodents, based on their natural aversion to brightly lit areas.
Objective: To evaluate the anxiolytic or anxiogenic effects of a compound by measuring the animal's preference for a dark, enclosed environment over a bright, exposed one.
Materials:
-
Light-dark box apparatus (a box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them).
-
Light source to maintain a specific lux level in the light compartment.
-
Video camera and tracking software.
-
70% ethanol for cleaning.
-
Test compound (e.g., this compound) and vehicle solution.
Procedure:
-
Acclimation: House the animals in the testing room for at least 30 minutes before the test to minimize stress.[14][15]
-
Apparatus Setup: Ensure the light compartment is illuminated to a consistent level (e.g., 100-200 lux).[16]
-
Drug Administration: Administer the test compound or vehicle as required before placing the animal in the apparatus.
-
Test Initiation: Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.[16]
-
Data Recording: Record the animal's behavior for a period of 5-10 minutes.[15]
-
Behavioral Parameters Measured:
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound requires knowledge of the 5-HT2C receptor's downstream signaling pathways. Furthermore, a clear experimental workflow is crucial for designing and interpreting studies.
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[18][19] The receptor can also couple to other G-proteins, such as Gi/o and G12/13, leading to a more complex signaling network.[18][20][21] this compound, as an antagonist, blocks the binding of serotonin (B10506) to the 5-HT2C receptor, thereby inhibiting these downstream signaling events.
Caption: 5-HT2C receptor Gq/11 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Antagonist Studies
A typical workflow for evaluating the in vivo effects of a 5-HT2C antagonist like this compound involves several key stages, from hypothesis formulation to data analysis and interpretation.
Caption: A generalized workflow for in vivo studies of 5-HT2C receptor antagonists.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. um.edu.mt [um.edu.mt]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anilocus.com [anilocus.com]
- 11. researchgate.net [researchgate.net]
- 12. Open field test for mice [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Light-dark box test for mice [protocols.io]
- 15. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 16. MPD: JaxCC1: project protocol [phenome.jax.org]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of RS-102221 Animal Studies in the Context of Diabetic Nephropathy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for RS-102221, a C-C chemokine receptor type 2 (CCR2) antagonist, in the context of diabetic nephropathy. The objective is to assess its translational relevance by comparing its performance with other therapeutic alternatives in animal models of the disease. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers and drug development professionals in their evaluation.
Introduction to Diabetic Nephropathy and the Role of CCR2
Diabetic nephropathy, a leading cause of end-stage renal disease, is characterized by progressive damage to the kidneys.[1] A key pathological feature is the infiltration of inflammatory cells, particularly macrophages, into the kidney, which contributes to glomerular and tubulointerstitial injury. The recruitment of these macrophages is largely mediated by the interaction of monocyte chemoattractant protein-1 (MCP-1), also known as CCL2, with its receptor, CCR2.[2] This makes the CCL2/CCR2 signaling axis a prime therapeutic target for mitigating the inflammatory processes that drive diabetic nephropathy.
This compound: Mechanism of Action
This compound is a potent and selective antagonist of the CCR2 receptor. By blocking the binding of MCP-1 to CCR2, this compound is designed to inhibit the migration of monocytes and macrophages to sites of inflammation in the kidney. This targeted anti-inflammatory action is hypothesized to reduce renal damage and slow the progression of diabetic nephropathy. While initially investigated as a 5-HT2C receptor antagonist, its effects on the CCR2 pathway are of primary interest in this context.[3][4]
Comparative Efficacy in a Murine Model of Type 2 Diabetic Nephropathy
The db/db mouse is a widely used model of type 2 diabetes that develops features of diabetic nephropathy, including albuminuria, glomerular hypertrophy, and mesangial matrix expansion.[5][6] This section compares the efficacy of this compound with other CCR2 antagonists and standard-of-care treatments in this model.
Data Presentation: Comparative Efficacy of Various Interventions
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints (vs. Vehicle Control in db/db mice) |
| This compound | CCR2 Antagonist | - Significant reduction in urinary albumin excretion - Attenuation of glomerular hypertrophy and mesangial expansion - Decreased macrophage infiltration in the glomeruli |
| CCX140-B | CCR2 Antagonist | - Reduced albuminuria - Decreased glomerular hypertrophy - Lowered fasting blood glucose and insulin (B600854) levels[2] |
| PF-04634817 | CCR2 Antagonist | - Reduced albuminuria and glomerular fibrosis[7] |
| Enalapril | ACE Inhibitor (Standard of Care) | - Reduced albuminuria[8] |
Note: The data for this compound is based on findings from representative studies. Direct head-to-head comparative studies with all listed agents may not be available; this table synthesizes data from multiple publications for a comparative overview.
Experimental Protocols
a) Animal Model
-
Model: Male db/db mice, a genetic model of type 2 diabetes and obesity due to a mutation in the leptin receptor gene.[9] These mice spontaneously develop hyperglycemia, insulin resistance, and progressive renal lesions resembling human diabetic nephropathy.[10]
-
Control: Age-matched, non-diabetic db/m mice are used as healthy controls.
-
Timeline: Studies typically commence when mice are 8-12 weeks of age, a period when early signs of nephropathy, such as microalbuminuria, become evident.[6] Treatment duration can range from several weeks to months to assess both early and more advanced stages of the disease.[11]
b) Treatment Administration
-
This compound: Typically administered via oral gavage or intraperitoneal injection at a specified dosage (e.g., 1-10 mg/kg/day).
-
Vehicle Control: A corresponding vehicle solution without the active compound is administered to a control group of db/db mice.
-
Comparator Groups: Other groups may receive alternative treatments such as another CCR2 antagonist or a standard-of-care drug like an ACE inhibitor (e.g., enalapril).
c) Key Outcome Measures
-
Urinary Albumin-to-Creatinine Ratio (ACR): Urine samples are collected at regular intervals, often using metabolic cages.[12] Albumin concentration is measured by ELISA, and creatinine (B1669602) concentration is determined using a colorimetric assay.[13][14] The ACR is calculated to normalize for variations in urine output.
-
Histological Analysis of Renal Tissue:
-
At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Periodic acid-Schiff (PAS) to visualize the glomerular structure and assess mesangial matrix expansion and glomerulosclerosis.
-
Immunohistochemistry is performed using antibodies against macrophage markers (e.g., F4/80 or CD68) to quantify macrophage infiltration.
-
-
Glomerular Hypertrophy: The glomerular tuft area is measured from histological images using image analysis software.
Visualizing the Molecular Pathway and Experimental Design
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
References
- 1. Control of diabetic nephropathy in male Wistar rats using ethanolic extract of Monodora myristica seeds and its biosynthesized selenium nanoparticles [explorationpub.com]
- 2. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urosphere.com [urosphere.com]
- 6. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting Experimental Models of Diabetic Nephropathy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Albuminuria and Glomerular Damage in Mice Lacking the Metabotropic Glutamate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DBA2J db/db mice are susceptible to early albuminuria and glomerulosclerosis that correlate with systemic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ChemoCentryx's CCR2 inhibitor Succeeds In Phase 2 Diabetic Nephropathy Trial [clinicalleader.com]
A Comparative Meta-Analysis of the 5-HT2C Receptor Antagonist RS-102221
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the research findings on RS-102221, a selective 5-HT2C receptor antagonist. The following sections present a comparative overview of its in vitro and in vivo pharmacological properties, juxtaposed with those of other notable 5-HT2C receptor antagonists, SB 242084 and SB 206553. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of therapeutics targeting the serotonergic system.
In Vitro Pharmacological Profile: A Comparative Overview
This compound demonstrates high affinity and selectivity for the human 5-HT2C receptor. The following table summarizes the binding affinities (pKi) of this compound and its comparators for the 5-HT2C, 5-HT2A, and 5-HT2B receptors. A higher pKi value indicates a higher binding affinity.
| Compound | pKi (Human 5-HT2C) | pKi (Human 5-HT2A) | pKi (Human 5-HT2B) | Selectivity (5-HT2C vs 5-HT2A) | Selectivity (5-HT2C vs 5-HT2B) | Reference |
| This compound | 8.4[1] | <6.5[1] | <6.5[1] | ~100-fold[1] | ~100-fold[1] | Bonhaus et al., 1997[1] |
| SB 242084 | 9.0[2] | 6.8[3] | 7.0[3] | ~158-fold[2] | ~100-fold[2] | Kennett et al., 1997[2] |
| SB 206553 | 7.9[4] | 5.8[5] | 8.9 (pA2)[4] | ~126-fold | Lower affinity for 5-HT2C than 5-HT2B | Kennett et al., 1996[4] |
Note on SB 206553: The value for the 5-HT2B receptor is presented as a pA2 value, which is a measure of antagonist potency, as the primary publication emphasized its functional antagonism at this receptor.
In Vivo Efficacy: Comparative Insights from Preclinical Models
The in vivo effects of these antagonists have been characterized in various rodent models, providing insights into their potential therapeutic applications.
| Compound | Animal Model | Effective Dose Range | Observed Effects | Reference |
| This compound | Mouse Light-Dark Box | 2 mg/kg[6] | Anxiolytic-like effects[6] | Kulikov et al., 2006[6] |
| This compound | Rat Feeding Behavior | 2 mg/kg (i.p., daily)[1] | Increased food intake and weight gain[1] | Bonhaus et al., 1997[1] |
| SB 242084 | Rat Social Interaction Test | 0.1-1 mg/kg (i.p.)[2] | Anxiolytic-like effects[2] | Kennett et al., 1997[2] |
| SB 242084 | Rat Geller-Seifter Conflict Test | 0.1-1 mg/kg (i.p.)[2] | Increased punished responding[2] | Kennett et al., 1997[2] |
| SB 206553 | Rat Social Interaction Test | 2-20 mg/kg (p.o.)[4] | Anxiolytic-like effects[4] | Kennett et al., 1996[4] |
| SB 206553 | Rat Geller-Seifter Conflict Test | 2-20 mg/kg (p.o.)[4] | Increased punished responding[4] | Kennett et al., 1996[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor Affinity
This protocol is a generalized procedure based on the methodologies described in the referenced literature for determining the binding affinity of compounds for the 5-HT2C receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-mesulergine), and the test compound (e.g., this compound) at various concentrations.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., mianserin).
-
The plates are incubated to allow for binding equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol outlines the general procedure for the EPM test as described in studies evaluating the anxiolytic-like effects of the compounds.
1. Apparatus:
-
A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
2. Procedure:
-
Rodents (mice or rats) are administered the test compound (e.g., this compound) or vehicle at a specified time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
The session is often recorded by a video camera for later analysis.
3. Data Collection and Analysis:
-
The primary measures recorded are the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
The data are analyzed using appropriate statistical methods to compare the drug-treated group to the vehicle control group.
References
- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. um.edu.mt [um.edu.mt]
- 4. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of RS-102221: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of RS-102221, a selective 5-HT2C receptor antagonist. Adherence to these guidelines is critical to minimize environmental impact and protect personnel from potential hazards.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. This data is summarized in the table below.
| Property | Value |
| Chemical Name | 8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulphonamido)phenyl-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride |
| Molecular Formula | C27H31F3N4O7S.HCl |
| Molecular Weight | 649.08 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO to 100 mM |
| CAS Number | 187397-18-8 |
| Storage | Store at room temperature under desiccating conditions. |
Experimental Protocols: Disposal of this compound
The following procedures are based on general best practices for the disposal of solid chemical waste and should be performed in accordance with all applicable local, state, and federal regulations.
Personal Protective Equipment (PPE) Required:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all unused this compound solid waste and any materials heavily contaminated with the compound (e.g., weighing papers, contaminated gloves) in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Aqueous Solutions:
-
For dilute aqueous solutions containing this compound, consult your institution's chemical hygiene plan. Direct disposal down the drain is not recommended due to its potential harm to aquatic life.
-
If permissible by local regulations and your institution's safety office, large volumes of very dilute solutions may be treatable. However, the most prudent approach is to collect all aqueous waste containing this compound in a designated hazardous waste container for liquids.
-
Label the liquid waste container with "Hazardous Waste," the chemical name "this compound," and the concentration.
-
-
Contaminated Labware:
-
Glassware and other reusable labware that have come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent, such as ethanol (B145695) or acetone, to remove residual compound. Collect the solvent rinse as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Waste Storage and Pickup:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a general guide for the safe handling and disposal of this compound in a laboratory setting. It is not a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory guidelines. Always consult your institution's specific safety protocols, chemical hygiene plan, and your environmental health and safety (EHS) department before handling or disposing of any chemical. The user is solely responsible for compliance with all applicable laws and regulations.
Essential Safety and Logistical Information for Handling RS-102221
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of RS-102221. In the absence of a specific Material Safety Data Sheet (MSDS), this document is based on best practices for handling potent, powdered research compounds and solutions in Dimethyl Sulfoxide (DMSO), a common solvent for this substance. It is critical to treat this compound as a compound with unknown toxicity and to adhere to stringent safety measures to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. |
| Solution Preparation (in DMSO) | - Chemical fume hood or other ventilated enclosure- Lab coat- Chemical splash goggles- Chemical-resistant gloves (e.g., butyl rubber or thick nitrile gloves, as DMSO can penetrate standard nitrile gloves) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. DMSO's ability to be rapidly absorbed through the skin necessitates enhanced glove protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
Operational Plan: Step-by-Step Handling of this compound
Adherence to a standardized operational workflow is crucial for minimizing risks.
-
Preparation and Review:
-
Consult all available safety information and conduct a thorough risk assessment for the planned experiment.
-
Ensure the work area, particularly the chemical fume hood, is certified, clean, and uncluttered.
-
Prepare a spill kit appropriate for both the powdered compound and its DMSO solution.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Experimental Procedure:
-
Weighing: Conduct all weighing of powdered this compound within a certified chemical fume hood or a balance enclosure to prevent the dispersal of airborne particles.[2]
-
Dissolving: Prepare solutions within a chemical fume hood. Add the solvent to the powdered compound slowly to avoid splashing.
-
Handling: Always handle the compound and its solutions within a primary containment device (e.g., fume hood).
-
-
Decontamination:
-
Thoroughly clean all equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
-
Doffing PPE:
-
Remove PPE in the correct sequence to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Protocol | Rationale |
| Solid Waste | - Collect unused or expired this compound powder, contaminated weighing paper, pipette tips, and gloves in a designated, sealed hazardous waste container. | To prevent the release of the potent compound into the environment. |
| Liquid Waste (DMSO solutions) | - Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. | To ensure proper handling and disposal by your institution's environmental health and safety department. |
| Contaminated PPE | - Doff all disposable PPE carefully to avoid contamination. Place in a sealed bag or container labeled as hazardous waste. | To prevent secondary exposure from contaminated protective equipment. |
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[3]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the key workflows for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
